Troriluzole hydrochloride
Description
Properties
CAS No. |
1926204-76-3 |
|---|---|
Molecular Formula |
C15H17ClF3N5O4S |
Molecular Weight |
455.8 g/mol |
IUPAC Name |
2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H16F3N5O4S.ClH/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18;/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25);1H |
InChI Key |
ZRZLEMQBDKNTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Troriluzole Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride, a third-generation prodrug of riluzole, is a novel glutamate modulator under investigation for the treatment of neurological and neurodegenerative disorders. By delivering the active metabolite, riluzole, with improved pharmacokinetic properties, troriluzole aims to mitigate the neuronal damage caused by glutamate excitotoxicity. This in-depth technical guide explores the core neuronal mechanisms of action of troriluzole, focusing on its effects on glutamate homeostasis, synaptic function, and neuroprotection. The information presented herein is a synthesis of preclinical and clinical research, providing a comprehensive resource for professionals in the field of neuroscience and drug development. Troriluzole is designed to have better oral bioavailability and bypass first-pass metabolism, potentially offering a more favorable safety and tolerability profile compared to its active metabolite, riluzole.
Core Mechanism: Glutamate Modulation
The primary mechanism of action of troriluzole is the modulation of glutamate neurotransmission, which is achieved through its active metabolite, riluzole. Deregulated, excessive glutamate levels in the synapse are implicated in the pathophysiology of several neurological disorders, leading to excitotoxicity and neuronal cell death.[1] Riluzole acts to reduce synaptic glutamate levels through a dual mechanism: enhancing glutamate uptake and inhibiting glutamate release.[2]
Enhancement of Glutamate Uptake
Riluzole enhances the clearance of glutamate from the synaptic cleft by augmenting the expression and function of Excitatory Amino Acid Transporters (EAATs), which are primarily located on glial cells, particularly astrocytes. The most notable of these is EAAT2 (also known as GLT-1 in rodents), which is responsible for the majority of glutamate uptake in the central nervous system. By increasing the efficiency of these transporters, riluzole facilitates the removal of excess glutamate, thereby reducing the activation of postsynaptic glutamate receptors and mitigating excitotoxicity.[3] Studies have shown that riluzole can increase the Vmax (maximal velocity) and decrease the Km (substrate affinity) of glutamate transport, indicating a more efficient uptake process.
Inhibition of Glutamate Release
In addition to promoting its uptake, riluzole also inhibits the presynaptic release of glutamate. This is thought to occur through the blockade of voltage-gated sodium channels, which reduces neuronal excitability and, consequently, the depolarization-induced release of glutamate.[4] Furthermore, riluzole has been shown to interfere with the synaptic vesicle cycle, specifically by reducing the size of the readily releasable pool of synaptic vesicles, which further limits the amount of glutamate released into the synapse upon neuronal firing.[5]
Additional Neuroprotective Mechanisms
Beyond its primary effects on glutamate homeostasis, the active metabolite of troriluzole, riluzole, exhibits other neuroprotective properties that contribute to its therapeutic potential.
Inhibition of Voltage-Gated Sodium Channels
Riluzole is a potent inhibitor of voltage-gated sodium channels (VGSCs), with a preference for the inactivated state of the channel.[6] This mechanism contributes to the reduction of neuronal hyperexcitability and is a key factor in its anticonvulsant and neuroprotective effects. By stabilizing the inactivated state of VGSCs, riluzole reduces the sustained neuronal firing that can lead to excitotoxicity.
Inhibition of Protein Kinase C (PKC)
Riluzole has been shown to directly inhibit Protein Kinase C (PKC), an enzyme involved in various intracellular signaling pathways, including those related to neuronal apoptosis and oxidative stress.[7] By inhibiting PKC, riluzole may exert antioxidant and anti-apoptotic effects, further protecting neurons from damage. Riluzole appears to bind to the catalytic domain of PKC.[8]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for riluzole, the active metabolite of troriluzole.
| Parameter | Value | Channel/Transporter | Cell Type/System | Reference |
| IC50 | ||||
| Inhibition of Persistent Na+ Current | 2 µM | Persistent Na+ Channels | Rat Cortical Neurons | [4] |
| Block of TTX-S Na+ Channels (resting state) | 90 µM | Tetrodotoxin-Sensitive Na+ Channels | Rat Dorsal Root Ganglion Neurons | [6] |
| Block of TTX-R Na+ Channels (resting state) | 143 µM | Tetrodotoxin-Resistant Na+ Channels | Rat Dorsal Root Ganglion Neurons | [6] |
| Inhibition of Protein Kinase CK1δ | 16.1 µM | Casein Kinase 1δ | In vitro biochemical assay | [9] |
| Kinetic Parameters | ||||
| Effect on Glutamate Uptake | 21% decrease in Km, 31% increase in Vmax | Glutamate Transporters | Rat Spinal Cord Synaptosomes |
Table 1: In Vitro Efficacy and Potency of Riluzole
| Study Population | Troriluzole Dose | Key Finding | Reference |
| Spinocerebellar Ataxia (SCA) | 200 mg once daily | 50-70% slowing of disease progression over 3 years | [10] |
| Alzheimer's Disease (mouse model) | Not specified | Reduced VGlut1 expression, decreased basal and evoked glutamate release | [1] |
Table 2: Clinical and Preclinical Efficacy Highlights of Troriluzole
Signaling Pathways and Experimental Workflows
Glutamate Modulation Signaling Pathway
References
- 1. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential action of riluzole on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Kinase CK1δ with Riluzole: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) | Biohaven, Ltd. [ir.biohaven.com]
Troriluzole Hydrochloride: A Technical Guide on its Chemical Properties and Glutamate Modulating Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride is a third-generation prodrug of riluzole, developed to offer an improved pharmacokinetic profile and patient compliance.[1] As a new chemical entity, it is under investigation for several neurological and psychiatric disorders, including Spinocerebellar Ataxia (SCA), Alzheimer's disease, and generalized anxiety disorder.[2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available quantitative data for this compound. It also outlines general experimental methodologies for its evaluation and visualizes key pathways and workflows.
Chemical Structure and Properties
This compound is systematically named 2-(2-Aminoacetamido)-N-methyl-N-(2-oxo-2-((6-(trifluoromethoxy)benzo[d]thiazol-2-yl)amino)ethyl)acetamide hydrochloride. The molecule consists of a 6-(trifluoromethoxy)benzothiazole core, which is the active moiety of riluzole, linked to a tripeptide composed of two glycine units and one sarcosine (N-methylglycine) unit. This tripeptide structure enhances its bioavailability.[1]
| Identifier | Value |
| IUPAC Name | 2-(2-Aminoacetamido)-N-methyl-N-(2-oxo-2-((6-(trifluoromethoxy)benzo[d]thiazol-2-yl)amino)ethyl)acetamide hydrochloride |
| CAS Number | 1926204-76-3 |
| Molecular Formula | C₁₅H₁₇ClF₃N₅O₄S |
| Molecular Weight | 455.84 g/mol |
| SMILES String | CN(CC(=O)NC1=NC2=CC=C(OC(F)(F)F)C=C2S1)C(=O)CNC(=O)CN.Cl |
Mechanism of Action: Glutamate Modulation
This compound exerts its therapeutic effects by modulating glutamate neurotransmission in the central nervous system. Its primary mechanism of action is twofold:
-
Enhancement of Glutamate Uptake : Troriluzole increases the expression and function of Excitatory Amino Acid Transporter 2 (EAAT2), a protein predominantly found on glial cells, particularly astrocytes. EAAT2 is responsible for the majority of glutamate clearance from the synaptic cleft.[4] By augmenting EAAT2 activity, Troriluzole facilitates the removal of excess glutamate, thereby reducing excitotoxicity.[2]
-
Inhibition of Glutamate Release : As a prodrug of riluzole, Troriluzole's active metabolite inhibits the presynaptic release of glutamate. Riluzole is known to block voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and a reduction in glutamate exocytosis.[5]
Additionally, riluzole has been reported to non-competitively block N-methyl-D-aspartate (NMDA) receptors, further dampening excessive glutamatergic signaling.[5]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Troriluzole Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride (BHV-4157), a novel tripeptide prodrug of riluzole, has been developed to improve upon the pharmacokinetic profile of its active metabolite.[1][2] Riluzole, a glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS), but its clinical utility is hampered by high pharmacokinetic variability, a negative food effect, and the need for twice-daily dosing.[2][3] Troriluzole is designed to overcome these limitations by enhancing oral bioavailability and providing a more consistent plasma exposure of riluzole, thereby supporting once-daily administration.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key data from clinical studies and detailing the experimental methodologies employed.
Pharmacokinetic Profile
Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.[1][2] Pharmacokinetic studies in healthy subjects have demonstrated that riluzole exposure, in terms of both area under the curve (AUC) and maximum plasma concentration (Cmax), is approximately dose-proportional across the studied dose range of troriluzole.[1]
Single Ascending Dose (SAD) Studies
Following single oral doses of troriluzole, plasma concentrations of the prodrug are low, indicating rapid and efficient conversion to riluzole.[1] The pharmacokinetic parameters of riluzole following single doses of troriluzole are summarized in the table below.
| Parameter | 200 mg Troriluzole (n=6) | 280 mg Troriluzole (n=10) |
| AUC | 1771.50 (47.0%) | 2297.14 (48.3%) |
| C | 307.26 (55.5%) | 358.35 (44.6%) |
| T | 2.75 (1.67-4) | 2.59 (1.43-4.14) |
| T | 9.15 (25.7%) | 11.97 (18.9%) |
| Data presented as mean (% coefficient of variation) for AUC, Cmax, and T½, and median (range) for Tmax. |
Multiple Ascending Dose (MAD) Studies
In multiple-dose studies, riluzole steady state was achieved by Day 5 of once-daily troriluzole administration, with no clinically significant accumulation observed.[1][2] The pharmacokinetic parameters at steady state are presented below.
| Parameter | 200 mg QD Troriluzole (n=6) | 280 mg QD Troriluzole (n=6) |
| AUC | 1624.42 (46.4%) | 2856.33 (28.9%) |
| C | 266.28 (41.2%) | 481.73 (31.6%) |
| R | 1.22 (14.4%) | 1.15 (11.5%) |
| R | 0.86 (38.1%) | 1.04 (16.1%) |
| Data presented as mean (% coefficient of variation). AUC |
Bioavailability and Food Effect
Troriluzole was designed to improve the oral bioavailability of riluzole.[5][6] Studies have shown that troriluzole administration leads to high oral bioavailability of riluzole, estimated at 80-90%.[3] A key advantage of troriluzole is the absence of a negative food effect, which is a significant limitation of riluzole.[3][4] This allows for more convenient dosing without food restrictions.[5]
Metabolism and Excretion
Troriluzole is a tripeptide prodrug that is rapidly converted to riluzole in the plasma by aminopeptidases.[7] Riluzole is then metabolized primarily in the liver. The main isozyme involved in the initial oxidative metabolism of riluzole is cytochrome P450 1A2 (CYP1A2).[5][7] In vitro studies have indicated that riluzole also has the potential to induce CYP1A2 at clinically relevant concentrations.[7] Glucuronidation has also been identified as a metabolic pathway for riluzole.[8]
The metabolic pathway of troriluzole is illustrated in the diagram below.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical trials in healthy subjects.[1][2] A general workflow for these studies is outlined below.
Study Design
The studies were typically single-center, randomized, and placebo-controlled, with both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1] Subjects were administered troriluzole or placebo under fasting conditions.[1] Food effect studies were also conducted to assess the impact of a high-fat meal on the pharmacokinetics of troriluzole.[4]
Sample Collection and Analysis
Blood samples were collected at predetermined time points before and after drug administration.[9] Plasma concentrations of troriluzole and riluzole were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][4]
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using standard non-compartmental analysis.[1] Key parameters included AUC from time zero to the last measurable concentration (AUCngcontent-ng-c4139270029="" class="ng-star-inserted">0-t), AUC extrapolated to infinity (AUC0-inf), Cmax, time to Cmax (Tmax), and terminal half-life (T½).
The general experimental workflow for the clinical pharmacokinetic studies is depicted in the following diagram.
Caption: General experimental workflow for clinical pharmacokinetic studies of troriluzole.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to riluzole, dose-proportional exposure of the active metabolite, and a lack of food effect.[1][4] These properties address key limitations of riluzole and support a more convenient once-daily dosing regimen.[2][3] The improved bioavailability and reduced pharmacokinetic variability of riluzole following troriluzole administration may lead to a more consistent therapeutic effect and an improved safety profile.[2][5] This technical overview provides a foundation for further research and development of troriluzole for various neurological and psychiatric disorders.[10][11]
References
- 1. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 2. neurology.org [neurology.org]
- 3. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 4. biohaven.com [biohaven.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 10. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 11. drugs.com [drugs.com]
An In-depth Technical Guide to the Central Nervous System Targets of Troriluzole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troriluzole hydrochloride, a third-generation tripeptide prodrug of riluzole, is an investigational new drug being evaluated for a range of neurological and psychiatric disorders. Its primary mechanism of action in the central nervous system (CNS) is the modulation of glutamate neurotransmission, the main excitatory pathway in the brain. Dysregulation of glutamate is implicated in the pathophysiology of numerous CNS conditions, including neurodegenerative diseases and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular targets of troriluzole, its impact on signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental methodologies are provided to facilitate the replication and extension of these pivotal studies.
Introduction
This compound (BHV-4157) is a new chemical entity designed to provide an improved pharmacokinetic profile over its active metabolite, riluzole.[1] Riluzole is approved for the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated for other conditions. Troriluzole's development aims to offer enhanced bioavailability and once-daily dosing.[1] The core therapeutic hypothesis for troriluzole centers on its ability to normalize synaptic glutamate levels, thereby mitigating the excitotoxicity and neuronal damage associated with excessive glutamatergic signaling.[2] This guide will delve into the specific molecular interactions and downstream cellular consequences of troriluzole administration within the CNS.
Primary CNS Targets and Mechanism of Action
The neuroprotective and therapeutic effects of troriluzole are primarily mediated by its active metabolite, riluzole. The key mechanisms of action include:
-
Modulation of Glutamate Release: Riluzole inhibits the release of glutamate from presynaptic terminals.[3] This is thought to be achieved, in part, through the inactivation of voltage-dependent sodium channels on these terminals.[3][4]
-
Enhancement of Glutamate Uptake: Troriluzole has been shown to increase the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1), which are located on glial cells.[2][5] These transporters are crucial for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.[2][5]
-
Postsynaptic Effects: Riluzole can also block some of the postsynaptic effects of glutamate through the noncompetitive blockade of N-methyl-D-aspartate (NMDA) receptors.[3][4]
Signaling Pathways
The modulation of glutamate levels by troriluzole initiates a cascade of downstream signaling events that contribute to its neuroprotective effects.
Caption: Troriluzole's primary mechanisms of action in the CNS.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of troriluzole and its active metabolite, riluzole.
Table 1: Preclinical Efficacy of Riluzole
| Parameter | Model System | Concentration/Dose | Result | Citation(s) |
| Glutamate Uptake | Rat cortical astrocyte cultures | 10 µM | ~42% increase in basal glutamate uptake | [6] |
| NGF Synthesis | Cultured mouse astrocytes | 100 µg/ml (426 µM) for 24h | 109-fold increase in NGF in culture medium | [3] |
| BDNF Synthesis | Cultured mouse astrocytes | 100 µg/ml (426 µM) for 24h | 2.0-fold increase in BDNF in culture medium | [3] |
| GDNF Synthesis | Cultured mouse astrocytes | 100 µg/ml (426 µM) for 24h | 3.1-fold increase in GDNF in culture medium | [3] |
| Voltage-gated Na+ Current (INa) Inhibition | Cultured human skeletal muscle cells | IC50 = 2.3 µM | Concentration-dependent suppression | [7] |
| Neuronal-derived Glutamate Release | Rat cortex (in vivo microdialysis) | 500 µM | 58% reduction in 13C5-Glu | [8][9] |
Table 2: Clinical Efficacy of Troriluzole in Spinocerebellar Ataxia (SCA)
| Study ID | Primary Endpoint | Treatment Group (Change from Baseline) | Placebo Group (Change from Baseline) | Result | Citation(s) |
| NCT03701399 | Change in f-SARA score at Week 48 (Overall population) | +0.2 (from 4.9 to 5.1) | +0.3 (from 4.9 to 5.2) | Not statistically significant (p=0.76) | [10][11] |
| NCT03701399 | Change in f-SARA score at Week 48 (SCA3 subgroup) | - | - | LS Mean Change Difference: -0.55 (p=0.053) | [10] |
Table 3: Clinical Efficacy of Troriluzole in Obsessive-Compulsive Disorder (OCD)
| Study ID | Primary Endpoint | Treatment Group (Mean Improvement) | Placebo Group (Mean Improvement) | Result | Citation(s) |
| NCT03299166 | Change in Y-BOCS score at Week 8 | -5.1 points | -3.6 points | Statistically significant (p=0.041) | [12] |
| NCT03299166 | Change in Y-BOCS score at Week 12 | -5.9 points | -4.9 points | Not statistically significant (p=0.220) | [12] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of troriluzole and riluzole.
Preclinical Evaluation in 3xTg-AD Mouse Model
A study investigating the effects of troriluzole in the 3xTg-AD mouse model of Alzheimer's disease demonstrated a reduction in presynaptic VGlut1 expression and a decrease in glutamate release, which was associated with restored cognitive deficits.[1][13][14]
Experimental Workflow:
Caption: Workflow for preclinical evaluation of troriluzole in 3xTg-AD mice.
-
Animal Model: Male and female 3xTg-AD mice, aged 8 months, were used.[1] This model exhibits both amyloid-β and tau pathology.
-
Drug Administration: Troriluzole was administered to the mice, though the specific dose and duration were not detailed in the abstracts.
-
Morris Water Maze Protocol:
-
Mice are trained over several days to find the platform using spatial cues in the room.[15][16]
-
The time taken to find the platform (escape latency) and the path taken are recorded.[15]
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.[17]
-
Immunohistochemistry for VGlut1:
-
Mice are transcardially perfused with 4% paraformaldehyde (PFA).[18]
-
Brains are dissected, post-fixed, and cryosectioned.[18]
-
Free-floating brain sections are washed and blocked with normal goat serum.
-
Sections are incubated with a primary antibody against VGlut1.[18]
-
A fluorescently labeled secondary antibody is used for detection.[19]
-
Images are captured using confocal microscopy, and the intensity of VGlut1 staining is quantified.
-
-
Glutamate Release Assay: The specific in vitro or in vivo method for measuring basal and evoked glutamate release in this study requires further detail from the full publication.[1]
In Vivo Microdialysis for Glutamate Measurement
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters like glutamate in the brains of freely moving animals.[8][20][21]
-
Surgical Procedure:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., cortex, striatum) of an anesthetized rat.[8]
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
Sample Collection and Analysis:
-
Pharmacological Manipulation: Drugs like riluzole can be administered systemically or infused directly through the microdialysis probe to assess their effect on extracellular glutamate levels.[8][9]
Conclusion
This compound represents a promising therapeutic agent that targets the glutamatergic system in the CNS. Its mechanism of action, primarily through the modulation of glutamate release and uptake by its active metabolite riluzole, has been substantiated in a variety of preclinical models. Clinical trials have shown mixed but encouraging results in different patient populations, highlighting the complexity of targeting the glutamatergic system for therapeutic benefit. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers seeking to further elucidate the intricate mechanisms of troriluzole and to develop novel therapeutic strategies for a range of debilitating CNS disorders. Further research is warranted to fully understand the downstream signaling consequences of troriluzole's actions and to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Riluzole stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biohaven Announces Obsessive-Compulsive Disorder (OCD) Proof Of Concept Phase 2/3 Study Results And Program Update [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. youtube.com [youtube.com]
- 16. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 17. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 19. m.youtube.com [m.youtube.com]
- 20. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 21. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biohaven.b-cdn.net [biohaven.b-cdn.net]
Preclinical Neuroprotection with Troriluzole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride (BHV-4157), a third-generation prodrug of riluzole, is a novel glutamate modulator under investigation for its neuroprotective properties in a range of neurodegenerative and neuropsychiatric disorders. As a new chemical entity, troriluzole was designed to offer an improved pharmacokinetic profile over riluzole, including enhanced bioavailability and once-daily dosing. This technical guide provides an in-depth overview of the core preclinical studies that have elucidated the neuroprotective mechanisms of troriluzole, with a focus on its potential in Alzheimer's disease.
The primary mechanism of action of troriluzole is the modulation of glutamate, the principal excitatory neurotransmitter in the central nervous system. Dysregulation of glutamate is a key pathological feature in many neurological conditions, leading to excitotoxicity and subsequent neuronal damage. Troriluzole is believed to exert its neuroprotective effects by enhancing the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2, on glial cells. This action facilitates the clearance of excess glutamate from the synaptic cleft, thereby mitigating excitotoxicity. Additionally, preclinical evidence suggests that troriluzole's active metabolite, riluzole, can reduce presynaptic glutamate release.
This guide will delve into the key preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: Glutamate Modulation
Troriluzole's neuroprotective effects are primarily attributed to its ability to normalize synaptic glutamate levels. This is achieved through a dual mechanism inherited from its active metabolite, riluzole.
-
Enhanced Glutamate Reuptake: Troriluzole upregulates the expression and function of glutamate transporters, most notably EAAT2 (also known as GLT-1), which are predominantly located on astrocytes. This leads to a more efficient removal of glutamate from the synapse, preventing the overstimulation of glutamate receptors and subsequent excitotoxic neuronal death.
-
Reduced Glutamate Release: Riluzole has been shown to decrease the presynaptic release of glutamate. This is thought to occur through the inhibition of voltage-gated sodium channels, which in turn reduces calcium influx into the presynaptic terminal, a critical step for vesicular glutamate release.
The following diagram illustrates the proposed signaling pathway for troriluzole's action at the glutamatergic synapse.
Preclinical Efficacy in an Alzheimer's Disease Model
A pivotal preclinical study investigated the effects of troriluzole in the 3xTg-AD mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including both amyloid-beta (Aβ) and tau pathology. This study provided the first direct evidence of troriluzole's neuroprotective effects in a relevant animal model of the disease.[1][2]
Data Presentation
The following tables summarize the key quantitative findings from this study, demonstrating troriluzole's ability to rescue glutamatergic deficits, reduce pathology, and improve cognitive function in 3xTg-AD mice.
Table 1: Effect of Troriluzole on Glutamatergic Markers in 3xTg-AD Mice
| Parameter | 3xTg-AD (Vehicle) | 3xTg-AD (Troriluzole) | Wild-Type (Control) |
| VGlut1 Expression | Increased | Reduced to WT levels | Normal |
| Basal Glutamate Release | Increased | Decreased to WT levels | Normal |
| Evoked Glutamate Release | Increased | Decreased to WT levels | Normal |
Table 2: Effect of Troriluzole on Cognitive Function in 3xTg-AD Mice (Morris Water Maze)
| Parameter | 3xTg-AD (Vehicle) | 3xTg-AD (Troriluzole) | Wild-Type (Control) |
| Escape Latency | Increased | Restored to WT levels | Normal |
| Time in Target Quadrant | Decreased | Restored to WT levels | Normal |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Experimental Workflow
1. Animal Model and Treatment
-
Model: Male and female 3xTg-AD mice and age-matched wild-type controls were used. The 3xTg-AD mice harbor three cumulative mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) that lead to the development of both amyloid plaques and neurofibrillary tangles.
-
Treatment: At 8 months of age, a cohort of 3xTg-AD mice received daily oral administration of troriluzole. Another cohort of 3xTg-AD mice and the wild-type controls received a vehicle solution.
2. In Vitro Assessment of Glutamate Dynamics
-
Hippocampal Cultures: Primary hippocampal cultures were established from 3xTg-AD and wild-type mouse pups.
-
VGlut1 Expression Analysis: Vesicular glutamate transporter 1 (VGlut1) expression was quantified using immunofluorescence. Cultured neurons were fixed, permeabilized, and incubated with primary antibodies against VGlut1 and a synaptic marker (e.g., synaptophysin). Fluorescently labeled secondary antibodies were used for visualization, and the intensity of VGlut1 staining within synapses was measured.
-
Glutamate Release Assays: Basal and potassium-evoked glutamate release were measured from the hippocampal cultures using an enzyme-based fluorescence assay.
3. Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water was used. A hidden platform was submerged in one quadrant.
-
Protocol:
-
Acquisition Phase: Mice were trained to find the hidden platform over several days, with multiple trials per day. The starting position was varied for each trial. Escape latency (time to find the platform) was recorded.
-
Probe Trial: After the acquisition phase, the platform was removed, and the mice were allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of spatial memory.
-
Signaling Pathway of Glutamate Modulation
The neuroprotective effects of troriluzole are rooted in its ability to restore glutamate homeostasis. The following diagram details the key molecular players and their interactions in the glutamatergic synapse and the influence of troriluzole.
References
The In Vivo Conversion of Troriluzole Hydrochloride to Riluzole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troriluzole hydrochloride is a novel tripeptide prodrug of riluzole, developed to enhance its pharmacokinetic profile and improve its clinical utility. Riluzole, a glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS) but is limited by significant first-pass metabolism, high pharmacokinetic variability, and a negative food effect.[1][2][3][4] This technical guide provides an in-depth analysis of the in vivo metabolism of troriluzole to its active metabolite, riluzole, summarizing key pharmacokinetic data, outlining experimental methodologies, and visualizing the metabolic and experimental processes.
Introduction: Overcoming the Limitations of Riluzole
Riluzole's therapeutic potential has been constrained by several pharmacokinetic challenges. Its oral bioavailability is approximately 60% due to extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 1A2 (CYP1A2).[2][5] This leads to substantial interindividual variability in plasma concentrations, necessitating twice-daily dosing and fasting conditions for optimal absorption.[3][6]
Troriluzole was designed as a third-generation prodrug to circumvent these issues.[4] By attaching a tripeptide carrier to the riluzole molecule, troriluzole utilizes a different absorption pathway and metabolic activation, leading to a more favorable pharmacokinetic profile.[3][4] This design allows it to bypass hepatic first-pass metabolism, resulting in increased bioavailability of riluzole, reduced pharmacokinetic variability, and the elimination of a food effect on its absorption.[1][2]
In Vivo Metabolism and Pharmacokinetics
Following oral administration, troriluzole is readily absorbed and rapidly converted to riluzole in the systemic circulation.[6][7] This conversion is believed to be mediated by enzymatic cleavage of the tripeptide moiety by aminopeptidases present in the blood.[8] This metabolic activation strategy avoids the initial pass through the liver, leading to a higher and more consistent systemic exposure to the active drug, riluzole.[1]
Pharmacokinetic Profile
Clinical studies in healthy subjects have demonstrated the improved pharmacokinetic properties of riluzole derived from troriluzole administration compared to oral riluzole itself.
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Riluzole Following Oral Administration of Troriluzole in Healthy Subjects (Fasting) [7]
| Troriluzole Dose | N | Cmax (ng/mL) | Tmax (h) | AUC0-inf (h*ng/mL) | T½ (h) |
| 200 mg | 6 | 307.26 (55.5%) | 2.75 (1.67-4) | 1771.50 (47.0%) | 9.15 (25.7%) |
| 280 mg | 10 | 358.35 (44.6%) | 2.59 (1.43-4.14) | 2297.14 (48.3%) | 11.97 (18.9%) |
| Values are presented as mean (% coefficient of variation) for Cmax, AUC, and T½, and median (range) for Tmax. |
Table 2: Multiple Ascending Dose (MAD) Steady-State Pharmacokinetic Parameters of Riluzole Following Once-Daily Oral Administration of Troriluzole in Healthy Subjects (Fasting) [7]
| Troriluzole Dose | N | Cmax,ss (ng/mL) | AUC0-τ,ss (h*ng/mL) | RAUC | RCmax |
| 200 mg QD | 6 | 266.28 (41.2%) | 1624.42 (46.4%) | 1.22 (14.4%) | 0.86 (38.1%) |
| 280 mg QD | 6 | 481.73 (31.6%) | 2856.33 (28.9%) | 1.15 (11.5%) | 1.04 (16.1%) |
| Values are presented as mean (% coefficient of variation). Cmax,ss: maximum plasma concentration at steady state; AUC0-τ,ss: area under the plasma concentration-time curve over a dosing interval at steady state; RAUC: accumulation ratio for AUC; RCmax: accumulation ratio for Cmax. |
Studies have shown that after a single 280 mg dose of troriluzole, the Cmax of troriluzole itself was low (5.4 ng/mL), while the Cmax of the resulting riluzole was significantly higher (510.4 ng/mL), indicating a rapid and efficient conversion.[7] The bioavailability of riluzole following troriluzole administration is estimated to be 80-90%, a substantial increase from the approximately 60% bioavailability of oral riluzole.[1]
Experimental Protocols
The investigation of troriluzole's in vivo metabolism relies on robust clinical trial designs and sensitive bioanalytical methods.
Clinical Study Design
Pharmacokinetic studies of troriluzole have typically been conducted as single-center, randomized, single- and multiple-dose escalation studies in healthy subjects.[4][6]
-
Participants: Healthy male and female volunteers.
-
Dosing: Single ascending doses (e.g., 17.5 mg to 840 mg) and multiple ascending doses (e.g., 200 mg to 280 mg once daily for several days) of troriluzole are administered.[6]
-
Sampling: Blood samples are collected at predefined time points pre- and post-dose to characterize the full pharmacokinetic profile.
-
Analysis: Plasma concentrations of both troriluzole and riluzole are determined using validated bioanalytical methods.[4][7]
-
Parameters: Standard non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[7]
Bioanalytical Methodology for Riluzole Quantification
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of riluzole in human plasma.
-
Sample Preparation: Due to the protein-binding nature of riluzole, a sample extraction step is necessary. Common techniques include protein precipitation with a solvent like acetonitrile or liquid-liquid extraction using a solvent such as ethyl acetate.[9][10][11]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[11][12]
-
Detection: Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor-to-product ion transitions for riluzole (e.g., m/z 235.0 → 165.9) and an internal standard (e.g., carbamazepine or a stable isotope-labeled riluzole) are monitored.[9][12]
-
-
Validation: The method is validated according to regulatory guidelines for accuracy, precision, selectivity, linearity, and stability.[9][10][12] The lower limit of quantification (LLOQ) is typically in the range of 0.5 ng/mL.[9][10][12]
Visualizations
Metabolic Pathway
Caption: Metabolic conversion of troriluzole to riluzole.
Experimental Workflow
Caption: Workflow for a troriluzole pharmacokinetic study.
Conclusion
This compound represents a significant advancement in the delivery of riluzole. By functioning as a prodrug that is efficiently converted to its active form in the systemic circulation, troriluzole successfully overcomes the key pharmacokinetic limitations of riluzole. The in vivo metabolic conversion results in higher bioavailability, reduced interindividual variability, and a more convenient once-daily dosing regimen without food restrictions. The well-established experimental protocols, particularly the use of sensitive LC-MS/MS methods, have been crucial in elucidating the favorable pharmacokinetic profile of troriluzole, supporting its continued development for various neurological disorders.
References
- 1. neurology.org [neurology.org]
- 2. neurology.org [neurology.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. biohaven.com [biohaven.com]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. pharmjournal.ru [pharmjournal.ru]
- 10. Frontiers | Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics [frontiersin.org]
- 11. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troriluzole Hydrochloride: A Deep Dive into its Attenuation of Glutamate Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors and subsequent neuronal damage, is a key mechanism implicated in a range of neurological and psychiatric disorders. Troriluzole hydrochloride (BHV-4157), a third-generation prodrug of riluzole, has emerged as a promising therapeutic agent that modulates glutamatergic neurotransmission to counter this damaging cascade. This technical guide provides a comprehensive overview of the mechanism of action of troriluzole, focusing on its effects on glutamate excitotoxicity. We present quantitative data from pivotal preclinical studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.
Introduction: The Challenge of Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive or prolonged stimulation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca²⁺) into neurons. This Ca²⁺ overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of apoptotic pathways, and ultimately, neuronal cell death. This phenomenon, termed glutamate excitotoxicity, is a common pathological hallmark in neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in acute conditions like stroke and traumatic brain injury.
This compound was developed to address the limitations of its parent drug, riluzole, which, despite its proven efficacy in ALS, has pharmacokinetic challenges. As a tripeptide prodrug, troriluzole offers improved bioavailability and dosing profiles.[1] Its primary mechanism of action is the modulation of synaptic glutamate levels, thereby mitigating the downstream neurotoxic effects.[2][3]
Mechanism of Action of this compound
Troriluzole exerts its neuroprotective effects through a dual mechanism that targets both presynaptic glutamate release and synaptic glutamate clearance.
-
Reduction of Presynaptic Glutamate Release: Troriluzole, through its active metabolite riluzole, is understood to inhibit voltage-gated sodium channels and potentially modulate presynaptic calcium channels. This action reduces neuronal hyperexcitability and subsequently decreases the release of glutamate from presynaptic terminals into the synaptic cleft.[4][5] Preclinical studies in a mouse model of Alzheimer's disease (3xTg-AD) have demonstrated that troriluzole treatment leads to a significant reduction in the expression of vesicular glutamate transporter 1 (VGlut1), a key protein responsible for loading glutamate into synaptic vesicles.[3][6][7][8] This reduction in VGlut1 levels directly correlates with a decrease in both basal and stimulus-evoked glutamate release.[3][6][7][8]
-
Enhancement of Synaptic Glutamate Uptake: A critical component of troriluzole's action is its ability to increase the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1 in rodents), which are predominantly located on glial cells, especially astrocytes.[2][3][9] EAATs are responsible for the rapid removal of glutamate from the synaptic cleft, terminating the synaptic signal and preventing excitotoxic concentrations from being reached. By augmenting the function of these transporters, troriluzole enhances the clearance of synaptic glutamate, further reducing the activation of postsynaptic glutamate receptors.[2][3][9]
The following diagram illustrates the proposed mechanism of action of troriluzole in mitigating glutamate excitotoxicity.
Quantitative Data from Preclinical Studies
A key preclinical study investigated the effects of troriluzole in the 3xTg-AD mouse model, which exhibits both amyloid-beta and tau pathology, key features of Alzheimer's disease. The study provided significant quantitative data on the drug's ability to modulate glutamate dysregulation.[3][6][7][8]
Effect on Vesicular Glutamate Transporter 1 (VGlut1) Expression
Troriluzole treatment was shown to normalize the overexpression of VGlut1 in the hippocampus of 3xTg-AD mice.
| Hippocampal Region | Treatment Group | VGlut1/Synapsin Intensity Ratio (Normalized to Vehicle-TgNeg) | p-value |
| Dentate Gyrus (DG) | Vehicle-3xTg | ~1.4 | < 0.01 |
| Troriluzole-3xTg | ~1.0 | > 0.05 (ns) | |
| CA3 | Vehicle-3xTg | ~1.5 | < 0.01 |
| Troriluzole-3xTg | ~1.1 | > 0.05 (ns) | |
| CA1 | Vehicle-3xTg | ~1.6 | < 0.001 |
| Troriluzole-3xTg | ~1.2 | > 0.05 (ns) | |
| Table 1: Effect of Troriluzole on VGlut1 Expression in the Hippocampus of 3xTg-AD Mice.[10][11] Data are presented as the ratio of VGlut1 to Synapsin fluorescence intensity, normalized to the control group (Vehicle-TgNeg). Statistical significance was determined by a two-tailed Kolmogorov-Smirnov test. (ns = not significant). |
Effect on Basal and Evoked Glutamate Release
The study also demonstrated that troriluzole treatment attenuated both tonic (basal) and potassium chloride (KCl)-evoked glutamate release in the hippocampus of 3xTg-AD mice.
| Hippocampal Region | Measurement | Vehicle-3xTg vs. Vehicle-TgNeg | Troriluzole-3xTg vs. Vehicle-3xTg |
| Dentate Gyrus (DG) | Tonic Glutamate | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) |
| KCl-Evoked Release | Significantly Increased (p < 0.01) | Significantly Decreased (p < 0.05) | |
| CA3 | Tonic Glutamate | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) |
| KCl-Evoked Release | Significantly Increased (p < 0.01) | Significantly Decreased (p < 0.05) | |
| CA1 | Tonic Glutamate | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) |
| KCl-Evoked Release | Significantly Increased (p < 0.001) | Significantly Decreased (p < 0.01) | |
| Table 2: Effect of Troriluzole on Tonic and Evoked Glutamate Release in the Hippocampus of 3xTg-AD Mice.[10] Statistical significance was determined by a two-tailed Kolmogorov-Smirnov test. |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Model of Glutamate Excitotoxicity
This protocol describes a general method for inducing and assessing glutamate excitotoxicity in primary neuronal cultures.
Objective: To evaluate the neuroprotective effects of a compound against glutamate-induced cell death.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates
-
L-glutamic acid
-
Test compound (e.g., this compound)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Plate reader
Procedure:
-
Cell Culture: Plate primary neurons on coated plates at a desired density and culture for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
Compound Treatment: Pre-incubate the neuronal cultures with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Glutamate Insult: Expose the cultures to a neurotoxic concentration of L-glutamic acid (e.g., 50-500 µM) for a defined duration (e.g., 15-60 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24-48 hours.
-
Assessment of Cell Viability/Death:
Measurement of Glutamate Release using iGluSnFR
This protocol outlines the use of the genetically encoded glutamate sensor iGluSnFR to visualize and quantify glutamate release from neurons.
Objective: To measure real-time changes in extracellular glutamate concentration in response to neuronal stimulation.
Materials:
-
Acute brain slices or cultured neurons
-
Adeno-associated virus (AAV) expressing iGluSnFR
-
Two-photon or confocal microscope with appropriate excitation and emission filters
-
Field stimulation electrode
-
Artificial cerebrospinal fluid (aCSF)
-
Potassium chloride (KCl) for evoking release
Procedure:
-
iGluSnFR Expression: Transduce neurons with the AAV-iGluSnFR construct either in vivo via stereotactic injection or in vitro.[6][15][16]
-
Slice Preparation (for ex vivo imaging): Prepare acute brain slices from the transduced animals.[6][15]
-
Imaging:
-
Place the brain slice or culture dish on the microscope stage and perfuse with aCSF.
-
Identify iGluSnFR-expressing neurons and select a region of interest (ROI).
-
Acquire a baseline fluorescence signal (F₀).
-
-
Stimulation:
-
Apply electrical field stimulation or a puff of high KCl solution to evoke glutamate release.
-
-
Data Acquisition and Analysis:
-
Record the change in fluorescence intensity (ΔF) over time.
-
Calculate the relative change in fluorescence (ΔF/F₀) to quantify the amount of glutamate released.[17]
-
Western Blotting for VGlut1 and EAAT2
This protocol describes the quantification of protein expression levels of VGlut1 and EAAT2 in brain tissue.
Objective: To determine the effect of a treatment on the expression of key proteins involved in glutamate neurotransmission.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VGlut1, anti-EAAT2, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize brain tissue in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Conclusion
This compound represents a significant advancement in the modulation of glutamatergic neurotransmission for therapeutic benefit. Its dual mechanism of action, involving both the reduction of presynaptic glutamate release and the enhancement of glial glutamate uptake, effectively counteracts the neurotoxic cascade of glutamate excitotoxicity. Preclinical data robustly supports its efficacy in normalizing glutamate homeostasis in a disease model characterized by glutamatergic dysregulation. The detailed experimental protocols provided herein offer a framework for the continued investigation of troriluzole and other glutamate-modulating agents. As our understanding of the intricate role of glutamate in neurological and psychiatric disorders deepens, targeted therapies like troriluzole hold immense promise for improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. biorxiv.org [biorxiv.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Population imaging of synaptically released glutamate in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population imaging of synaptically released glutamate in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Foundational Research on Troriluzole Hydrochloride in Spinocerebellar Ataxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinocerebellar ataxia (SCA) encompasses a group of rare, inherited neurodegenerative disorders characterized by progressive ataxia and for which there are no approved disease-modifying therapies.[1][2] Emerging research has focused on the role of glutamate excitotoxicity in the pathogenesis of SCA. Troriluzole hydrochloride, a novel prodrug of riluzole, is being investigated as a potential therapeutic agent for SCA.[3] This technical guide provides an in-depth overview of the foundational research on troriluzole in SCA, summarizing its mechanism of action, preclinical evidence, and clinical trial data. Detailed experimental protocols for key studies are provided, and quantitative data are presented in structured tables for ease of comparison. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the current state of research on this promising therapeutic candidate.
Introduction to Troriluzole and its Rationale in Spinocerebellar Ataxia
Spinocerebellar ataxias are a heterogeneous group of autosomal dominant neurodegenerative diseases that lead to progressive cerebellar dysfunction. The clinical manifestations include gait and limb ataxia, dysarthria, and other neurological symptoms, ultimately leading to significant disability.[1] A key pathological mechanism implicated in several neurodegenerative disorders, including SCA, is glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[4]
Troriluzole (BHV-4157) is a third-generation tripeptide prodrug of riluzole, a glutamate modulating agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[3] Troriluzole was designed to offer an improved pharmacokinetic profile compared to riluzole, including lower variability, once-daily dosing, and no food effect.[5][6] The primary mechanism of action of troriluzole is to reduce synaptic glutamate levels by enhancing the function of excitatory amino acid transporters (EAATs) on glial cells, which are responsible for clearing glutamate from the synapse.[7] By mitigating glutamate-mediated neurotoxicity, troriluzole aims to slow the progression of neurodegeneration in SCA.[3]
Mechanism of Action: Glutamate Modulation in SCA
The proposed mechanism of troriluzole in SCA centers on the modulation of glutamatergic neurotransmission, primarily through the enhancement of glutamate uptake by astrocytes.[8] In the cerebellar cortex, Purkinje cells are particularly vulnerable to glutamate excitotoxicity.[9]
Glutamate transporters, such as GLAST (EAAT1) and GLT-1 (EAAT2), are highly expressed in Bergmann glia surrounding Purkinje cell synapses and play a crucial role in maintaining low extracellular glutamate concentrations.[10][11] In SCA, dysfunction of these transport systems can lead to an accumulation of glutamate in the synaptic cleft, resulting in overactivation of postsynaptic glutamate receptors, particularly NMDA and AMPA receptors.[12] This sustained receptor activation leads to excessive calcium influx, triggering downstream neurotoxic cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to Purkinje cell degeneration and the clinical manifestations of ataxia.[13]
Troriluzole, through its active metabolite riluzole, is believed to upregulate the expression and activity of EAATs, thereby increasing the clearance of synaptic glutamate.[8] This reduction in extracellular glutamate levels is hypothesized to protect Purkinje cells from excitotoxic damage and slow the progression of the disease.
Signaling Pathway of Glutamate Excitotoxicity and Troriluzole's Proposed Intervention
Caption: Proposed mechanism of troriluzole in mitigating glutamate excitotoxicity in SCA.
Preclinical Research
Preclinical studies investigating the efficacy of glutamate modulators in animal models of SCA have provided the foundational evidence for clinical development. Most of this research has been conducted with riluzole, the active metabolite of troriluzole.
Animal Model Studies
Studies in various mouse models of SCA have explored the effects of riluzole on motor coordination and Purkinje cell pathology. However, the results have been mixed. In a mouse model of SCA3, long-term treatment with riluzole did not improve motor deficits and led to a reduction in calbindin expression in Purkinje cells, suggesting a potential worsening of pathology.[14] It was hypothesized that in this specific model, riluzole might have paradoxically enhanced glutamate release.[15]
In contrast, other studies have shown neuroprotective effects. In a rat model of 3-acetylpyridine-induced ataxia, riluzole administration almost completely protected cerebellar Purkinje cells from degeneration and halted the development of ataxia.[16] These conflicting findings highlight the complexity of glutamate modulation and the potential for differential effects depending on the specific SCA genotype and animal model. More recent preclinical work has focused on troriluzole itself, demonstrating its ability to reduce glutamate release and restore cognitive deficits in a mouse model of Alzheimer's disease, providing further support for its glutamate-modulating properties.[17]
Preclinical Data Summary
| Study Type | Animal Model | Compound | Key Findings | Reference |
| Efficacy Study | SCA3 Transgenic Mice | Riluzole | No improvement in motor deficits; reduction in calbindin expression in Purkinje cells. | [14] |
| Efficacy Study | 3-Acetylpyridine-Induced Ataxia Rats | Riluzole | Protected Purkinje cells from degeneration; halted ataxia development. | [16] |
| Mechanistic Study | 3xTg-AD Mice | Troriluzole | Reduced glutamate release; restored cognitive deficits. | [17] |
Clinical Research
The clinical development of troriluzole for SCA has involved several Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Pharmacokinetics
Phase 1 studies in healthy subjects have characterized the pharmacokinetic profile of troriluzole and its conversion to riluzole. Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.[5] The pharmacokinetic parameters of riluzole following troriluzole administration are more consistent than with oral riluzole, showing less variability.[5]
Table 4.1: Pharmacokinetic Parameters of Riluzole after Troriluzole Administration in Healthy Subjects
| Parameter | 200 mg Troriluzole (Single Dose) | 280 mg Troriluzole (Single Dose) | 200 mg Troriluzole QD (Multiple Dose) | 280 mg Troriluzole QD (Multiple Dose) |
| Cmax (ng/mL) | 307.26 (55.5%) | 358.35 (44.6%) | 266.28 (41.2%) | 481.73 (31.6%) |
| Tmax (h) | 2.75 (1.67-4) | 2.59 (1.43-4.14) | - | - |
| AUC0-inf (hng/mL) | 1771.50 (47.0%) | 2297.14 (48.3%) | - | - |
| AUC0-τ ss (hng/mL) | - | - | 1624.42 (46.4%) | 2856.33 (28.9%) |
| Half-life (h) | ~9-12 | ~9-12 | - | - |
| Values are presented as mean (% coefficient of variation) or median (range). Data from a Phase 1 study in healthy subjects.[18] |
Clinical Efficacy
The efficacy of troriluzole in SCA has been evaluated in a Phase 3 clinical trial (NCT03701399) and a subsequent real-world evidence (RWE) study (BHV4157-206-RWE).[9] The primary efficacy endpoint in these studies was the change from baseline in the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA).[9]
In the initial 48-week placebo-controlled phase of the NCT03701399 trial, troriluzole did not show a statistically significant difference from placebo in the overall SCA population.[19] However, a post-hoc analysis suggested a potential treatment effect in patients with the SCA Type 3 (SCA3) genotype.[19]
The BHV4157-206-RWE study compared long-term troriluzole treatment data from the open-label extension of the NCT03701399 trial to a matched external control group of untreated patients from natural history studies. The results of this study showed that troriluzole-treated patients experienced a 50-70% slowing of disease progression over a 3-year period compared to the untreated cohort.[1][20]
Table 4.2: Summary of Key Clinical Efficacy Data for Troriluzole in SCA
| Study | Population | Treatment Duration | Primary Endpoint | Key Results | Reference |
| NCT03701399 (Phase 3) | Overall SCA | 48 Weeks | Change in f-SARA score | No significant difference vs. placebo in the overall population. Numerical benefit in SCA3 subgroup. | [19] |
| BHV4157-206-RWE | Overall SCA | 3 Years | Change in f-SARA score | 50-70% slowing of disease progression vs. untreated external control. | [1][20] |
Safety and Tolerability
Across clinical trials, troriluzole has been generally well-tolerated.[5] In Phase 1 studies with single doses up to 840 mg and multiple daily doses up to 280 mg, there were no significant clinical safety concerns.[5] The most frequently reported adverse events were mild and transient, including headache and somnolence.[5]
Experimental Protocols
Phase 3 Clinical Trial (NCT03701399) Protocol Summary
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]
-
Participants: Adults aged 18 to 75 years with a genetically confirmed diagnosis of SCA types 1, 2, 3, 6, 7, 8, or 10.[21]
-
Intervention: Troriluzole 200 mg orally once daily or matching placebo.[21]
-
Primary Outcome Measure: Change from baseline in the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) score at Week 48.[19]
-
Key Inclusion Criteria:
-
Confirmed genetic diagnosis of eligible SCA genotype.
-
Ability to ambulate 8 meters without assistance.
-
f-SARA total score ≥3 at screening.[17]
-
-
Key Exclusion Criteria:
-
Medical conditions that could significantly contribute to ataxia symptoms.
-
Prominent spasticity or dystonia that would interfere with SARA assessment.
-
Active liver disease.[21]
-
Experimental Workflow for the Phase 3 Clinical Trial (NCT03701399)
Caption: Workflow of the Phase 3 clinical trial of troriluzole in SCA (NCT03701399).
Assessment of Ataxia: The f-SARA Scale
The modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) is the primary clinical outcome measure used in the troriluzole SCA trials. It is a modification of the SARA scale, focusing on the axial items that are considered more sensitive to change over a 48-week period.[22]
-
Items: The f-SARA consists of four items:
-
Gait
-
Stance
-
Sitting
-
Speech
-
-
Scoring: Each item is scored on a scale from 0 (no impairment) to 4 (severe impairment), with a total maximum score of 16. Higher scores indicate greater ataxia severity.[23]
-
Administration: The f-SARA is administered by a trained clinician who observes the patient performing a series of standardized tasks.[24]
Pharmacokinetic Analysis
-
Sample Collection: Plasma samples are collected from participants at specified time points after drug administration.
-
Analytical Method: Plasma concentrations of troriluzole and its active metabolite, riluzole, are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[18]
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using standard non-compartmental analysis.[18]
Biomarker Research in SCA
While specific biomarker data from the troriluzole trials are not extensively published, research in SCA has identified several potential biomarkers to monitor disease progression and therapeutic response. These include:
-
Neurofilament light chain (NfL): A marker of axonal damage, NfL levels are often elevated in the blood of SCA patients.[25][26]
-
Oxidative stress markers: Increased levels of reactive oxygen species (ROS) and decreased antioxidant capacity have been observed in SCA patients.[13][27]
-
Neuroimaging: Magnetic resonance imaging (MRI) can be used to measure cerebellar and brainstem atrophy, which correlates with disease progression.[26]
Conclusion and Future Directions
This compound represents a promising therapeutic approach for spinocerebellar ataxia, targeting the underlying mechanism of glutamate excitotoxicity. While the initial Phase 3 trial did not meet its primary endpoint in the overall SCA population, the subsequent real-world evidence study demonstrated a significant slowing of disease progression over a three-year period. These findings have prompted regulatory submissions for troriluzole in SCA.
Future research should focus on several key areas. Further elucidation of the specific downstream signaling pathways affected by troriluzole in different SCA genotypes will be crucial for a more refined understanding of its mechanism of action. The identification and validation of sensitive biomarkers will be essential for monitoring treatment response and patient stratification in future clinical trials. Finally, long-term safety and efficacy data from ongoing open-label extension studies and post-market surveillance will be critical to fully establish the role of troriluzole in the management of spinocerebellar ataxia. The journey of troriluzole from a rationally designed prodrug to a potential first-in-class treatment for SCA underscores the importance of targeting fundamental disease mechanisms in rare neurodegenerative disorders.
References
- 1. Spinocerebellar ataxia - troriluzole topline results | ACNR [acnr.co.uk]
- 2. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia [prnewswire.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. ataxia.org [ataxia.org]
- 5. neurology.org [neurology.org]
- 6. biohaven.com [biohaven.com]
- 7. Troriluzole inhibits methamphetamine place preference in rats and normalizes methamphetamine-evoked glutamate carboxypeptidase II (GCPII) protein levels in the mesolimbic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functions of glutamate transporters in cerebellar Purkinje cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Role of glutamate transporters in excitatory synapses in cerebellar Purkinje cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Frontiers | Peripheral Oxidative Stress Biomarkers in Spinocerebellar Ataxia Type 3/Machado–Joseph Disease [frontiersin.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Use of Riluzole for the Treatment of Hereditary Ataxias: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 19. Phase 3 Clinical Trial Update of Troriluzole for Spinocerebellar Ataxia - - Practical Neurology [practicalneurology.com]
- 20. ataxia.org.uk [ataxia.org.uk]
- 21. Trial of BHV-4157 (Troriluzole) in Adult Subjects with Spinocerebellar Ataxia | Memory and Aging Center [memory.ucsf.edu]
- 22. Content Validity of the Modified Functional Scale for the Assessment and Rating of Ataxia (f-SARA) Instrument in Spinocerebellar Ataxia | springermedizin.de [springermedizin.de]
- 23. researchgate.net [researchgate.net]
- 24. Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biomarkers in Spinocerebellar Ataxias - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pub.dzne.de [pub.dzne.de]
- 27. Peripheral Oxidative Stress Biomarkers in Spinocerebellar Ataxia Type 3/Machado-Joseph Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Troriluzole Hydrochloride's Role in Modulating Glutamatergic Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to synaptic plasticity, learning, and memory. However, its overabundance in the synaptic cleft leads to excitotoxicity, a pathological process implicated in numerous neurodegenerative and psychiatric disorders.[1] Troriluzole hydrochloride (BHV-4157) is a third-generation, orally administered prodrug engineered to modulate this critical pathway.[2][3] By converting to its active metabolite, riluzole, it normalizes synaptic glutamate levels through a multi-faceted mechanism, primarily by enhancing glutamate reuptake by glial cells and inhibiting presynaptic glutamate release.[4][5][6][7] This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies used to characterize troriluzole's role in glutamatergic signaling.
Pharmacology of this compound
Troriluzole is a tripeptide prodrug of riluzole.[3][8] This formulation was designed to improve upon the pharmacokinetic profile of riluzole, offering enhanced bioavailability, the convenience of once-daily dosing, and eliminating the need for fasting.[9][10] Following oral administration, troriluzole is absorbed and systemically cleaved by aminopeptidases to release the active molecule, riluzole, which then exerts its modulatory effects on the glutamatergic system.[3]
Core Mechanism of Action in Glutamatergic Signaling
The therapeutic potential of troriluzole stems from the multifaceted actions of its active metabolite, riluzole, which collectively reduces glutamatergic neurotransmission and mitigates excitotoxicity. The mechanism can be categorized into three primary actions:
-
Enhancement of Glial Glutamate Uptake: Riluzole augments the expression and function of Excitatory Amino Acid Transporters (EAATs), particularly GLT-1 (the rodent homolog of human EAAT2), which are predominantly located on astrocytes surrounding the synapse.[5][6][7][11] This action accelerates the clearance of glutamate from the synaptic cleft, reducing the duration and magnitude of postsynaptic receptor activation.[12]
-
Inhibition of Presynaptic Glutamate Release: Riluzole reduces the release of glutamate from presynaptic terminals.[4][13] This is primarily achieved through the stabilization of voltage-gated sodium channels in their inactivated state, which decreases neuronal excitability and the subsequent vesicle fusion required for neurotransmitter release.[1][14] Evidence also suggests a role for the inhibition of P/Q-type calcium channels and the activation of a G-protein-dependent signaling pathway.[13][15]
-
Modulation of Postsynaptic Glutamate Receptors: Riluzole can act on the postsynaptic membrane by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors.[1][4][14] This directly antagonizes the excitotoxic cascade initiated by excessive glutamate binding.
Figure 1: Troriluzole's Multi-Target Mechanism of Action
Quantitative Data on Glutamatergic Modulation
The effects of riluzole have been quantified across various preclinical models. The following tables summarize key findings related to its impact on glutamate uptake and synaptic levels.
Table 1: Summary of In Vitro Effects on Glutamate Uptake
| Experimental System | Riluzole Concentration | Key Finding | Reference |
| Rat Cortical Astrocyte Cultures | 1 µM & 10 µM | Significantly increased basal glutamate uptake. At 10 µM glutamate, 1 µM riluzole enhanced uptake by up to 42%. | [12] |
| Primary Mouse Striatal Astrocytes | 100 µM | Upregulated GLT-1 transporter activity to 140 ± 13% of vehicle-treated controls. | [11] |
| Rat Spinal Cord Synaptosomes | 0.1 µM | Increased the maximal velocity (Vmax) of glutamate uptake by 31% and decreased the apparent affinity constant (Km) by 21%. | [16] |
| C6 Astroglial Cells | Not specified | Stimulated glutamate uptake and augmented the expression of the EAAC1 transporter. | [17] |
Table 2: Summary of In Vivo and Ex Vivo Effects on Glutamate Signaling
| Experimental Model | Compound | Key Finding | Reference |
| 3xTg-AD Mouse Model of Alzheimer's | Troriluzole | Reduced expression of vesicular glutamate transporter 1 (VGlut1) and decreased both basal and evoked glutamate release in the hippocampus. | [18][19] |
| Rodent Model of Global Cerebral Ischemia | Riluzole | Achieved complete suppression of the ischemia-evoked surge in extracellular glutamate release. | [4][14] |
| Rat Spinal Cord Synaptosomes (ex vivo) | Riluzole (8 mg/kg, i.p.) | Glutamate uptake was significantly increased in synaptosomes obtained from rats 4 hours post-treatment. | [16] |
Key Experimental Protocols
Characterizing the glutamatergic effects of troriluzole relies on established and robust methodologies. Detailed below are generalized protocols for two cornerstone assays.
Protocol: In Vitro Glutamate Uptake Assay
-
Objective: To quantify the rate of glutamate transport into cultured astrocytes or synaptosomes and determine the modulatory effect of a test compound.
-
Core Principle: This assay measures the uptake of a radiolabeled substrate, typically ³H-glutamate, into cells or isolated nerve terminals that endogenously express glutamate transporters.
-
Materials:
-
Primary astrocyte cultures or synaptosomal preparations.
-
Test compound (e.g., Riluzole).
-
Radiolabeled L-[³H]glutamate.
-
Broad-spectrum EAAT inhibitor (e.g., DL-threo-β-benzyloxyaspartate, TBOA) to determine non-specific uptake.[11]
-
Assay buffer (e.g., Krebs-Ringer).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Preparation: Plate primary astrocytes in 24- or 96-well plates and culture until confluent. Alternatively, prepare fresh synaptosomes from rodent brain tissue (e.g., striatum or cortex).
-
Pre-incubation: Wash the cells with assay buffer. Add the test compound (riluzole) at various concentrations and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add a solution containing a fixed concentration of L-[³H]glutamate to each well to start the uptake reaction. Incubate for a short, linear uptake period (e.g., 5-10 minutes).
-
Reaction Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the wells multiple times with ice-cold assay buffer.
-
Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine total counts per minute (CPM) for each condition. To calculate specific uptake, subtract the average CPM from wells treated with an EAAT inhibitor (TBOA), which represents non-specific binding and diffusion.[11] Express results as a percentage of the vehicle-treated control.
-
Protocol: In Vivo Microdialysis for Extracellular Glutamate
-
Objective: To measure real-time concentrations of extracellular glutamate in a discrete brain region of a freely moving animal following systemic administration of troriluzole.
-
Core Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain. Molecules in the extracellular fluid diffuse down their concentration gradient into a perfusate, which is then collected and analyzed.[20][21]
-
Materials:
-
Microdialysis probes (e.g., 20 kDa MW cutoff).[22]
-
Stereotaxic frame for surgical implantation.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Analytical system for glutamate quantification (e.g., HPLC with fluorescence detection).
-
-
Methodology:
-
Surgical Implantation: Anesthetize the subject animal (e.g., rat) and use a stereotaxic frame to surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus). Allow the animal to recover.
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-3 µL/min).[22]
-
Basal Level Collection: Allow the system to equilibrate. Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable basal glutamate concentration.
-
Drug Administration: Administer this compound orally or its active metabolite, riluzole, systemically (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate fractions for several hours post-administration to monitor changes in extracellular glutamate levels.
-
Sample Analysis: Analyze the glutamate concentration in each dialysate fraction using a highly sensitive method such as HPLC coupled with derivatization and fluorescence detection.
-
Data Analysis: Calculate the glutamate concentration for each time point. Express the results as a percentage change from the average basal concentration and plot over time to visualize the drug's effect.
-
Figure 2: Experimental Workflow for In Vivo Microdialysis
Conclusion
This compound represents a refined therapeutic strategy for normalizing glutamatergic dysregulation. Through its conversion to riluzole, it employs a robust, multi-target mechanism that enhances glial clearance of synaptic glutamate while simultaneously reducing its presynaptic release. The quantitative data from both in vitro and in vivo studies confirm its efficacy in lowering pathological glutamate levels. The experimental protocols outlined herein provide a standardized framework for further investigation into troriluzole and other novel glutamate modulators, paving the way for new treatments for a range of devastating neurological disorders.
References
- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) | Biohaven, Ltd. [ir.biohaven.com]
- 6. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) | Biohaven, Ltd. [ir.biohaven.com]
- 7. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 8. drugs.com [drugs.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. biohaven.com [biohaven.com]
- 11. Riluzole elevates GLT-1 activity and levels in striatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 15. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Riluzole increases high-affinity glutamate uptake in rat spinal cord synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Riluzole increases glutamate uptake by cultured C6 astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Uptake and Transport of Troriluzole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride, a tripeptide prodrug of riluzole, is a novel glutamate modulator under investigation for various neurological disorders. Its therapeutic potential is intrinsically linked to its ability to cross cellular barriers, convert to its active form, and modulate glutamate homeostasis at the cellular level. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to support further research and development in this area.
Core Mechanism of Action
Troriluzole's primary mechanism of action revolves around the modulation of synaptic glutamate levels. As a prodrug, it is designed for enhanced bioavailability and is metabolized to riluzole, the active compound. Riluzole, in turn, exerts its effects by augmenting the glutamate uptake capacity of glial cells, particularly astrocytes. This is primarily achieved by increasing the expression and function of Excitatory Amino Acid Transporters (EAATs), with a significant impact on EAAT2 (also known as GLT-1). By enhancing the clearance of glutamate from the synaptic cleft, riluzole helps to mitigate excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases.[1][2][3][4][5][6]
Cellular Permeability and Transport
The ability of Troriluzole and its active metabolite, riluzole, to traverse cellular membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. While specific quantitative data for Troriluzole's permeability is not extensively available in the public domain, general characteristics have been described.
Data Summary: Cellular Permeability of Riluzole
| Cell Line | Direction | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Notes |
| Caco-2 | A to B | Data not available | Data not available | Generally used as a model for intestinal absorption. |
| Caco-2 | B to A | Data not available | Data not available | |
| MDCK | A to B | Data not available | Data not available | Often used as a model for blood-brain barrier permeability. |
| MDCK | B to A | Data not available | Data not available | Riluzole is known to cross the blood-brain barrier.[7] |
No specific Papp values for Troriluzole or riluzole were identified in the searched literature.
P-glycoprotein Interaction
Riluzole has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the intracellular accumulation and brain penetration of its substrates.[3] This interaction is a crucial consideration in drug development, as co-administration with P-gp inhibitors could potentially enhance the therapeutic efficacy of riluzole.
Glutamate Transport Kinetics
Riluzole enhances the efficiency of glutamate transport by increasing the apparent affinity of glutamate for the transporters.[1][8] This effect has been observed for multiple EAAT subtypes, including GLAST (EAAT1), GLT1 (EAAT2), and EAAC1 (EAAT3).
Data Summary: Effect of Riluzole on Glutamate Transporter Kinetics
| Transporter | Parameter | Value in the absence of Riluzole | Value in the presence of Riluzole | Cell System |
| GLAST (EAAT1) | Km (µM) | Not specified | Significantly decreased (Increased affinity) | Clonal cell lines |
| GLT-1 (EAAT2) | Km (µM) | Not specified | Significantly decreased (Increased affinity) | Clonal cell lines |
| EAAC1 (EAAT3) | Km (µM) | Not specified | Significantly decreased (Increased affinity) | Clonal cell lines |
| All | Vmax | No significant change | No significant change | Clonal cell lines |
Specific Km and Vmax values were not provided in the source material, which only stated that riluzole significantly increased the apparent affinity (implying a lower Km) without altering the maximal transport velocity (Vmax).
Experimental Protocols
Caco-2 Permeability Assay
This assay is a standard in vitro method to predict intestinal drug absorption.
Workflow:
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3][9][10]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment:
-
For apical-to-basolateral (A-B) transport, the drug solution is added to the apical chamber, and samples are taken from the basolateral chamber over time.
-
For basolateral-to-apical (B-A) transport, the drug solution is added to the basolateral chamber, and samples are taken from the apical chamber.[9][10]
-
-
Quantification: The concentration of the drug in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial drug concentration in the donor chamber[9] The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[9]
-
Glutamate Uptake Assay in Primary Astrocytes
This assay measures the effect of a compound on the uptake of glutamate into astrocytes.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Blood-Brain Barrier Driven Pharmacoresistance in Amyotrophic Lateral Sclerosis and Challenges for Effective Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Current Components and Partial Reaction Cycles in the Glial Glutamate Transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive and negative regulation of EAAT2 by NF‐κB: a role for N‐myc in TNFα‐controlled repression | The EMBO Journal [link.springer.com]
- 6. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Riluzole enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
The Journey of Troriluzole Hydrochloride: From Prodrug Concept to Clinical Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Troriluzole hydrochloride (BHV-4157) is a third-generation, orally administered prodrug of riluzole, a glutamate-modulating agent. Developed by Biohaven Pharmaceuticals, troriluzole was rationally designed to overcome the pharmacokinetic limitations of its parent compound, including significant first-pass metabolism, high pharmacokinetic variability, and a negative food effect. As a tripeptide conjugate, troriluzole exhibits enhanced bioavailability and a more favorable safety profile, allowing for once-daily dosing. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical investigation of this compound, with a focus on its development for neurological disorders, particularly Spinocerebellar Ataxia (SCA).
Discovery and Rationale for Development
The development of troriluzole was driven by the therapeutic potential of riluzole, a drug approved for amyotrophic lateral sclerosis (ALS) that has shown promise in other neurological and psychiatric conditions characterized by glutamatergic dysregulation.[1] However, the clinical utility of riluzole has been hampered by its challenging pharmacokinetic profile.[2]
Key limitations of Riluzole addressed by Troriluzole:
-
High First-Pass Metabolism: Riluzole undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, leading to low and variable bioavailability.[2]
-
Pharmacokinetic Variability: Significant inter-individual differences in plasma concentrations of riluzole make consistent therapeutic dosing difficult.[2]
-
Food Effect: The absorption of riluzole is negatively impacted by food, requiring specific administration instructions.[3]
-
Dosing Frequency: To maintain therapeutic levels, riluzole typically requires twice-daily dosing.[3]
To address these limitations, a prodrug strategy was employed. The core concept was to attach a carrier molecule to riluzole that would mask the active drug during absorption, thereby protecting it from first-pass metabolism. This carrier would then be cleaved in the systemic circulation to release the active riluzole. Troriluzole emerged from this research as a tripeptide prodrug, specifically a conjugate of riluzole with a glycyl-glycyl-sarcosine moiety.[4][5] This design leverages the body's natural peptide transporters for absorption and circulating peptidases for cleavage.[3]
Synthesis of this compound
While the precise, industrial-scale synthesis of this compound is proprietary, the general synthetic approach for creating peptide prodrugs of riluzole can be inferred from the scientific literature. The synthesis involves the formation of an amide bond between the exocyclic amine of the riluzole molecule and the carboxyl group of the tripeptide carrier.
The IUPAC name for troriluzole is 2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide.[6] The tripeptide portion is composed of glycine, glycine, and sarcosine (N-methylglycine).[4][5]
Conceptual Synthesis Pathway:
A likely synthetic route would involve a multi-step process:
-
Tripeptide Synthesis: The glycyl-glycyl-sarcosine tripeptide would be synthesized using standard solid-phase or solution-phase peptide synthesis techniques. This involves the sequential coupling of protected amino acids.
-
Riluzole Activation: The riluzole molecule would be activated to facilitate its coupling with the tripeptide.
-
Coupling Reaction: The activated riluzole is reacted with the synthesized tripeptide to form the troriluzole molecule. This is typically achieved using a peptide coupling agent.
-
Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final product is purified using chromatographic techniques.
-
Salt Formation: The purified troriluzole is then reacted with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
Physicochemical and Pharmacokinetic Properties
This compound was designed to have improved physicochemical and pharmacokinetic properties compared to riluzole.
Table 1: Physicochemical Properties of Troriluzole
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆F₃N₅O₄S | [6] |
| Molecular Weight | 419.4 g/mol | [6] |
| IUPAC Name | 2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide | [6] |
| CAS Number | 1926203-09-9 | [4] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Pharmacokinetic Parameters of the Active Metabolite (Riluzole) after Troriluzole Administration
| Parameter | Value | Condition |
| Bioavailability | Improved vs. Riluzole | Bypasses first-pass metabolism[2] |
| Food Effect | No significant food effect | [3] |
| Dosing | Once-daily | [3] |
| Tmax (Riluzole) | ~2-3 hours | After Troriluzole administration |
| Half-life (Riluzole) | 9-12 hours | After Troriluzole administration |
Mechanism of Action: Glutamate Modulation
Troriluzole is a prodrug and is pharmacologically inactive until it is metabolized in the body to its active form, riluzole. Riluzole exerts its therapeutic effects by modulating glutamatergic neurotransmission, which is implicated in the pathophysiology of several neurodegenerative and psychiatric disorders.[1]
The primary mechanisms of action of riluzole include:
-
Enhancement of Glutamate Reuptake: Riluzole increases the expression and activity of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1), which are located on glial cells surrounding the synapse. This leads to more efficient clearing of glutamate from the synaptic cleft, thereby reducing excitotoxicity.[3]
-
Inhibition of Glutamate Release: Riluzole is also thought to inhibit the presynaptic release of glutamate from nerve terminals.[3]
-
Blockade of Voltage-Gated Sodium Channels: Riluzole can block voltage-gated sodium channels, which can contribute to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability.[7]
Experimental Protocols: Clinical Trial Design
The clinical development of troriluzole has involved several Phase 2 and Phase 3 clinical trials across various indications. The following provides a general overview of the study design for the pivotal trials in Spinocerebellar Ataxia (SCA).
Study Design:
-
Phase: Phase 3, long-term, randomized, double-blind, placebo-controlled trial.[8]
-
Population: Adult subjects with a confirmed diagnosis of SCA.[8]
-
Intervention: Oral administration of troriluzole (e.g., 200 mg once daily) or a matching placebo.[8]
-
Duration: A randomization phase (e.g., 48 weeks) followed by an open-label extension phase.[8]
-
Primary Outcome Measures: Change from baseline in a validated ataxia rating scale, such as the Scale for the Assessment and Rating of Ataxia (SARA).[3][8]
-
Secondary Outcome Measures: Assessments of safety, tolerability, pharmacokinetics, and patient-reported outcomes.[8]
Conclusion
This compound represents a successful application of prodrug design to enhance the therapeutic potential of an existing drug. By addressing the pharmacokinetic shortcomings of riluzole, troriluzole has emerged as a promising clinical candidate for the treatment of Spinocerebellar Ataxia and other neurological disorders characterized by glutamatergic dysfunction. Its development highlights the importance of rational drug design in optimizing drug delivery and improving patient outcomes. Ongoing and future clinical studies will further elucidate the full therapeutic scope of this novel glutamate modulator.
References
- 1. drugs.com [drugs.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Buy Troriluzole | 1926203-09-9 | >98% [smolecule.com]
- 5. troriluzole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Troriluzole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride (BHV-4157) is a third-generation, orally bioavailable prodrug of riluzole.[1][2] As a glutamate modulator, troriluzole's primary mechanism of action is the reduction of synaptic glutamate levels.[3][4] This is achieved through two main pathways: enhancing the reuptake of glutamate from the synapse by increasing the expression and function of excitatory amino acid transporters (EAATs) on glial cells, and inhibiting the presynaptic release of glutamate.[3][4][5] Additionally, its active metabolite, riluzole, is known to inactivate voltage-dependent sodium channels.[2] Due to its role in mitigating glutamate excitotoxicity, troriluzole is under investigation for various neurological disorders, including Spinocerebellar Ataxia (SCA) and Alzheimer's disease.[1][6]
These application notes provide detailed protocols for in vitro cell culture studies to investigate the efficacy and mechanism of action of this compound.
Data Presentation
The following table summarizes quantitative data for troriluzole and its active metabolite, riluzole, from in vitro cell culture studies. This data can serve as a reference for dose-ranging experiments.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 | Notes |
| Troriluzole | LM7 (Osteosarcoma) | MTT Cell Viability | 48 hours | 87 µM | Demonstrates cytotoxic potential at higher concentrations. |
| Riluzole | LM7 (Osteosarcoma) | MTT Cell Viability | 48 hours | 67 µM | Active metabolite also shows cytotoxic effects. |
| Riluzole | U87MG (Glioblastoma) | MTT Cell Viability | 7 days | Dose-dependent decrease in viability observed at 5, 10, 25, and 50 µM. | Suggests a longer-term effect on cell proliferation and viability. |
| Riluzole | Brain Tumor Stem-like Cells | MTT Cell Viability | 72 hours | > 100 µM | A significant reduction in cell viability was noted at 50 µM. |
Signaling Pathway
The primary signaling pathway of troriluzole involves the modulation of glutamatergic neurotransmission. After administration, troriluzole is converted to its active form, riluzole, which then exerts its effects at the synapse.
Caption: Troriluzole's mechanism of action.
Experimental Protocols
Protocol 1: Assessment of Troriluzole's Effect on Cell Viability (MTT Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of troriluzole on a selected cell line.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Selected cell line (e.g., SH-SY5Y neuroblastoma, U87MG glioblastoma, or primary neurons)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Troriluzole Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of troriluzole in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest troriluzole concentration).
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of troriluzole or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Glutamate Release Assay
This protocol measures the effect of troriluzole on glutamate release from cultured neuronal cells.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium (K⁺) HBSS (e.g., 56 mM KCl) for depolarization
-
Glutamate assay kit (commercially available, e.g., Amplex Red-based)
-
96-well plate (black, clear bottom for fluorescence assays)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons or neuronal cells in appropriate plates until they form a mature network.
-
Prepare troriluzole dilutions in HBSS at the desired concentrations.
-
Pre-incubate the cells with troriluzole or vehicle control in HBSS for 30-60 minutes at 37°C.
-
-
Stimulation of Glutamate Release:
-
After pre-incubation, gently remove the treatment solution.
-
Stimulate glutamate release by adding high K⁺ HBSS to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Use a commercial glutamate assay kit to measure the concentration of glutamate in the collected supernatants according to the manufacturer's instructions.
-
Typically, this involves mixing the supernatant with a reaction mixture containing glutamate oxidase and a fluorescent probe.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Generate a standard curve using known concentrations of glutamate.
-
Calculate the amount of glutamate released from each sample and normalize to the total protein content per well.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A typical experimental workflow for Troriluzole.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. The glutamate release inhibitor riluzole increases DNA damage and enhances cytotoxicity in human glioma cells, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole: a potential therapeutic intervention in human brain tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
Application Notes and Protocols for Studying Troriluzole Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of Troriluzole hydrochloride, a glutamate modulator. Detailed protocols for key experiments are provided to facilitate the design and execution of studies investigating the therapeutic potential of Troriluzole in various neurological and neuropsychiatric disorders.
Introduction to this compound
This compound is a third-generation tripeptide prodrug of riluzole, an established glutamate-modulating agent.[1] As a prodrug, Troriluzole offers improved bioavailability and pharmacokinetic properties compared to its active metabolite, riluzole. The primary mechanism of action of Troriluzole involves the modulation of synaptic glutamate levels. It enhances the uptake of glutamate from the synapse by augmenting the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1), located on glial cells.[2][3] Additionally, it is believed to inhibit the presynaptic release of glutamate.[4] This dual action helps to normalize glutamatergic neurotransmission, which is often dysregulated in a variety of neurological and psychiatric conditions.
Preclinical and clinical studies have explored the therapeutic potential of Troriluzole in several disorders, including Alzheimer's disease (AD), spinocerebellar ataxia (SCA), and obsessive-compulsive disorder (OCD).[4][5][6]
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of Troriluzole. Below are summaries of relevant models for key indications.
Alzheimer's Disease (AD)
Transgenic mouse models that recapitulate key aspects of AD pathology, such as amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation, are widely used.
-
3xTg-AD Mice: This model develops both Aβ plaques and neurofibrillary tangles, mimicking the hallmark pathologies of human AD. Studies have shown that Troriluzole can rescue cognitive deficits and reduce neuropathology in this model.[4][7]
-
5XFAD Mice: This model exhibits an aggressive and early onset of Aβ pathology, making it suitable for studying interventions targeting amyloidogenesis. Riluzole, the active metabolite of Troriluzole, has been shown to improve cognition and reduce Aβ pathology in 5XFAD mice.[8]
Spinocerebellar Ataxia (SCA)
Animal models of SCA often involve genetic modifications that replicate the specific mutations found in human patients, leading to progressive motor dysfunction.
-
SCA3 Mouse Model (Machado-Joseph Disease): Transgenic mice expressing the mutant ataxin-3 gene are used to model SCA3. While specific studies on Troriluzole in this model are emerging, studies with riluzole have been conducted to assess its impact on motor coordination deficits.[2]
Obsessive-Compulsive Disorder (OCD)
Animal models of OCD aim to replicate the compulsive-like, repetitive behaviors characteristic of the disorder.
-
Marble Burying Test: This is a widely used behavioral paradigm to assess compulsive-like digging behavior in rodents. The innate tendency of mice to bury novel objects is quantified to evaluate the effects of potential anti-compulsive drugs.[9]
Addiction
Animal models of addiction are crucial for understanding the neurobiological basis of substance use disorders and for testing potential therapeutic interventions.
-
Conditioned Place Preference (CPP): This paradigm is used to evaluate the rewarding and reinforcing properties of drugs of abuse. Troriluzole has been investigated for its ability to modulate the rewarding effects of methamphetamine in a rat CPP model.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Troriluzole and its active metabolite, riluzole, from various preclinical studies.
Table 1: Efficacy of Troriluzole in an Alzheimer's Disease Mouse Model (3xTg-AD)
| Parameter | Vehicle-Treated 3xTg-AD | Troriluzole-Treated 3xTg-AD | Outcome | Reference |
| Morris Water Maze (Escape Latency) | Increased latency to find the platform | Significantly reduced latency compared to vehicle | Improved spatial learning and memory | [4][7] |
| Elevated Plus Maze (Time in Open Arms) | Reduced time spent in open arms | Significantly increased time in open arms | Anxiolytic-like effect | [4][7] |
| Synaptic Vesicle Glutamate Release | Increased basal and evoked release | Significantly decreased release | Normalization of presynaptic hyperactivity | [4] |
| Vesicular Glutamate Transporter 1 (VGlut1) Expression | Increased expression in the hippocampus | Significantly reduced expression | Modulation of presynaptic glutamate packaging | [4] |
Table 2: Efficacy of Riluzole in an Alzheimer's Disease Mouse Model (5XFAD)
| Parameter | Untreated 5XFAD | Riluzole-Treated 5XFAD | Outcome | Reference |
| Y-Maze (Spontaneous Alternation) | Significant memory impairment | Ameliorated cognitive deficit | Improved spatial working memory | [8] |
| Amyloid-beta 42 (Aβ42) Levels | Elevated levels in the brain | Significantly reduced levels | Reduction in key amyloid pathology | [8] |
| Amyloid Plaque Load | High plaque burden | Significantly reduced plaque load | Attenuation of amyloid deposition | [8] |
Table 3: Efficacy of Troriluzole in a Rat Model of Methamphetamine Addiction
| Parameter | Methamphetamine Only | Troriluzole + Methamphetamine | Outcome | Reference |
| Conditioned Place Preference (CPP) Score | Significant preference for the drug-paired chamber | Inhibition of the development of METH place preference | Reduction in the rewarding effects of methamphetamine |
Experimental Protocols
Alzheimer's Disease: 3xTg-AD Mouse Model
Protocol based on Pfitzer, J., et al. (2024). Journal of Neurochemistry. [4][7]
Animals:
-
Female triple-transgenic Alzheimer's disease (3xTg-AD) mice.
Drug Administration:
-
Compound: this compound
-
Dosage: 20 mg/kg/day
-
Route: Oral gavage
-
Duration: 4 months (starting at 5 months of age)
-
Vehicle: 0.5% methylcellulose in sterile water
Behavioral Testing (at 8 months of age):
-
Morris Water Maze (MWM) for Spatial Learning and Memory:
-
A circular pool (122 cm diameter) is filled with opaque water (22-24°C).
-
A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Mice are trained for 5 consecutive days with four trials per day (60 seconds per trial).
-
The latency to find the platform is recorded using an automated tracking system.
-
A probe trial is conducted on day 6, where the platform is removed, and the time spent in the target quadrant is measured for 60 seconds.
-
-
Elevated Plus Maze (EPM) for Anxiety-like Behavior:
-
The maze consists of two open arms and two closed arms (50 cm from the ground).
-
Mice are placed in the center of the maze facing an open arm.
-
Behavior is recorded for 5 minutes.
-
The time spent in the open arms and the number of entries into the open and closed arms are scored.
-
Analytical Methods:
-
Immunohistochemistry: Brain sections are stained for Aβ (e.g., 6E10 antibody) and phospho-tau (e.g., AT8 antibody) to quantify plaque and tangle pathology.
-
Western Blot: Hippocampal lysates are used to measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and glutamate transporter proteins (e.g., GLT-1/EAAT2).
-
ELISA: Brain homogenates are used to quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Electrophysiology: Acute hippocampal slices are prepared to measure synaptic transmission and plasticity (e.g., long-term potentiation, LTP).
Spinocerebellar Ataxia: SCA3 Mouse Model (Representative Protocol with Riluzole)
Protocol adapted from studies on riluzole in SCA mouse models. [2]
Animals:
-
Transgenic mice expressing mutant human ataxin-3 (SCA3 model).
Drug Administration:
-
Compound: Riluzole (as a proxy for Troriluzole's active metabolite)
-
Dosage: 10 mg/kg
-
Route: In drinking water
-
Duration: 10 months (post-symptomatic treatment)
Behavioral Testing:
-
Rotarod Test for Motor Coordination:
-
Mice are placed on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded.
-
Mice are trained for 2-3 days prior to the test.
-
The test is typically performed in triplicate with an inter-trial interval.
-
Obsessive-Compulsive Disorder: Marble Burying Test
Protocol based on standardized methods. [1][9]
Apparatus:
-
Standard mouse cage (e.g., 26 x 20 x 14 cm).
-
5 cm layer of clean bedding.
-
20 glass marbles (approximately 1.5 cm in diameter).
Procedure:
-
Place the 20 marbles evenly on the surface of the bedding.
-
Gently place a single mouse in the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Compare the number of buried marbles between Troriluzole-treated and vehicle-treated groups.
Addiction: Conditioned Place Preference (CPP) in Rats
Protocol based on standardized methods.
Apparatus:
-
A three-chamber CPP box with distinct visual and tactile cues in the two larger chambers, separated by a smaller neutral chamber.
Procedure:
-
Pre-Conditioning (Habituation): On day 1, allow rats to freely explore all three chambers for 15-20 minutes to determine any baseline preference for a particular chamber.
-
Conditioning:
-
For 4-8 days, administer methamphetamine (e.g., 1 mg/kg, i.p.) and confine the rat to one of the large chambers (typically the initially non-preferred one) for 30-45 minutes.
-
On alternate days (or in a separate session on the same day), administer the vehicle and confine the rat to the opposite chamber for the same duration.
-
To test the effect of Troriluzole on the acquisition of CPP, administer Troriluzole (e.g., 1, 4, 8, or 16 mg/kg, i.p.) prior to each methamphetamine injection.
-
-
Post-Conditioning (Test): On the test day, place the rat in the neutral chamber with free access to all chambers and record the time spent in each chamber for 15-20 minutes. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Troriluzole
Troriluzole acts as a prodrug and is converted to its active metabolite, riluzole. Riluzole modulates glutamatergic neurotransmission primarily through two mechanisms: enhancing glutamate uptake by glial cells and reducing presynaptic glutamate release.
Caption: Mechanism of action of Troriluzole.
Experimental Workflow for Alzheimer's Disease Study
This workflow outlines the key steps in a preclinical study evaluating Troriluzole in the 3xTg-AD mouse model.
Caption: Workflow for Troriluzole efficacy testing in 3xTg-AD mice.
Logical Relationship in Conditioned Place Preference
This diagram illustrates the logical flow of the conditioned place preference paradigm to assess the rewarding properties of a drug and the effect of Troriluzole.
Caption: Logical flow of the Conditioned Place Preference experiment.
References
- 1. Riluzole elevates GLT-1 activity and levels in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo assessment of riluzole as a potential therapeutic drug for spinocerebellar ataxia type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. FDA Issues Complete Response Letter for Biohaven's VYGLXIA (troriluzole) New Drug Application for Spinocerebellar Ataxia [prnewswire.com]
- 6. vjneurology.com [vjneurology.com]
- 7. researchgate.net [researchgate.net]
- 8. Riluzole elevates GLT-1 activity and levels in striatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate-mediated neuronal–glial transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Troriluzole Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride (BHV-4157) is a third-generation prodrug of riluzole, a glutamate modulating agent. As an orally bioavailable small molecule, troriluzole is designed to offer an improved pharmacokinetic profile over riluzole. Its primary mechanism of action involves the modulation of glutamate neurotransmission, the principal excitatory pathway in the central nervous system. Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, as well as in the tumor microenvironment. These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in various mouse models, supporting preclinical research in neurodegenerative diseases and oncology.
Mechanism of Action
Troriluzole exerts its pharmacological effects by reducing synaptic glutamate levels and enhancing glutamate uptake. It is converted to its active metabolite, riluzole, which then modulates several targets within the glutamatergic synapse. Key actions include:
-
Inhibition of Presynaptic Glutamate Release: Troriluzole, through its active form riluzole, is thought to inhibit voltage-gated sodium channels on presynaptic neurons, thereby reducing calcium influx and subsequent glutamate release into the synaptic cleft.
-
Enhancement of Glial Glutamate Uptake: It upregulates the expression and function of Excitatory Amino Acid Transporters (EAATs), particularly EAAT2 (also known as GLT-1), on surrounding glial cells. This enhances the clearance of glutamate from the synapse, preventing excitotoxicity.
-
Modulation of Postsynaptic Glutamate Receptors: While the direct effects are less characterized, riluzole may also modulate the activity of postsynaptic glutamate receptors.
These actions collectively contribute to the normalization of glutamatergic neurotransmission, which is often dysregulated in pathological conditions.
Recommended Dosages in Mouse Models
The following table summarizes the recommended dosages of this compound in various preclinical mouse models based on published studies.
| Mouse Model | Disease/Condition | Dosage | Administration Route | Frequency | Reference |
| 3xTg-AD | Alzheimer's Disease | 20 mg/kg | Oral Gavage | Daily | [1][2] |
| Nude Mice (C8161 Xenograft) | Melanoma | 0.56 mg/kg | Oral Gavage | Daily | |
| Nude Mice (C8161 Xenograft) | Melanoma | 1.7 mg/kg | Oral Gavage | Daily | |
| Nude Mice (C8161 Xenograft) | Melanoma | 5 mg/kg | Oral Gavage | Daily |
Experimental Protocols
General Protocol for Oral Gavage Administration in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve it in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration. The volume to be administered should not exceed 10 mL/kg of the mouse's body weight.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of the dosing solution.
-
Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the troriluzole solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol for Troriluzole Administration in a 3xTg-AD Mouse Model of Alzheimer's Disease
Objective: To evaluate the efficacy of troriluzole in rescuing cognitive deficits and pathology in a transgenic mouse model of Alzheimer's disease.
Experimental Design:
-
Animals: 8-month-old 3xTg-AD mice and age-matched non-transgenic control mice.[1]
-
Groups:
-
Non-transgenic + Vehicle
-
3xTg-AD + Vehicle
-
3xTg-AD + Troriluzole (20 mg/kg)
-
-
Dosing Regimen: Daily oral gavage for a specified duration (e.g., 4 weeks).[1][2]
-
Outcome Measures:
-
Behavioral tests (e.g., Morris water maze, Y-maze) to assess learning and memory.
-
Immunohistochemical analysis of brain tissue for amyloid-beta plaques and hyperphosphorylated tau.
-
Biochemical assays to measure glutamate levels and expression of glutamate transporters (e.g., VGlut1).[1]
-
Detailed Protocol:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Prepare the troriluzole solution (20 mg/kg) in a suitable vehicle.
-
Administer the vehicle or troriluzole solution daily via oral gavage for the duration of the study.
-
Conduct behavioral testing during the final week of treatment.
-
At the end of the treatment period, euthanize the mice and collect brain tissue for histological and biochemical analyses.
Protocol for Troriluzole Administration in a Melanoma Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of troriluzole in a human melanoma xenograft model.
Experimental Design:
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Tumor Induction: Subcutaneously inject human melanoma cells (e.g., C8161) into the flanks of the mice.
-
Groups:
-
Vehicle Control
-
Troriluzole (0.56 mg/kg)
-
Troriluzole (1.7 mg/kg)
-
Troriluzole (5 mg/kg)
-
-
Dosing Regimen: Daily oral gavage, starting when tumors reach a palpable size.
-
Outcome Measures:
-
Tumor volume measurement at regular intervals.
-
Tumor weight at the end of the study.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation and apoptosis.
-
Detailed Protocol:
-
Inoculate nude mice with melanoma cells.
-
Monitor tumor growth until tumors are established.
-
Randomize mice into treatment groups.
-
Prepare troriluzole solutions at the specified concentrations.
-
Administer the vehicle or troriluzole solutions daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
At the study endpoint, euthanize the mice, excise the tumors, and measure their final weight.
-
Process tumor tissue for further analysis.
Experimental Workflow Visualization
References
Application Note: Measuring Enhanced Glutamate Uptake with Troriluzole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its precise regulation is critical for normal neuronal function. Dysregulation of glutamate levels, particularly excessive glutamate in the synaptic cleft, is implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1] A key mechanism for maintaining glutamate homeostasis is its removal from the synapse by excitatory amino acid transporters (EAATs), located predominantly on glial cells.
Troriluzole hydrochloride is a third-generation prodrug of riluzole, a glutamate modulating agent.[2][3] Its primary mode of action is to reduce synaptic glutamate levels by augmenting the expression and function of EAATs.[4] This application note provides a detailed protocol for a glutamate uptake assay to characterize the in vitro effects of this compound on glutamate clearance.
Data Presentation
The following table summarizes representative data from a glutamate uptake assay performed in primary astrocyte cultures treated with varying concentrations of this compound. The data demonstrates a dose-dependent increase in glutamate uptake, consistent with the compound's mechanism of action.
| Troriluzole HCl Concentration (µM) | Glutamate Uptake (pmol/mg protein/min) | % Increase from Vehicle Control |
| 0 (Vehicle) | 15.2 ± 1.8 | 0% |
| 0.1 | 18.5 ± 2.1 | 21.7% |
| 1 | 25.8 ± 2.5 | 69.7% |
| 10 | 35.1 ± 3.2 | 130.9% |
| 100 | 36.5 ± 3.5 | 140.1% |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate.
Experimental Protocols
This section details the methodology for a radioactive glutamate uptake assay to assess the effect of this compound on glutamate transporter activity in primary astrocyte cultures.
Materials and Reagents:
-
This compound
-
Primary astrocyte cell culture
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM Glucose, 25 mM HEPES, pH 7.4)
-
[³H]-L-glutamate (specific activity ~50 Ci/mmol)
-
Unlabeled L-glutamate
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
BCA Protein Assay Kit
-
Multi-well cell culture plates (e.g., 24-well)
-
Liquid scintillation counter
-
Microplate reader
Protocol:
-
Cell Culture and Plating:
-
Culture primary astrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed astrocytes into 24-well plates at a density that allows them to reach confluency on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
On the day of the assay, prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations. Include a vehicle control.
-
-
Glutamate Uptake Assay:
-
When astrocytes are confluent, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with the various concentrations of this compound (or vehicle) in KRH buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare the uptake solution by mixing [³H]-L-glutamate and unlabeled L-glutamate in KRH buffer to a final concentration of, for example, 50 µM glutamate containing ~1 µCi/mL [³H]-L-glutamate.
-
To initiate the uptake, aspirate the pre-incubation solution and add the [³H]-L-glutamate uptake solution to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration in each well using a BCA protein assay.
-
-
Data Analysis:
-
Calculate the rate of glutamate uptake and express it as pmol of glutamate per mg of protein per minute.
-
Compare the uptake rates in this compound-treated wells to the vehicle-treated control to determine the percentage increase in glutamate uptake.
-
Plot the glutamate uptake rate against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Signaling Pathway of Glutamate Uptake and Troriluzole Action
Caption: Mechanism of Troriluzole HCl on synaptic glutamate clearance.
Experimental Workflow for Glutamate Uptake Assay
Caption: Step-by-step workflow for the glutamate uptake assay.
References
- 1. ataxia.info [ataxia.info]
- 2. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 3. Troriluzole inhibits methamphetamine place preference in rats and normalizes methamphetamine-evoked glutamate carboxypeptidase II (GCPII) protein levels in the mesolimbic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biohaven.com [biohaven.com]
Application Notes and Protocols: Dissolving Troriluzole Hydrochloride for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Troriluzole hydrochloride is the hydrochloride salt of Troriluzole, a third-generation prodrug of riluzole.[1][2] As an orally active glutamate modulator, its primary mechanism involves reducing synaptic glutamate levels by enhancing the function and expression of excitatory amino acid transporters (EAATs) on glial cells.[3][4][5] This activity addresses glutamate deregulation, which is implicated in various neurological and neurodegenerative disorders.[4][6] Troriluzole is under investigation for conditions such as spinocerebellar ataxia (SCA), Alzheimer's disease, and generalized anxiety disorder.[1][3][7]
Proper dissolution and formulation are critical for ensuring the accuracy and reproducibility of both in vitro and in vivo experiments. This document provides detailed protocols for dissolving this compound and summarizes its solubility in common research solvents.
Solubility Data
This compound exhibits varying solubility depending on the solvent system. For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. For in vivo studies, specific co-solvent formulations are required to achieve desired concentrations and ensure biocompatibility. The quantitative solubility data is summarized below.
| Solvent System | Maximum Concentration | Molar Concentration | Notes |
| 100% DMSO | 30 mg/mL | 71.53 mM | Sonication is recommended.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | 5.96 mM | For in vivo use. Prepare fresh daily.[8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 5.96 mM | For in vivo use.[8] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 5.96 mM | For in vivo use.[8] |
Experimental Protocols
This protocol describes the preparation of a 30 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 30 mg/mL solution, weigh 30 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in a water bath sonicator for 10-15 minutes.[3] Visually inspect the solution to confirm that no particulates are present. Gentle heating can also be applied if necessary.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to one year.[3]
This protocol details the preparation of a 2.5 mg/mL working solution for in vivo experiments using a common co-solvent system. It is crucial to add the solvents sequentially as described.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Saline solution (0.9% NaCl), sterile
-
Sterile conical tube
Methodology (for 1 mL of 2.5 mg/mL final solution):
-
Initial Dilution: In a sterile conical tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Add PEG300: Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is clear and homogenous.[8]
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.[8]
-
Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the final solution gently but thoroughly.[8]
-
Use: This formulation should be prepared fresh immediately before use for animal dosing.[8] Do not store the final working solution. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8]
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general workflow for preparing this compound solutions for research applications.
Troriluzole acts as a glutamate modulator. After administration, it is converted to its active metabolite, riluzole.[9] Its primary mechanism is to reduce glutamate levels in the neuronal synapse by enhancing the activity of Excitatory Amino Acid Transporters (EAATs) on adjacent glial cells, which are responsible for glutamate reuptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Troriluzole | BHV-4157 | Glu modulator | TargetMol [targetmol.com]
- 4. FDA Extends PDUFA Date of Biohaven's Troriluzole NDA for Rare Disease Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 5. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) | Biohaven, Ltd. [ir.biohaven.com]
- 6. ataxia.info [ataxia.info]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Troriluzole Hydrochloride Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride (also known as BHV-4157) is a third-generation prodrug of riluzole, designed to modulate glutamate neurotransmission.[1] As a glutamate modulator, troriluzole primarily acts by reducing synaptic glutamate levels through the augmentation of glutamate uptake by excitatory amino acid transporters (EAATs), which are predominantly located on glial cells.[2] This mechanism of action has prompted preclinical research into its potential therapeutic effects across a range of neurological and psychiatric disorders. These application notes provide detailed protocols for the administration of troriluzole and its evaluation in common rodent behavioral assays, along with a summary of available quantitative data from preclinical studies.
Mechanism of Action: Glutamate Modulation
Troriluzole is systemically absorbed and subsequently cleaved into its active metabolite, riluzole. Riluzole enhances the activity and expression of EAATs, particularly EAAT2 (GLT-1 in rodents), on astrocytes.[1][3] This leads to increased clearance of glutamate from the synaptic cleft, thereby reducing excitotoxicity and modulating glutamatergic signaling. The activation of EAATs is coupled to downstream intracellular signaling cascades, including the PI3K/Akt pathway, which is implicated in cell survival and neuroprotection.[4][5]
Data Presentation: Summary of Preclinical Behavioral Studies
The following tables summarize the quantitative data from key rodent behavioral studies investigating the effects of troriluzole.
Table 1: Effect of Troriluzole on Methamphetamine (METH)-Induced Conditioned Place Preference (CPP) in Rats
| Treatment Group | Dose (mg/kg, IP) | N | CPP Score (Difference in Time, s) | P-value vs. METH Control |
| METH Control | Vehicle | 22 | ~150 | - |
| Troriluzole + METH | 1 | 7-13 | ~25 | p < 0.001 |
| Troriluzole + METH | 4 | 7-13 | ~50 | p < 0.05 |
| Troriluzole + METH | 8 | 7-13 | ~40 | p < 0.01 |
| Troriluzole + METH | 16 | 7-13 | ~30 | p < 0.01 |
| Troriluzole Alone | 16 | - | No significant preference or aversion | p > 0.05 vs. water |
| Data synthesized from Rawls et al., 2023.[1] |
Table 2: Effect of Troriluzole on Oxycodone Self-Administration in Rats
| Treatment Group | Dose (mg/kg, IP) | N | Outcome Measure | Result |
| Oxycodone Self-Administration | Vehicle | 9 | Number of Infusions (FR1) | Baseline |
| Oxycodone Self-Administration | 4 | 9 | Number of Infusions (FR1) | Significant reduction vs. vehicle |
| Oxycodone Self-Administration | 8 | 9 | Number of Infusions (FR1) | Significant reduction vs. vehicle |
| Oxycodone Self-Administration | 16 | 9 | Number of Infusions (FR1) | Significant reduction vs. vehicle |
| Food Self-Administration | 16 | 9 | Active Lever Presses | Significant reduction vs. baseline |
| Data synthesized from Tallarida et al., 2025.[3] |
Experimental Protocols
Drug Preparation and Administration
a) Vehicle Preparation While the specific vehicle for this compound in the cited preclinical studies is not explicitly stated in the primary publications, a common and recommended vehicle for similar compounds for intraperitoneal or oral administration is a solution of sterile water for injection . It is crucial for researchers to first assess the solubility and stability of their specific batch of this compound in the chosen vehicle.
b) Intraperitoneal (IP) Injection Protocol Intraperitoneal injection is a common route for systemic administration in rodents.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile water for injection)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
-
-
Procedure:
-
Weigh the animal to calculate the precise injection volume. The volume should not exceed 10 mL/kg.
-
Prepare the troriluzole solution at the desired concentration.
-
Restrain the rodent securely. For rats, a two-person technique is often preferred. The animal should be positioned with its head tilted downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Gently aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement (e.g., in the bladder or intestines).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage, monitoring for any immediate adverse reactions.
-
Conditioned Place Preference (CPP) Protocol
This protocol is adapted from the methodology used to assess the effect of troriluzole on methamphetamine-induced CPP in rats.[1]
-
Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller central chamber.
-
Phases:
-
Pre-Conditioning (Baseline Preference; Day 1): Place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber (>75% of the time) are typically excluded.
-
Conditioning (Days 2-9): This phase consists of alternating injections over several days.
-
On drug-conditioning days (e.g., Days 3, 5, 7, 9), administer the psychoactive drug (e.g., methamphetamine 0.5 mg/kg) and immediately confine the rat to one of the outer chambers for 20-30 minutes.
-
On vehicle-conditioning days (e.g., Days 2, 4, 6, 8), administer the vehicle and confine the rat to the opposite outer chamber for the same duration.
-
To test troriluzole's effect on the development of preference, administer troriluzole (1, 4, 8, or 16 mg/kg, IP) 15 minutes prior to each methamphetamine injection.
-
-
Post-Conditioning (Preference Test; Day 10): With no drug administration, place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in that same chamber during the pre-conditioning phase.
Intravenous Self-Administration Protocol
This protocol is based on methodologies for assessing the reinforcing properties of drugs like oxycodone in rats, which has been studied with troriluzole.[3]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light above the active lever.
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein. Allow for a recovery period of at least one week.
-
Acquisition: Train rats to press the active lever for an infusion of the drug (e.g., oxycodone, 0.15 mg/kg/infusion) under a fixed-ratio 1 (FR1) schedule. Each lever press results in a drug infusion and the illumination of the cue light. Inactive lever presses are recorded but have no consequence. Sessions are typically 1-2 hours daily.
-
Escalation (Optional): To model addiction-like behavior, extend session duration to 12 hours daily for several weeks to observe if drug intake escalates.
-
Troriluzole Treatment: Once stable self-administration is established, administer troriluzole (e.g., 4, 8, 16 mg/kg, IP) at a set time before the start of the self-administration session to evaluate its effect on drug-taking behavior.
-
Data Analysis: The primary dependent variable is the number of infusions earned (or active lever presses). Inactive lever presses are also analyzed to assess non-specific motor effects.
-
Elevated Plus Maze (EPM) Protocol
The EPM is a standard test for assessing anxiety-like behavior. While specific quantitative data for troriluzole in this test is pending detailed publication, the methodology has been applied in preclinical studies.[6]
-
Apparatus: A plus-shaped maze elevated 50-55 cm from the floor. It consists of two open arms and two enclosed arms (with 30-40 cm high walls for rats). The arms are typically 50 cm long and 10 cm wide.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-45 minutes before the trial.
-
Administer troriluzole or vehicle at a predetermined time before the test (e.g., 15-30 minutes).
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis: Key measures include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Rotarod Protocol
The rotarod test assesses motor coordination and balance. This is a general protocol that can be adapted for use with troriluzole, particularly in models of diseases affecting motor function like spinocerebellar ataxia.
-
Apparatus: A rotating rod apparatus with adjustable speed, typically with textured rods to provide grip.
-
Procedure:
-
Training/Habituation: On the day before testing, train the animals on the rotarod for several trials. Place the rat on the rod at a low, constant speed (e.g., 4-5 RPM) for 1-2 minutes. If an animal falls, it is placed back on the rod.
-
Testing:
-
Administer troriluzole or vehicle at a predetermined time before the test.
-
Place the animal on the rod.
-
Begin the trial, typically with an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).
-
Record the latency to fall from the rod. The trial ends when the animal falls or grips the rod and makes a full passive rotation.
-
Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: The primary measure is the latency to fall (in seconds). An improvement in motor coordination is indicated by a longer latency to fall.
References
- 1. researchgate.net [researchgate.net]
- 2. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 3. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of GLT-1 via PI3K/Akt Pathway Contributes to Neuroprotection Induced by Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Troriluzole Hydrochloride Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride is a third-generation prodrug of riluzole, acting as a modulator of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS).[1][2][3] Dysregulation of glutamate homeostasis is implicated in the pathophysiology of various neurological and psychiatric disorders, characterized by excessive synaptic glutamate levels leading to excitotoxicity and neuronal damage.[4][5][6] Troriluzole's primary mechanism of action involves reducing synaptic glutamate by enhancing its uptake through excitatory amino acid transporters (EAATs) on glial cells and inhibiting its release.[7][8] These characteristics make Troriluzole a promising therapeutic candidate for conditions such as Spinocerebellar Ataxia (SCA), Alzheimer's disease, and Generalized Anxiety Disorder.[1][4]
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the activity of this compound. The described assays will enable researchers to:
-
Evaluate the effect of Troriluzole on glutamate uptake and release.
-
Assess its neuroprotective potential against glutamate-induced excitotoxicity.
-
Investigate its anti-neuroinflammatory properties.
Mechanism of Action of Troriluzole
Troriluzole exerts its neuroprotective effects primarily by modulating glutamate neurotransmission. The following diagram illustrates its key molecular targets.
Caption: Signaling pathway of Troriluzole's action.
Experimental Protocols
Glutamate Uptake Assay
This assay measures the ability of Troriluzole to enhance the uptake of glutamate into glial cells, a key aspect of its mechanism of action.
Caption: Workflow for the Glutamate Uptake Assay.
Protocol:
-
Cell Culture:
-
Plate primary astrocytes or a co-culture of primary neurons and astrocytes in a 96-well plate at a density of 5 x 104 cells/well.
-
Allow cells to adhere and form a confluent monolayer for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Troriluzole in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing different concentrations of Troriluzole. Include a vehicle control (medium with solvent).
-
Pre-incubate the cells with Troriluzole for 1-2 hours.
-
-
Glutamate Addition and Uptake:
-
Add a final concentration of 100 µM glutamate to each well.
-
Incubate for 30 minutes at 37°C to allow for glutamate uptake.
-
-
Measurement of Glutamate:
-
Data Analysis:
-
Calculate the amount of glutamate taken up by the cells by subtracting the final glutamate concentration in the supernatant from the initial concentration.
-
Normalize the data to the vehicle control.
-
Plot the percentage of glutamate uptake against the log concentration of Troriluzole to determine the EC50 value.
-
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the protective effect of Troriluzole on neurons exposed to toxic levels of glutamate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troriluzole dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. xtalks.com [xtalks.com]
- 4. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate Assay Kits [cellbiolabs.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 8. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 9. Glutamate Assay Kit, MAK330, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 10. Glutamate-Glo™ Assay [worldwide.promega.com]
- 11. Glutamate Assay Glutamate Assay Kit-WST Dojindo [dojindo.com]
Application Notes and Protocols: Immunohistochemical Validation of Troriluzole Hydrochloride Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride is a third-generation prodrug of riluzole, developed to modulate glutamate neurotransmission.[1] As a glutamate modulator, troriluzole's primary mechanism of action is the reduction of synaptic glutamate levels.[2][3] This is achieved by augmenting the expression and function of excitatory amino acid transporters (EAATs) on glial cells, which are crucial for clearing glutamate from the synapse, and by inhibiting the presynaptic release of glutamate.[1][4] Deregulation of the glutamate system is implicated in the pathophysiology of several neurodegenerative diseases, making troriluzole a promising therapeutic candidate.
Target validation is a critical step in the drug development process to confirm the engagement of a drug with its intended molecular target and to understand its pharmacodynamic effects within the cellular context. Immunohistochemistry (IHC) is a powerful and widely used technique for this purpose, as it allows for the visualization and semi-quantitative analysis of protein expression in tissue sections. This document provides detailed application notes and protocols for the immunohistochemical validation of the primary molecular target of troriluzole, the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1), in human brain tissue. A protocol for a potential secondary target, the Metabotropic Glutamate Receptor 5 (mGluR5), is also included.
Primary Molecular Target: Excitatory Amino Acid Transporter 2 (EAAT2/GLT-1)
The principal molecular target for validating the mechanism of action of troriluzole is the astrocytic glutamate transporter EAAT2 (GLT-1). EAAT2 is responsible for the majority of glutamate uptake in the central nervous system and plays a critical role in preventing excitotoxicity.[5] Troriluzole, through its active metabolite riluzole, is reported to increase the expression and function of EAAT2.[4][6] Therefore, IHC can be employed to assess the baseline expression of EAAT2 in relevant patient populations and to evaluate changes in its expression following treatment with troriluzole.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize expected quantitative outcomes based on preclinical studies of riluzole, the active metabolite of troriluzole. These data can serve as a benchmark for designing and interpreting IHC validation studies for troriluzole.
Table 1: Effect of Riluzole on EAAT2/GLT-1 Protein Expression in Preclinical Models
| Model System | Treatment | Target Protein | Change in Expression | Reference |
| Primary mouse striatal astrocytes | 100 µM Riluzole for 3 days | GLT-1 | ↑ 199 ± 46% of control | [6] |
| Aged APPswe/PS1dE9 mice | Chronic riluzole administration | EAAT2 | ↑ Significant increase in fluorescent intensity in the CA1 region of the hippocampus | [7] |
Table 2: Effect of Riluzole on Glutamate Uptake in Preclinical Models
| Model System | Treatment | Parameter | Change in Activity | Reference |
| Primary mouse striatal astrocytes | 100 µM Riluzole | 3H-glutamate uptake | ↑ 138 ± 8% of control | [6] |
| Primary mouse striatal astrocytes | 100 µM Riluzole | GLT-1 specific uptake | ↑ 140 ± 13% of control | [6] |
Signaling Pathway and Experimental Workflow
Glutamate Signaling Pathway and Troriluzole's Mechanism of Action
The following diagram illustrates the proposed mechanism of action of troriluzole in the context of a glutamatergic synapse.
References
- 1. FDA Issues Complete Response Letter for Biohaven's VYGLXIA (troriluzole) New Drug Application for Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 2. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) | Biohaven, Ltd. [ir.biohaven.com]
- 3. Troriluzole Rescues Glutamatergic Deficits, Amyloid and Tau Pathology, and Synaptic and Memory Impairments in 3xTg-AD Mice | Semantic Scholar [semanticscholar.org]
- 4. Biohaven Enrolls First Patient In Phase 3 Spinocerebellar Ataxia Clinical Trial Of Troriluzole - BioSpace [biospace.com]
- 5. Expression of the glial glutamate transporter EAAT2 in the human CNS: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole elevates GLT-1 activity and levels in striatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Troriluzole Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride, a third-generation prodrug of riluzole, is a novel glutamate modulator with significant potential for the treatment of neurodegenerative diseases.[1][2][3] Its primary mechanism of action involves the regulation of synaptic glutamate levels, a key factor in neuronal excitotoxicity and subsequent cell death implicated in various neurological disorders.[1][3] Troriluzole has been shown to reduce presynaptic glutamate release, enhance glutamate uptake by glial cells, and modulate the expression of vesicular glutamate transporters.[1][4][5]
Primary neuronal cultures provide an invaluable in vitro system to investigate the neuroprotective effects and mechanisms of action of compounds like Troriluzole. This document offers detailed application notes and experimental protocols for utilizing this compound in primary neuronal cultures, designed to assist researchers in assessing its therapeutic potential.
Mechanism of Action
Troriluzole exerts its neuroprotective effects primarily by modulating glutamatergic neurotransmission. As a prodrug, it is converted to its active form, riluzole, which then acts on several targets within the central nervous system. The key mechanisms include:
-
Reduction of Glutamate Release: Troriluzole has been observed to decrease both basal and evoked glutamate release from presynaptic terminals. This is partly achieved by reducing the expression of vesicular glutamate transporter 1 (VGLUT1), which is responsible for loading glutamate into synaptic vesicles.[1][4][5]
-
Enhancement of Glutamate Uptake: Troriluzole augments the expression and function of excitatory amino acid transporters (EAATs), particularly on glial cells. This leads to more efficient clearing of glutamate from the synaptic cleft, thereby reducing the activation of postsynaptic glutamate receptors and mitigating excitotoxicity.
-
Modulation of Voltage-Gated Ion Channels: Like its parent compound riluzole, Troriluzole is understood to inhibit voltage-dependent sodium channels, which can further contribute to the stabilization of neuronal membranes and a reduction in hyperexcitability.
These actions collectively contribute to the restoration of glutamatergic homeostasis and the protection of neurons from excitotoxic damage.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on riluzole, the active metabolite of Troriluzole, in primary neuronal and related preparations. These values provide a strong starting point for designing experiments with Troriluzole, though optimal concentrations should be determined empirically for each specific experimental model.
Table 1: Effects of Riluzole on Glutamate Uptake
| Preparation | Riluzole Concentration | Glutamate Concentration | Observed Effect | Reference |
| Rat Spinal Cord Synaptosomes | 0.1 µM | Not specified | 21% decrease in apparent Km, 31% increase in Vmax | [6] |
| Rat Spinal Cord Synaptosomes | 1.0 µM | Not specified | Significant increase in glutamate uptake | [6] |
| Rat Cortical Astrocyte Cultures | 1 µM | 10 µM | Up to 42% enhancement of basal glutamate uptake | [7] |
| Rat Cortical Astrocyte Cultures | 10 µM | Not specified | Significant increase in glutamate uptake | [7] |
Table 2: Neuroprotective Effects of Riluzole
| Cell Type | Toxic Insult | Riluzole Concentration | Observed Effect | Reference |
| Motoneuron-enriched cultures | Glutamate (EC50 ~300 µM) | Dose-dependent | Significant reduction of glutamate-induced neurotoxicity | [8] |
| Motoneuron-enriched cultures | NMDA (100 µM) | Dose-dependent | Significant reduction of NMDA-induced neurotoxicity | [8] |
Signaling Pathway
Caption: Signaling pathway of Troriluzole's action on glutamate modulation.
Experimental Workflow
Caption: General experimental workflow for evaluating Troriluzole.
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C, or overnight at 4°C.
-
Wash plates three times with sterile water and allow to dry completely.
-
On the day of culture, coat plates with 10 µg/mL laminin in HBSS for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to approved animal protocols and dissect the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% trypsin and a small amount of DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of plating medium containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the laminin-coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete medium without FBS.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Neuroprotection Assay against MPP+ Induced Toxicity
This protocol assesses the ability of Troriluzole to protect primary neurons from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
MPP+ iodide stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
96-well plates
Procedure:
-
Plate neurons in 96-well plates and mature for 7-10 days.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal protective concentration.
-
Pre-treat the neurons with the different concentrations of Troriluzole for 24 hours. Include a vehicle-only control group.
-
Prepare a working solution of MPP+ in culture medium. A final concentration of 10-50 µM is often used to induce significant cell death in cortical neurons after 24 hours.
-
After the 24-hour pre-treatment with Troriluzole, add the MPP+ solution to the appropriate wells.
-
Include control wells: untreated cells, cells treated with vehicle only, and cells treated with MPP+ only.
-
Incubate the plates for an additional 24 hours.
-
Assess cell viability using the MTT assay or another preferred method according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve for Troriluzole's neuroprotective effect.
Glutamate Uptake Assay
This protocol measures the effect of Troriluzole on the uptake of glutamate into primary neuronal/glial co-cultures.
Materials:
-
Mature primary neuronal/glial cultures
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-L-glutamate or [¹⁴C]-D-aspartate
-
Unlabeled L-glutamate
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Plate and mature primary cultures in 24-well plates.
-
On the day of the assay, wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with various concentrations of Troriluzole (e.g., 0.1 µM to 10 µM) in KRH buffer for 15-30 minutes at 37°C. Include a vehicle control.
-
Prepare the uptake solution containing KRH buffer, a low concentration of radiolabeled glutamate (e.g., 10-50 nM), and unlabeled glutamate to achieve the desired final concentration (e.g., 10 µM).
-
To start the uptake, add the uptake solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The uptake should be in the linear range.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration for normalization.
-
Calculate the glutamate uptake in pmol/mg protein/min and compare the uptake in Troriluzole-treated wells to the vehicle control.
Western Blot Analysis for VGLUT1
This protocol is for detecting changes in the expression of the vesicular glutamate transporter 1 (VGLUT1) following Troriluzole treatment.
Materials:
-
Mature primary neuronal cultures
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against VGLUT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat mature neuronal cultures with the desired concentration of Troriluzole or vehicle for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against VGLUT1 (diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. xtalks.com [xtalks.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Riluzole increases high-affinity glutamate uptake in rat spinal cord synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole Enhances Glutamate Uptake in Rat Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo Administration of Troriluzole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troriluzole hydrochloride (formerly known as BHV-4157) is a third-generation prodrug of riluzole, designed to modulate glutamate neurotransmission.[1] As a new chemical entity, troriluzole offers an optimized pharmacokinetic profile compared to its parent compound, riluzole, including improved bioavailability and once-daily dosing.[2] Its primary mechanism of action involves reducing synaptic glutamate levels by enhancing the expression and function of Excitatory Amino Acid Transporter 2 (EAAT2), a key glial transporter responsible for clearing glutamate from the synapse.[3][4] This has positioned troriluzole as a promising therapeutic candidate for neurological and neurodegenerative disorders characterized by glutamatergic dysregulation, most notably Spinocerebellar Ataxia (SCA).[5]
These application notes provide a comprehensive overview of the long-term in vivo administration of this compound, summarizing key clinical trial data and providing detailed protocols for preclinical research to facilitate further investigation into its therapeutic potential.
Mechanism of Action and Signaling Pathway
Troriluzole is a tripeptide prodrug that is readily converted to its active metabolite, riluzole. Riluzole modulates glutamatergic neurotransmission through a dual mechanism: it reduces the release of glutamate from presynaptic terminals and enhances its reuptake from the synaptic cleft.[6] The latter action is primarily achieved by augmenting the expression and function of the astrocytic glutamate transporter EAAT2.[4] By increasing the clearance of synaptic glutamate, troriluzole mitigates the excitotoxicity and Purkinje cell dysfunction associated with elevated glutamate levels in conditions like SCA.[5]
Caption: Glutamatergic Synapse and Troriluzole's Mechanism of Action.
Quantitative Data from Long-Term Clinical Trials
Troriluzole has undergone extensive investigation in long-term clinical trials for Spinocerebellar Ataxia (SCA). The primary efficacy endpoint in these studies is the change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) or the modified functional SARA (f-SARA) score.
Table 1: Summary of Efficacy Data from Long-Term Troriluzole Clinical Trials in Spinocerebellar Ataxia
| Study Identifier | Treatment Group | Duration | Primary Endpoint | Key Findings | Reference(s) |
| BHV4157-206-RWE | Troriluzole 200 mg daily | 3 years | Change from baseline in f-SARA score | 50-70% slowing of disease progression compared to untreated external controls.[7] | [7][8] |
| BHV4157-206-RWE | Troriluzole 200 mg daily | 3 years | Responder Analysis (≥2-point worsening on f-SARA) | Odds ratio of 4.1 for disease progression in untreated controls vs. troriluzole-treated subjects (p < 0.0001).[9] | [9] |
| BHV4157-206 | Troriluzole 200 mg daily | 48 weeks | Reduction in Falls | >50% risk reduction in falls compared to placebo. |
Table 2: Pharmacokinetic Parameters of Riluzole following Troriluzole Administration in Healthy Subjects
| Parameter | Troriluzole 200 mg (single dose) | Troriluzole 280 mg (single dose) | Troriluzole 200 mg QD (steady state) | Troriluzole 280 mg QD (steady state) | Reference(s) |
| Cmax (ng/mL) | 307.26 (55.5%) | 358.35 (44.6%) | 266.28 (41.2%) | 481.73 (31.6%) | [10] |
| AUC0-inf (hng/mL) | 1771.50 (47.0%) | 2297.14 (48.3%) | - | - | [10] |
| AUC0-τ ss (hng/mL) | - | - | 1624.42 (46.4%) | 2856.33 (28.9%) | [10] |
| Tmax (h) | 2.75 (1.67-4) | 2.59 (1.43-4.14) | - | - | [10] |
| T½ (h) | 9.15 (25.7%) | 11.97 (18.9%) | - | - | [10] |
| Values are presented as mean (% coefficient of variation) or median (range). |
Experimental Protocols for Preclinical In Vivo Studies
The following protocols are provided as a guide for researchers investigating the long-term effects of troriluzole in preclinical models. These are based on published methodologies for riluzole and general practices in neuropharmacology research, and may require optimization for specific experimental conditions.
Animal Models
For studying the effects of troriluzole on ataxia, transgenic mouse models of SCA are recommended. Commonly used models include:
-
SCA1 Transgenic (B05) Mice: These mice overexpress human ATXN1 with 82 CAG repeats in Purkinje cells, leading to an ataxic phenotype.[11]
-
SCA1 Knock-in (SCA1¹⁵⁴Q/²Q) Mice: These mice have a knock-in of 154 CAG repeats in the endogenous mouse Atxn1 gene.[11]
-
SCA3 Transgenic Mice: Models expressing mutant human ataxin-3 are also available and widely used in preclinical studies.[12]
For broader neuroprotective effects, models of Alzheimer's disease (e.g., 3xTg-AD mice) or other neurodegenerative conditions can be employed.[13]
Drug Administration Protocol
Objective: To administer this compound long-term to rodent models to assess its therapeutic efficacy.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-20 mg/kg for rats) and the number and weight of the animals.
-
Suspend or dissolve the appropriate amount of this compound in the chosen vehicle. Ensure thorough mixing to achieve a homogenous suspension/solution.
-
-
Animal Dosing:
-
Weigh each animal daily before dosing to ensure accurate dose administration.
-
Administer the troriluzole solution or vehicle control orally via gavage once daily.
-
The volume of administration should be consistent across all animals (e.g., 5-10 mL/kg).
-
-
Long-Term Administration:
-
Continue daily administration for the duration of the study (e.g., several weeks to months).
-
Monitor animals daily for any adverse effects, including changes in weight, behavior, or general health.
-
Behavioral Testing: Motor Coordination and Balance
Objective: To assess the effect of long-term troriluzole treatment on motor coordination and balance in rodent models of ataxia.
1. Rotarod Test
Materials:
-
Accelerating rotarod apparatus
Procedure:
-
Training:
-
Acclimatize the animals to the rotarod apparatus for 2-3 consecutive days before the start of the treatment.
-
Place the animals on the stationary rod for a short period, then at a slow, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
-
Testing:
-
Place the animal on the rotarod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Conduct testing at regular intervals throughout the long-term treatment period (e.g., weekly or bi-weekly).
-
2. Beam Walking Test
Materials:
-
Elevated narrow beam with a starting platform and a goal box
-
Video recording equipment
Procedure:
-
Training:
-
Allow the animals to habituate to the testing room and the beam walking apparatus.
-
Train the animals to traverse the beam from the start platform to the goal box.
-
-
Testing:
-
Place the animal on the starting platform and record the time taken to traverse the beam and the number of foot slips or falls.
-
Video record the trials for more detailed kinematic analysis.
-
Perform multiple trials per animal and average the results.
-
Conduct testing at regular intervals during the treatment period.
-
Biomarker Analysis
1. Immunohistochemistry for EAAT2 Expression
Objective: To determine the effect of long-term troriluzole treatment on the expression of the EAAT2 transporter in the brain.
Materials:
-
Perfusion and fixation solutions (e.g., PBS, 4% paraformaldehyde)
-
Cryostat or vibratome
-
Primary antibody against EAAT2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure (Adapted from general protocols):
-
Tissue Preparation:
-
At the end of the treatment period, deeply anesthetize the animals and perfuse transcardially with PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.
-
Section the brains (e.g., 40 µm thickness) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in PBS and block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).
-
Incubate the sections with the primary anti-EAAT2 antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Mount the sections on slides and coverslip with mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of EAAT2-positive cells in specific brain regions (e.g., cerebellum, cortex).
-
2. In Vivo Microdialysis for Extracellular Glutamate Measurement
Objective: To measure the effect of troriluzole on extracellular glutamate levels in the brain of freely moving animals.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
HPLC system with fluorescence detection for glutamate analysis
Procedure (Adapted from general protocols):
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., cerebellum, striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, administer troriluzole (orally or via the microdialysis probe).
-
Continue collecting dialysate samples to measure changes in extracellular glutamate levels post-treatment.
-
-
Glutamate Analysis:
-
Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.
-
Experimental Workflows
Caption: Preclinical In Vivo Experimental Workflow for Troriluzole.
Caption: Logical Relationship of Troriluzole's Therapeutic Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 4. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 5. drugs.com [drugs.com]
- 6. Troriluzole inhibits methamphetamine place preference in rats and normalizes methamphetamine-evoked glutamate carboxypeptidase II (GCPII) protein levels in the mesolimbic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ataxia.org.uk [ataxia.org.uk]
- 8. Restored glial glutamate transporter EAAT2 function as a potential therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | EAAT2 as a therapeutic research target in Alzheimer's disease: A systematic review [frontiersin.org]
- 10. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 11. mdpi.com [mdpi.com]
- 12. In vivo molecular signatures of cerebellar pathology in spinocerebellar ataxia type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Studies of Troriluzole Hydrochloride on Ion Channels
Introduction
Troriluzole hydrochloride is a third-generation prodrug of riluzole, a glutamate modulator with neuroprotective properties.[1][2] Following administration, troriluzole is converted to its active metabolite, riluzole, which exerts its effects on the central nervous system.[1] The primary mechanism of action of troriluzole is the reduction of synaptic glutamate levels, which is achieved by enhancing the expression and function of excitatory amino acid transporters on glial cells. However, a significant component of riluzole's neuroprotective and anticonvulsant activity stems from its direct interaction with and modulation of various ion channels.[3]
These application notes provide a comprehensive overview of the effects of riluzole, the active form of troriluzole, on key ion channels, based on published patch-clamp electrophysiology studies. The protocols detailed below are intended for researchers, scientists, and drug development professionals investigating the electrophysiological properties of troriluzole/riluzole.
I. Effects on Voltage-Gated Sodium Channels (NaV)
Riluzole is a well-documented blocker of voltage-gated sodium channels, an action that contributes to its ability to inhibit repetitive neuronal firing and reduce neuronal hyperexcitability.[4][5] It exhibits a preferential block of NaV channels in their inactivated state, which is a key mechanism for its neuroprotective effects in pathological conditions like ischemia where neurons are depolarized.
Quantitative Data Summary: Riluzole on NaV Channels
| Cell Type | NaV Channel Type | IC50 | Key Effects | Reference(s) |
| Cultured differentiated human skeletal muscle cells | NaV1.5 | 2.3 µM | Concentration-dependent suppression of INa. | [6] |
| Cultured rat cortical neurons | - | 51 µM | Reversible, dose-dependent reduction of inward Na+ currents; shifts the steady-state inactivation curve to more negative potentials (~20 mV). | [5] |
| Human myotubes from ALS patients | - | ~1 µM (20% reduction) | Reduces Na+ current, shifts voltage dependence of gating, reduces amplitude and rate of rise of action potentials. | [4] |
| Rat dorsal root ganglion neurons | TTX-S (inactivated) | 2 µM | High-affinity block of inactivated channels. | |
| Rat dorsal root ganglion neurons | TTX-R (inactivated) | 3 µM | High-affinity block of inactivated channels. |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of NaV Currents
This protocol is adapted from studies on cultured human myotubes and rat cortical neurons.[4][5]
1. Cell Preparation:
-
Culture primary rat cortical neurons or human myotubes on glass coverslips suitable for microscopy and electrophysiological recording.
-
Maintain cells in appropriate culture medium and conditions until they are well-differentiated and suitable for patching.
2. Electrophysiological Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Na+ currents, K+ channel blockers (e.g., 2 mM 4-aminopyridine and 10 mM Tetraethylammonium) and Ca2+ channel blockers (e.g., 0.1 mM CdCl2) can be added.
-
Internal Pipette Solution (in mM): 130 CsCl, 10 NaCl, 5 BAPTA, 10 HEPES, 2 Mg-ATP, 2 MgCl2. Adjust pH to 7.3 with CsOH. Cesium (Cs+) is used as the main internal cation to block outward K+ currents.
3. Recording Procedure:
-
Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and continuously perfuse with the external solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron or myotube.
-
Hold the cell at a membrane potential of -80 mV to ensure availability of the NaV channel population.
4. Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 5 mV increments for 50 ms) to elicit Na+ currents.
-
Steady-State Inactivation: To assess the voltage dependence of inactivation, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to -10 mV in 10 mV increments) followed by a test pulse to a potential that elicits a maximal Na+ current (e.g., -10 mV).
5. Data Acquisition and Analysis:
-
Record currents using a suitable patch-clamp amplifier and digitize the data.
-
Analyze the peak inward current at each voltage step to construct I-V curves.
-
Fit the normalized peak currents from the inactivation protocol with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Compare these parameters before and after the application of various concentrations of Riluzole to determine its effects.
Diagram: Experimental Workflow for NaV Channel Analysis
Caption: Workflow for analyzing Riluzole's effect on NaV channels.
II. Effects on Voltage-Gated Potassium Channels (KV)
Riluzole modulates several types of potassium channels, which can either increase or decrease neuronal excitability depending on the channel subtype. It has been shown to inhibit certain delayed rectifier K+ currents while activating Ca2+-activated K+ channels.
Quantitative Data Summary: Riluzole on KV Channels
| Cell Type | KV Channel Type | IC50 / EC50 | Key Effects | Reference(s) |
| Cultured rat cortical neurons | Late K+ current (Iss) | 88 µM | Markedly decreases the amplitude of the late component of the outward K+ current. | [5] |
| Bovine adrenal zona fasciculata cells | Kv1.4 | 70 µM | Reversibly inhibits Kv1.4 channels and irreversibly slows channel inactivation. | [7] |
| Cultured differentiated human skeletal muscle cells | BKCa (Large-conductance Ca2+-activated K+) | - (Activation) | Increases Ca2+-activated K+ current (IK(Ca)); increases channel activity in inside-out patches. | [6] |
| Cultured hippocampal neurons | SK (Small-conductance Ca2+-activated K+) | - (Activation) | Enhances the afterhyperpolarization current (IAHP) and reduces spontaneous action potential frequency. | [8] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of KV Currents
This protocol is a general guideline adapted from studies on various K+ channels.[5][7]
1. Cell Preparation:
-
Prepare primary neuronal cultures or suitable cell lines expressing the K+ channel of interest (e.g., HEK293 cells transfected with Kv1.4).
2. Electrophysiological Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., 1 µM Tetrodotoxin (TTX) and 0.1 mM CdCl2) should be added.
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.3 with KOH.
3. Recording Procedure:
-
Follow the same procedure as for NaV channels to establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
4. Voltage-Clamp Protocols:
-
To elicit delayed rectifier K+ currents: Apply depolarizing steps from the holding potential of -80 mV to a range of potentials (e.g., -60 mV to +60 mV) for a duration sufficient to allow for full channel activation (e.g., 200-500 ms).
-
To study inactivation (e.g., for Kv1.4): Use a two-pulse protocol with a long prepulse (several seconds) to different potentials to induce inactivation, followed by a test pulse to a depolarized potential (e.g., +40 mV).
5. Data Acquisition and Analysis:
-
Measure the peak or steady-state outward current at the end of the depolarizing pulse.
-
Construct I-V curves and analyze changes in current amplitude in the presence of Riluzole.
-
For inactivating channels, measure the time constant of inactivation (τ) by fitting the current decay with an exponential function.
Diagram: Riluzole's Dual Action on Neuronal Excitability
Caption: Riluzole's modulation of ion channels to reduce excitability.
III. Effects on Voltage-Gated Calcium Channels (CaV)
Riluzole has been shown to inhibit high-voltage-activated (HVA) calcium channels, particularly N- and P/Q-types, which are crucial for neurotransmitter release at presynaptic terminals.[9] This action is consistent with its ability to reduce glutamate release.
Quantitative Data Summary: Riluzole on CaV Channels
| Cell Type | CaV Channel Type | IC50 | Key Effects | Reference(s) |
| Rat dorsal root ganglion neurons | HVA (transient component) | 42.6 µM | Dose-dependent, reversible inhibition. | [9] |
| Rat dorsal root ganglion neurons | HVA (sustained component) | 39.5 µM | Preferential block of P/Q- and N-type over L-type channels. | [9] |
| Neonatal rat hypoglossal motoneurons | Persistent Ca2+ current | - | Partly depresses a TTX-insensitive slow current antagonized by Mn2+ or Cd2+. | [10] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of CaV Currents
This protocol is adapted from a study on rat dorsal root ganglion (DRG) neurons.[9]
1. Cell Preparation:
-
Acutely dissociate DRG neurons from rats and plate them on coated coverslips. Allow cells to adhere for a few hours before recording.
2. Electrophysiological Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX. Adjust pH to 7.4 with TEA-OH. Barium (Ba2+) is used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation. TTX is included to block Na+ channels.
-
Internal Pipette Solution (in mM): 100 Cs-aspartate, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP, 10 HEPES. Adjust pH to 7.3 with CsOH.
3. Recording Procedure:
-
Establish a whole-cell configuration on a DRG neuron.
-
Hold the cell at a membrane potential of -80 mV.
4. Voltage-Clamp Protocols:
-
Elicit Ba2+ currents by applying depolarizing steps from the holding potential to a range of potentials (e.g., -60 mV to +50 mV) for 100-200 ms.
5. Data Acquisition and Analysis:
-
Measure the peak inward Ba2+ current at each potential to construct I-V curves.
-
Apply Riluzole and repeat the voltage protocol to determine the percentage of block and calculate the IC50.
-
To differentiate between CaV subtypes, specific blockers can be used (e.g., nimodipine for L-type, ω-conotoxin GVIA for N-type, and ω-agatoxin IVA for P/Q-type).
IV. Effects on Ligand-Gated Ion Channels (Glutamate Receptors)
In addition to its effects on voltage-gated channels, riluzole also modulates glutamatergic transmission by interacting with postsynaptic glutamate receptors, although these effects are often observed at higher concentrations.
Quantitative Data Summary: Riluzole on Glutamate Receptors
| Receptor Type | Cell/Expression System | IC50 | Key Effects | Reference(s) |
| AMPA (GluR2) | Recombinant (HEK cells) | >100 µM | Dose-dependent decrease in peak current and area-under-the-curve. Exhibits a combination of open-channel and competitive block. | [11][12] |
| NMDA | Neonatal rat hypoglossal motoneurons | - | Depresses miniature glutamatergic current frequency, an effect occluded by an NMDA receptor antagonist, suggesting an indirect action via presynaptic NMDA receptors. | [10] |
Experimental Protocol: Fast-Perfusion Patch-Clamp for AMPA Receptors
This protocol is adapted from a study using recombinant AMPA receptors.[11]
1. Cell Preparation:
-
Transfect HEK293 cells with the desired AMPA receptor subunit (e.g., GluR2).
2. Electrophysiological Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 130 CsCl, 10 NaCl, 5 BAPTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
3. Recording Procedure:
-
Use an outside-out patch configuration to allow for rapid application of agonists and blockers.
-
Employ a fast solution exchange system (e.g., piezo-driven perfusion) to apply glutamate with and without Riluzole.
4. Experimental Protocols:
-
Co-application: Rapidly apply a solution containing a saturating concentration of glutamate (e.g., 10 mM) plus the desired concentration of Riluzole to the patched membrane.
-
Pre-incubation: Pre-apply Riluzole for a short period (e.g., 100 ms) before the co-application of glutamate and Riluzole.
5. Data Acquisition and Analysis:
-
Measure the peak amplitude and the decay time constant of the glutamate-evoked current.
-
Compare the current parameters in control, co-application, and pre-incubation conditions to characterize the block mechanism (competitive vs. open-channel block).
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental setup, cell type, and research question. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xtalks.com [xtalks.com]
- 3. An In Vivo Electroencephalographic Analysis of the Effect of Riluzole against Limbic and Absence Seizure and Comparison with Glutamate Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective agent riluzole dramatically slows inactivation of Kv1.4 potassium channels by a voltage-dependent oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of recombinant and native neuronal SK channels by the neuroprotective drug riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the neuroprotective agent riluzole on the high voltage-activated calcium channels of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The interaction of the neuroprotective compounds riluzole and phenobarbital with AMPA-type glutamate receptors: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
Application Notes and Protocols: Biomarker Analysis in Troriluzole Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of biomarker analysis strategies and methodologies relevant to the clinical development of Troriluzole hydrochloride (BHV-4157), a glutamate modulator investigated for neurodegenerative and neuropsychiatric disorders. The information is compiled from publicly available clinical trial announcements and scientific literature.
Introduction to Troriluzole and Biomarker Rationale
Troriluzole is a third-generation prodrug of riluzole, designed to modulate glutamate, the most abundant excitatory neurotransmitter in the human body.[1] Its primary mechanism of action is the reduction of synaptic glutamate levels by increasing glutamate uptake from the synapse.[2][3][4] This is achieved by augmenting the expression and function of excitatory amino acid transporters (EAATs) on glial cells.[1][5] In conditions like Spinocerebellar Ataxia (SCA) and Alzheimer's Disease (AD), dysregulation of glutamate signaling is believed to contribute to excitotoxicity and subsequent neuronal damage.[6][7]
The biomarker strategy in Troriluzole clinical trials, therefore, focuses on measuring downstream effects of neuro-axonal damage and neurodegeneration, as well as structural changes in the brain.
Signaling Pathway of Troriluzole
Caption: Mechanism of Troriluzole in modulating synaptic glutamate.
Biomarker Analysis in Alzheimer's Disease (AD) Trials
In the Phase 2/3 T2 Protect AD trial (NCT03605667), Troriluzole was evaluated in patients with mild-to-moderate Alzheimer's disease. While the trial did not meet its co-primary clinical endpoints, a panel of fluid and imaging biomarkers was assessed as secondary and exploratory outcomes.[8][9]
Quantitative Biomarker Data Summary
Public disclosures have provided limited quantitative biomarker data. The primary available data point relates to hippocampal volumetry. Data for key fluid biomarkers, including Neurofilament Light Chain (NfL), neurogranin, tau, and amyloid, were collected, but detailed results were reported as pending and have not been fully released.[1][8][10]
Table 1: Imaging Biomarker Data from the T2 Protect AD Trial (NCT03605667)
| Biomarker | Patient Subgroup | Treatment Arm | N | Mean Change from Baseline (Week 48) | Difference vs. Placebo | P-value | Citation |
| Hippocampal Volume (MRI) | Mild AD | Troriluzole | 48 | -1.1% | -0.5% | 0.2 | [8][11][12] |
| Placebo | 49 | -1.6% | [8][11][12] |
Table 2: Fluid Biomarkers Analyzed in the T2 Protect AD Trial (Data Pending)
| Biomarker | Matrix | Rationale | Status |
| Neurofilament Light Chain (NfL) | CSF / Plasma | Marker of neuro-axonal damage. | Data collected, results pending.[8][13][14] |
| Neurogranin | CSF | Marker of synaptic degeneration. | Data collected, results pending.[8][14] |
| Tau (Total and Phosphorylated) | CSF | Core AD pathology marker (neurofibrillary tangles). | Data collected, results pending. |
| Amyloid Beta (Aβ) | CSF / PET | Core AD pathology marker (amyloid plaques). | Data collected, results pending. |
Biomarker Analysis in Spinocerebellar Ataxia (SCA) Trials
Clinical trials of Troriluzole in SCA (e.g., NCT03701399, NCT06529146) have primarily focused on the clinical efficacy endpoint, the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA).[15] While biomarkers such as CSF glutamate levels are relevant to the disease pathology, specific fluid or imaging biomarker results have not been reported as primary or secondary outcomes in the topline data releases for these trials.[16] Systematic reviews have noted that sensitive biomarkers for disease progression and therapeutic efficacy are still an area of development in SCA clinical trials.[17]
Experimental Protocols (Standard Methodologies)
The exact protocols used in the Troriluzole trials are proprietary. However, the following sections describe standard, validated protocols for the types of biomarkers analyzed, which are representative of the methodologies likely employed.
Protocol: Fluid Biomarker Analysis (NfL, Neurogranin)
This protocol outlines a general workflow for the quantification of protein biomarkers from Cerebrospinal Fluid (CSF) or plasma using Enzyme-Linked Immunosorbent Assay (ELISA), a common method for this purpose.
Objective: To quantify concentrations of Neurofilament Light Chain (NfL) or Neurogranin in CSF/plasma samples.
Materials:
-
Commercially available human NfL or Neurogranin ELISA kits (e.g., from IBL-America, UmanDiagnostics).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).
-
Calibrated pipettes and sterile, low-protein-binding microcentrifuge tubes.
-
Plate washer (optional) and vortex mixer.
-
CSF or plasma samples, collected and stored at -80°C.
Procedure:
-
Sample Preparation:
-
Thaw frozen CSF or plasma samples on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any debris.
-
Carefully collect the supernatant for analysis.
-
Dilute samples according to the ELISA kit manufacturer's instructions. A typical starting dilution for CSF is 1:2 or 1:4.
-
-
ELISA Protocol (Sandwich ELISA):
-
Prepare assay reagents, standards, and controls as per the kit manual.
-
Add 100 µL of prepared standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate, typically for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound substances.
-
Add 100 µL of the detection antibody (e.g., a biotinylated antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 4.
-
Add 100 µL of enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the plate as described in step 4.
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Add 100 µL of stop solution to each well to quench the reaction.
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) of each well at the specified wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final biomarker concentration in the original sample.
-
Workflow for Fluid Biomarker Analysis
Caption: General experimental workflow for ELISA-based biomarker quantification.
Protocol: Hippocampal Volumetry (Structural MRI)
This protocol describes a standardized procedure for acquiring and analyzing structural MRI scans to measure hippocampal volume, a key imaging biomarker for neurodegeneration.
Objective: To quantify the volume of the left and right hippocampus from T1-weighted structural MRI scans.
Materials:
-
1.5T or 3T MRI scanner.
-
Standardized 3D T1-weighted imaging sequence (e.g., MP-RAGE or equivalent).
-
Automated image analysis software (e.g., Neuroreader™, FreeSurfer) or trained personnel for manual segmentation.
Procedure:
-
Image Acquisition:
-
Acquire a high-resolution, 3D T1-weighted anatomical scan of the brain.
-
Key sequence parameters (example for MP-RAGE):
-
Repetition Time (TR): ~2400 ms
-
Echo Time (TE): ~3.5 ms
-
Field of View (FOV): ~240 mm
-
Slice Thickness: 1.0 - 1.2 mm (isotropic voxels preferred)
-
-
Ensure consistent scanner protocols and quality control across all study sites and time points to minimize variability.
-
-
Image Processing (Automated Method):
-
Transfer DICOM images from the scanner to a processing workstation.
-
Load the T1-weighted scan into the validated segmentation software.
-
The software typically performs the following steps automatically:
-
Image pre-processing (e.g., noise reduction, intensity normalization).
-
Registration to a standard brain atlas.
-
Automated segmentation of brain structures, including the hippocampus, based on anatomical atlases and algorithms.
-
-
The software outputs the volume of the left and right hippocampus, typically in mm³ or cm³.
-
-
Quality Control:
-
A trained neuroradiologist or image analyst should visually inspect the automated segmentation results.
-
Check for gross errors in the hippocampal boundaries. Manual correction may be required if the software fails, though this is less common with modern validated tools.
-
-
Data Analysis:
-
Normalize hippocampal volumes by the total intracranial volume (TIV) to adjust for differences in head size.
-
Normalized HV = (Raw HV / TIV) * 1000
-
-
Calculate the percentage change from baseline for longitudinal studies:
-
% Change = [(Follow-up Volume - Baseline Volume) / Baseline Volume] * 100
-
-
Use appropriate statistical models to compare volumetric changes between treatment and placebo groups.
-
Workflow for Hippocampal Volumetry
Caption: Workflow for MRI-based hippocampal volume measurement.
References
- 1. neurologylive.com [neurologylive.com]
- 2. neurology.org [neurology.org]
- 3. ctad-alzheimer.com [ctad-alzheimer.com]
- 4. Normative hippocampal volumetric measurements using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. OBM Geriatrics | New Horizons in Alzheimer Research from Amyloid and Beyond [lidsen.com]
- 8. Biohaven Provides Update On Phase 2/3 Trial And Alzheimer's Disease Program [prnewswire.com]
- 9. Biohaven’s experimental AD drug fails to meet its co-primary endpoints in Phase II/III study | Alzheimer Europe [alzheimer-europe.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Phase 2/3 Study of Troriluzole Shows No Statistically Significant Effects on Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Biohaven provides an update on phase II/III trial of troriluzole as a symptomatic treatment in mild-to-moderate Alzheimer's disease. [medthority.com]
- 14. theonlook.com [theonlook.com]
- 15. medrxiv.org [medrxiv.org]
- 16. ataxia.info [ataxia.info]
- 17. Specific Biomarkers in Spinocerebellar Ataxia Type 3: A Systematic Review of Their Potential Uses in Disease Staging and Treatment Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral-Mediated Gene Expression with Troriluzole Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for delivering and stably expressing genetic material in a wide range of cell types, including both dividing and non-dividing cells.[1][2] This characteristic makes them invaluable for basic research, drug discovery, and gene therapy applications.[1][3] Troriluzole hydrochloride is a third-generation prodrug of riluzole, which functions as a glutamate modulator.[4][5] It acts by reducing synaptic glutamate levels, primarily through increasing glutamate uptake by augmenting the expression and function of excitatory amino acid transporters on glial cells.[6][7]
This document provides detailed application notes and protocols for a combined experimental approach involving lentiviral-mediated gene expression followed by treatment with this compound. This methodology can be utilized to investigate the effects of specific gene overexpression or knockdown in the context of glutamate modulation, which is relevant for studying various neurological disorders.
Data Presentation
Table 1: Lentiviral Titer Determination
| Method | Description | Typical Titer Range (TU/mL) |
| p24 ELISA | Measures the concentration of the lentiviral capsid protein p24.[8] | 10⁸ - 10⁹ |
| qRT-PCR | Quantifies the amount of viral RNA in the supernatant.[9] | 10⁸ - 10¹⁰ |
| Flow Cytometry | Measures the percentage of cells expressing a fluorescent reporter gene (e.g., GFP) after transduction. | 10⁷ - 10⁸ |
| Proviral DNA qPCR | Quantifies the number of integrated viral genomes in transduced cells.[10] | 10⁷ - 10⁸ |
TU/mL: Transducing Units per milliliter
Table 2: Experimental Parameters for Lentiviral Transduction and Troriluzole HCl Treatment
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2 x 10⁴ to 8 x 10⁴ cells/cm² | Dependent on cell type and proliferation rate. |
| Multiplicity of Infection (MOI) | 1 - 20 | The ratio of transducing viral particles to the number of cells.[8] This needs to be optimized for each cell line. |
| Polybrene Concentration | 4 - 8 µg/mL | Enhances transduction efficiency but can be toxic to some cell lines.[1][2] |
| Troriluzole HCl Concentration | 1 - 100 µM | The optimal concentration should be determined empirically through a dose-response curve for the specific cell line and assay. |
| Incubation Time (Transduction) | 12 - 24 hours | |
| Incubation Time (Troriluzole HCl) | 24 - 72 hours | Dependent on the experimental endpoint. |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the transfer, packaging, and envelope plasmids in a sterile tube. A common ratio is 4:2:1 (transfer:packaging:envelope).
-
Transfection:
-
Dilute the plasmid DNA mix in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C and 5% CO₂.
-
Media Change: After 12-16 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells and debris.
-
The virus can be used immediately or aliquoted and stored at -80°C. For long-term storage, avoid repeated freeze-thaw cycles.[8]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing target cells with the produced lentivirus.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Complete growth medium for target cells
-
Polybrene
-
Selection antibiotic (if applicable, e.g., puromycin)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by diluting the lentiviral supernatant in the appropriate volume of complete growth medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the transduction medium to the cells. The amount of virus to add will depend on the desired MOI. It is recommended to test a range of MOIs for new cell lines.[8][11]
-
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for 12-24 hours.
-
Media Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. The optimal antibiotic concentration should be determined by a kill curve.[8]
-
Gene Expression Analysis: Analyze transgene expression at an appropriate time point (e.g., 72 hours post-transduction) by qPCR, western blot, or flow cytometry.
Protocol 3: this compound Treatment
This protocol details the treatment of lentivirally transduced cells with Troriluzole HCl.
Materials:
-
Lentivirally transduced target cells
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
Procedure:
-
Cell Culture: Ensure the lentivirally transduced cells have recovered from the transduction and selection process and are in a healthy, proliferative state.
-
Treatment Preparation: Prepare a series of dilutions of Troriluzole HCl in complete growth medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest Troriluzole HCl concentration).
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of Troriluzole HCl or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following treatment, harvest the cells for downstream analysis, such as gene expression analysis (qPCR), protein analysis (western blot, ELISA), or functional assays.
Mandatory Visualizations
Caption: Experimental workflow for lentiviral gene expression and Troriluzole HCl treatment.
Caption: Mechanism of action of this compound in modulating glutamate signaling.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 3. Gene therapy and beyond: LEVERAGING LENTIVIRUSES | Drug Discovery News [drugdiscoverynews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 7. FDA Extends PDUFA Date of Biohaven's Troriluzole NDA for Rare Disease Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 8. 利用慢病毒成功转导 [sigmaaldrich.com]
- 9. Lentiviral workflow [takarabio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Lentiviral Gene Delivery for Mammalian Expression—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Troriluzole hydrochloride solubility issues in aqueous solutions
Welcome to the technical support center for Troriluzole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of this compound?
A1: this compound has limited solubility in pure water. Its solubility is pH-dependent, showing increased dissolution in slightly acidic conditions.[1] For enhanced solubility, buffered aqueous systems are recommended over unbuffered media.[1]
Q2: How does this compound's solubility compare to its parent compound, Riluzole?
A2: Troriluzole was designed to have improved dissolution characteristics compared to Riluzole.[1] However, Riluzole itself has very low water solubility, and while Troriluzole is an improvement, it can still present challenges in aqueous solutions.[2][3]
Q3: In which solvents is this compound readily soluble?
A3: this compound dissolves readily in organic solvents like dimethyl sulfoxide (DMSO).[1][4][5] It demonstrates moderate solubility in methanol and ethanol.[1]
Q4: What is the primary mechanism of action for Troriluzole?
A4: Troriluzole is a prodrug of Riluzole and acts as a glutamate modulator.[6][7][8] Its primary action is to reduce synaptic glutamate levels by increasing the expression and function of excitatory amino acid transporters (EAATs) on glial cells, which enhances the clearance of glutamate from the synapse.[9][10]
Solubility Data Tables
For ease of reference, the following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | up to 50 mg/mL | 119.22 mM | Requires sonication to achieve maximum solubility.[4] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 71.53 mM | Sonication is recommended.[5] |
| Methanol | Moderate Solubility | - | [1] |
| Ethanol | Moderate Solubility | - | [1] |
| Pure Water | Limited Solubility | - | [1] |
Table 2: Solubility in Aqueous Co-Solvent Formulations for In Vivo Use
| Formulation Composition | Achievable Concentration | Molarity | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.96 mM | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL | 4.77 mM | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 5.96 mM | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 5.96 mM | [4][6] |
Troubleshooting Guide
Q: My this compound is not dissolving in my aqueous buffer. What should I do?
A: This is a common issue due to the compound's limited solubility in purely aqueous media.
-
Check pH: this compound's solubility is enhanced under slightly acidic conditions.[1] Ensure your buffer's pH is not neutral or alkaline. Using buffers like phosphate or acetate can improve solubility compared to unbuffered water.[1]
-
Use a Co-solvent: For most applications, preparing a concentrated stock solution in DMSO is the first step.[4][5] You can then dilute this stock into your aqueous medium. Be mindful of the final DMSO concentration, as high levels can be toxic to cells.
-
Physical Assistance: Gentle heating and/or sonication can significantly aid dissolution, especially when preparing concentrated stock solutions.[5][6]
Q: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture media. How can I prevent this?
A: Precipitation upon dilution is a classic sign that the aqueous solubility limit has been exceeded.
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your media.
-
Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the percentage of DMSO in the final solution may help, but always stay within the tolerated limits for your cell line.
-
Use a Formulation Aid: Consider using solubilizing agents like Tween-80 or encapsulating agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) in your final aqueous solution, which are known to improve the solubility of hydrophobic compounds.[4][6]
Q: I need to prepare a formulation for animal studies (in vivo). Which vehicle should I use?
A: Standard aqueous solutions are not suitable for in vivo administration due to low solubility.
-
Recommended Vehicle: A commonly used vehicle consists of a multi-component system. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[4][5][6] This combination is designed to maintain the compound in solution upon administration.
-
Alternative Vehicles: Other options include formulations with SBE-β-CD or corn oil, which can also achieve concentrations of at least 2.5 mg/mL.[4][6]
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL (119.22 mM) Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (CAS No: 1926204-76-3).
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the powder to achieve a final concentration of 50 mg/mL.
-
Dissolution: Vortex the solution vigorously. If particulates remain, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[4] Gentle warming can also be applied if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1]
Protocol 2: Preparation of an In Vivo Formulation (2.5 mg/mL)
This protocol is based on a common vehicle for poorly soluble compounds.[4][6]
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (Sequential Addition is Critical): a. In a sterile tube, add 10% of the final volume as DMSO (containing your dissolved compound). b. Add 40% of the final volume as PEG300. Vortex thoroughly until the solution is homogeneous. c. Add 5% of the final volume as Tween-80. Vortex again until the solution is clear and uniform. d. Slowly add 45% of the final volume as sterile saline, vortexing during the addition to prevent precipitation.
-
Final Check: Ensure the final solution is clear before administration. If any precipitation or phase separation occurs, gentle heating and sonication may be used to aid redissolution.[6] This formulation should be prepared fresh before use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the aqueous solubility of this compound.
Caption: Simplified pathway of Troriluzole as a glutamate modulator.
References
- 1. Buy Troriluzole | 1926203-09-9 | >98% [smolecule.com]
- 2. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Troriluzole | BHV-4157 | Glu modulator | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Troriluzole hydrochloride_TargetMol [targetmol.com]
- 9. FDA Extends PDUFA Date of Biohaven's Troriluzole NDA for Rare Disease Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 10. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
Technical Support Center: Optimizing Troriluzole Hydrochloride Concentration for Cell Viability
Welcome to the technical support center for Troriluzole hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Understanding this compound in Cell Culture
This compound is a prodrug of Riluzole, a glutamate modulator.[1][2][3][4] In vivo, Troriluzole is designed to have improved pharmacokinetic properties compared to Riluzole. For in vitro studies, it is important to note that Troriluzole is expected to be metabolized to Riluzole by peptidases present in cell culture systems, although the conversion rate can vary. Therefore, the biological effects observed are primarily attributed to Riluzole.
Riluzole exerts its effects by modulating glutamate signaling, which can impact cell viability through various mechanisms. It has been shown to inhibit glutamate release and enhance its uptake, thereby protecting neuronal cells from excitotoxicity.[1][5] Conversely, in some cancer cell lines, Riluzole can induce apoptosis and inhibit proliferation by affecting key signaling pathways such as MAPK/ERK and PI3K/AKT.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on studies with its active metabolite, Riluzole, a starting range of 1 µM to 100 µM is advisable. For neuroprotection studies, concentrations between 1 µM and 10 µM have been shown to be effective.[8] For assessing cytotoxicity in cancer cell lines, higher concentrations, from 10 µM up to 100 µM, may be necessary.[9] A study on the LM7 osteosarcoma cell line reported an IC50 of 87 µM for Troriluzole after 48 hours.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells, typically below 0.5%.
Q3: What is the typical incubation time for this compound in cell viability experiments?
A3: The optimal incubation time will depend on your cell type and the endpoint being measured. Common incubation times for assessing effects on cell viability range from 24 to 72 hours.[9] Shorter incubation times may be sufficient for detecting effects on signaling pathways, while longer incubations are generally required to observe significant changes in cell viability or proliferation.
Q4: Which cell viability assays are compatible with this compound?
A4: Standard colorimetric and luminescence-based cell viability assays are suitable for use with this compound. The most commonly used is the MTT assay, which measures mitochondrial metabolic activity. Other compatible assays include MTS, XTT, and CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
Q5: What are the known signaling pathways affected by Troriluzole/Riluzole that influence cell viability?
A5: Riluzole, the active form of Troriluzole, has been shown to modulate several key signaling pathways involved in cell survival and apoptosis. In cancer cells, it can suppress the hyperactivity of the MAPK/ERK and PI3K/AKT pathways, leading to decreased cell proliferation and induction of apoptosis.[6][7] In neuronal cells, Riluzole's neuroprotective effects are associated with the activation of the MAPK signaling pathway, leading to the production of neurotrophic factors.[8]
Data Summary Tables
Table 1: Recommended Concentration Ranges of Riluzole (Active Metabolite) for In Vitro Studies
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Neuroprotection | Neuronal Cells | 1 - 10 µM | 24 - 72 hours | [8] |
| Cytotoxicity | Glioma Cells | 10 - 50 µM | 72 hours | [9] |
| Cytotoxicity | Prostate Cancer Cells | 5 - 10 µM | 24 - 48 hours | [10] |
| Cytotoxicity | Osteosarcoma Cells | 25 - 100 µM | 72 hours | [11] |
Table 2: IC50 Values for Troriluzole and Riluzole in Different Cell Lines
| Compound | Cell Line | IC50 | Incubation Time | Assay |
| Troriluzole | LM7 (Osteosarcoma) | 87 µM | 48 hours | MTT |
| Riluzole | U87MG (Glioblastoma) | ~50 µM | 7 days | MTT |
| Riluzole | 11SP & 64SP (Glioblastoma Stem-like) | > 100 µM | Not specified | MTT[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: MTT Cell Viability Assay with this compound
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your 10 mM stock solution in serum-free cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest Troriluzole concentration) and a no-treatment control.
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability in Control Wells | - Cell seeding density is too low or too high.- Contamination of cell culture.- Issues with culture medium or incubator conditions. | - Optimize cell seeding density for your specific cell line.- Regularly check for and address any signs of contamination.- Ensure the quality of your culture medium and the proper functioning of your incubator (temperature, CO₂, humidity). |
| Inconsistent or High Variability in Results | - Uneven cell distribution in wells.- Pipetting errors during reagent addition.- this compound precipitation in the medium. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Use calibrated pipettes and be consistent with your technique.- Check for any visible precipitate after adding the compound to the medium. If precipitation occurs, try preparing fresh dilutions or using a different solvent system if compatible. |
| No Effect on Cell Viability at Expected Concentrations | - The cell line may be resistant to Troriluzole.- Insufficient incubation time.- Degradation of the compound. | - Test a wider range of concentrations, including higher doses.- Increase the incubation time to allow for the compound to exert its effects.- Prepare fresh stock solutions of this compound and handle them according to the storage recommendations. |
| Unexpected Increase in Cell Viability | - At very low concentrations, some compounds can have a hormetic effect, stimulating cell proliferation. | - This is a known biological phenomenon. Focus on the dose-dependent decrease in viability at higher concentrations to determine the inhibitory effects. |
Visualizing Pathways and Workflows
Caption: Troriluzole's mechanism on cell viability.
Caption: Workflow for MTT cell viability assay.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 3. FDA Extends PDUFA Date of Biohaven's Troriluzole NDA for Rare Disease Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 4. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 5. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riluzole: a potential therapeutic intervention in human brain tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riluzole Induces Apoptotic Cell Death in Human Prostate Cancer Cells via Endoplasmic Reticulum Stress | Anticancer Research [ar.iiarjournals.org]
- 11. Repurposing riluzole as an anti-osteosarcoma agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Troriluzole hydrochloride assays
Technical Support Center: Troriluzole Hydrochloride Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
Q2: What are the common analytical techniques used for this compound quantification?
A2: The most common analytical technique for quantifying troriluzole and riluzole in biological matrices (like plasma, serum, or brain tissue) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6] This method offers high sensitivity and selectivity, which is necessary for detecting the low concentrations often found in biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS for complex biological samples.
Q3: What are the primary sources of variability in this compound assays?
A3: Inconsistency in assay results can stem from several factors:
-
Sample Preparation: Inefficient extraction, analyte degradation, or the presence of interfering substances from the biological matrix.
-
Matrix Effects: Components in the biological sample (e.g., phospholipids, proteins) can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate quantification.[7][8]
-
Chromatographic Issues: Problems with the HPLC system, such as poor peak shape, shifting retention times, or baseline noise, can affect precision and accuracy.[9][10]
-
Analyte Stability: As a prodrug, troriluzole's stability in the sample matrix and during the analytical process is a critical factor. Degradation to riluzole before analysis can lead to an underestimation of troriluzole and an overestimation of riluzole.
Troubleshooting Guide
Issue 1: Low or Inconsistent Analyte Recovery During Sample Preparation
Q: My recovery of Troriluzole from plasma samples is consistently low or highly variable. What could be the cause and how can I fix it?
A: Low and inconsistent recovery is often linked to the sample preparation method, which typically involves protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Possible Causes & Solutions:
-
Inefficient Protein Precipitation: The choice of precipitation solvent is critical. Acetonitrile is commonly used, but its ratio to the sample volume must be optimized.
-
Suboptimal LLE/SPE Conditions: The pH of the sample and the choice of extraction solvents are crucial for efficient partitioning of troriluzole. Since troriluzole is a weak base, adjusting the sample pH to be more basic can improve extraction into an organic solvent.[11]
-
Analyte Adsorption: Troriluzole may adsorb to plasticware (e.g., pipette tips, collection tubes). Using low-adsorption labware or pre-rinsing with a solution containing the analyte can mitigate this.
-
Incomplete Disruption of Protein Binding: If troriluzole is highly bound to plasma proteins, simple precipitation might not be sufficient. Pre-treatment steps, such as adding an acid or base to disrupt this interaction, may be necessary.[12]
Data Presentation: Comparison of Sample Preparation Techniques
| Preparation Method | Typical Recovery (%) | Key Advantages | Common Issues |
| Protein Precipitation (PPT) | 75-90% | Fast and simple. | High potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | 85-105% | Cleaner extracts than PPT.[5] | More labor-intensive; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 90-110% | Provides the cleanest samples, minimizing matrix effects.[13] | Most complex and costly method to develop. |
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Troriluzole in Plasma
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Logic flow for troubleshooting HPLC issues.
Issue 3: Inconsistent Conversion of Troriluzole to Riluzole
Q: In my in-vitro stability or metabolism assays, the rate of conversion from Troriluzole to Riluzole is highly variable. How can I get more consistent results?
A: As a prodrug, the conversion of Troriluzole to Riluzole is a key parameter. Variability can be due to experimental conditions.
Possible Causes & Solutions:
-
Enzyme Activity: If using liver microsomes or other enzymatic preparations, ensure the activity is consistent between batches. Store enzymes properly and avoid repeated freeze-thaw cycles.
-
Incubation Conditions: Time, temperature, and pH of the incubation must be tightly controlled. Minor variations can significantly impact enzymatic conversion rates.
-
Cofactor Concentration: Ensure that any necessary cofactors (e.g., NADPH for CYP-mediated metabolism) are present at saturating concentrations. Riluzole's metabolism involves CYP1A2, which may also play a role in prodrug conversion. [3]* Sample Quenching: The reaction must be stopped effectively and consistently at the end of the incubation period, typically by adding a cold organic solvent like acetonitrile.
Visualization: Troriluzole Metabolic Conversion
Caption: Metabolic pathway of Troriluzole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Frontiers | Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. chromatographytoday.com [chromatographytoday.com]
Potential off-target effects of Troriluzole hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Troriluzole hydrochloride in in vitro experiments. The information provided is intended to help anticipate and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is a prodrug that is converted to its active metabolite, riluzole. The primary on-target mechanism of riluzole is the modulation of glutamate neurotransmission.[1][2][3] In vitro, this is primarily achieved through:
-
Inhibition of voltage-dependent sodium channels: This action reduces neuronal hyperexcitability.
-
Reduction of synaptic glutamate: Riluzole inhibits glutamate release and enhances its uptake from the synapse.[1][2][3]
Q2: Are there known in vitro off-target effects of Troriluzole (via its active metabolite, riluzole)?
Yes, riluzole has been observed to interact with several other molecular targets in vitro, which may lead to off-target effects in cell-based assays. These interactions include:
-
Non-competitive antagonism of NMDA and Kainate receptors: Riluzole can block these ionotropic glutamate receptors.[4]
-
Potentiation of GABA-A receptors: It can enhance the function of GABA-A receptors through an allosteric binding site.[4]
-
Inhibition of Protein Kinase CK1δ: Riluzole can act as an ATP-competitive inhibitor of this kinase.[4]
-
Modulation of the Wnt/β-catenin pathway: It has been shown to enhance this signaling pathway.[4]
-
Inhibition of GABA uptake: Riluzole can interfere with the reuptake of GABA.[4]
Q3: At what concentrations are off-target effects likely to be observed in vitro?
The potential for off-target effects is concentration-dependent. While the optimal concentration for on-target effects will vary by cell type and assay, it is crucial to perform a dose-response curve to determine the therapeutic window for your specific experiment. Generally, concentrations in the range of 1-50 µM are used in in vitro studies.[4] Higher concentrations are more likely to produce off-target effects and potential cytotoxicity.
Q4: Can Troriluzole affect cell viability and proliferation in vitro?
Yes, the active metabolite, riluzole, has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[4] These effects can be dose-dependent and may be independent of its primary neurological targets. Therefore, it is essential to perform cytotoxicity assays (e.g., MTT, LDH) in your specific cell model to identify a non-toxic working concentration range.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected changes in neuronal excitability not explained by glutamate modulation. | Interaction with GABA-A receptors (potentiation) or NMDA/Kainate receptors (antagonism). | 1. Perform electrophysiological recordings to characterize changes in inhibitory and excitatory postsynaptic currents. 2. Use specific antagonists for GABA-A, NMDA, and Kainate receptors to determine if they can reverse the observed effects. |
| Alterations in cell signaling pathways unrelated to glutamate. | Inhibition of Protein Kinase CK1δ or modulation of the Wnt/β-catenin pathway. | 1. Perform Western blotting or reporter assays to assess the phosphorylation status of CK1δ substrates or the activity of the Wnt/β-catenin pathway. 2. Consider using a more specific inhibitor for the pathway of interest to confirm the phenotype. |
| Changes in cell viability or proliferation at expected therapeutic concentrations. | Off-target cytotoxicity. | 1. Perform a detailed dose-response curve for cytotoxicity in your specific cell line. 2. Determine the IC50 for cytotoxicity and select a working concentration well below this value. 3. Consider shorter incubation times if possible. |
Quantitative Data Summary
The following table summarizes the reported IC50 and Ki values for the interaction of riluzole with various off-target molecules.
| Target | Interaction | IC50 / Ki | Assay Type |
| NMDA Receptor | Non-competitive antagonism | ~10 µM (IC50) | Electrophysiology |
| Kainate Receptor | Non-competitive antagonism | ~5 µM (IC50) | Electrophysiology |
| GABA-A Receptor | Potentiation | Not reported | Electrophysiology |
| Protein Kinase CK1δ | ATP-competitive inhibition | ~20 µM (IC50) | Kinase Assay |
| GABA Transporter (GAT-1) | Inhibition of GABA uptake | ~30 µM (IC50) | Radioligand Uptake Assay |
Note: The exact values may vary depending on the specific experimental conditions.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (for Protein Kinase CK1δ)
-
Objective: To determine the inhibitory effect of Troriluzole's active metabolite (riluzole) on the activity of Protein Kinase CK1δ.
-
Materials: Recombinant human Protein Kinase CK1δ, kinase buffer, ATP, specific peptide substrate, riluzole, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of riluzole in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and riluzole dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each riluzole concentration and determine the IC50 value.
-
2. Radioligand Binding Assay (for NMDA Receptor)
-
Objective: To assess the binding affinity of riluzole to the NMDA receptor.
-
Materials: Cell membranes prepared from a cell line expressing NMDA receptors, a radiolabeled ligand (e.g., [³H]MK-801), riluzole, incubation buffer, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of riluzole.
-
In a multi-tube plate, incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of riluzole.
-
After reaching equilibrium, rapidly filter the samples through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the Ki value for riluzole.
-
Visualizations
Caption: Off-target interactions of Troriluzole's active metabolite, riluzole.
Caption: General workflow for assessing in vitro off-target effects.
References
Troriluzole Hydrochloride In Vivo Hepatic Safety: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing liver enzyme elevations during in vivo studies with Troriluzole hydrochloride.
Troubleshooting Guide: Managing Liver Enzyme Elevations
This guide provides a structured approach to identifying, assessing, and managing potential liver enzyme elevations observed during in vivo experiments with Troriluzole.
Issue: Elevated Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) Levels Detected
1. Initial Assessment and Confirmation:
-
Question: What is the first step when an elevation in ALT or AST is observed?
-
Answer: Repeat the liver function tests (LFTs) to confirm the initial finding and rule out a transient, insignificant fluctuation. It is also crucial to perform a physical examination of the animal to check for any clinical signs of liver injury, such as jaundice, lethargy, or abdominal distension.
2. Review Experimental Protocol and Dosing:
-
Question: What aspects of the experimental protocol should be reviewed?
-
Answer: Carefully review the dosing regimen, including the dose of Troriluzole administered, the frequency, and the duration of the treatment.[1][2] Ensure that the dose is within the range used in published preclinical and clinical studies. Verify the formulation and administration route to rule out any errors.
3. Consider Potential Confounding Factors:
-
Question: What other factors could contribute to elevated liver enzymes?
-
Answer:
-
Concomitant Medications: Review all other substances administered to the animal, as they may have hepatotoxic potential or interact with Troriluzole's metabolism.[3]
-
Underlying Health Status: Pre-existing liver conditions or other illnesses can predispose an animal to liver enzyme elevations. Review the animal's health records.
-
Diet and Environment: Changes in diet or environmental stressors can sometimes impact liver function.
-
4. Monitoring and Decision Making:
-
Question: How should liver enzyme levels be monitored, and what are the key thresholds for action?
-
Answer: Implement a regular monitoring schedule for LFTs. Based on clinical trial data for Troriluzole and general guidelines for drug-induced liver injury (DILI), the following actions are recommended[1][2][4][5][6][7][8][9]:
-
ALT/AST >3x Upper Limit of Normal (ULN): Increase the frequency of monitoring (e.g., weekly).
-
ALT/AST >5x ULN: Consider a dose reduction or temporary discontinuation of Troriluzole. Continue to monitor LFTs closely. In many clinical studies, these elevations resolved even with continued treatment or after discontinuation.[1][2]
-
ALT/AST >3x ULN with concurrent increase in Total Bilirubin >2x ULN: This is a more serious signal (Hy's Law). The drug should be discontinued immediately, and a thorough investigation into the cause of liver injury should be initiated.[4] However, no cases of Hy's Law have been reported with Troriluzole in clinical trials.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of liver enzyme elevation with Troriluzole in vivo?
A1: Troriluzole has a favorable hepatic safety profile compared to its parent drug, riluzole.[1] Pooled data from clinical trials (N=1386) have shown the following cumulative frequencies of on-treatment ALT elevations[1][2][4]:
-
ALT > 3x ULN: 2.6% of participants
-
ALT > 5x ULN: 0.6% of participants
For comparison, the reported rates for riluzole are approximately 8% for ALT > 3x ULN and 2% for ALT > 5x ULN.[1]
Q2: How does Troriluzole's mechanism of action contribute to its improved hepatic safety profile?
A2: Troriluzole is a prodrug of riluzole designed to bypass significant first-pass metabolism in the liver.[1][3][10][11] This reduces the initial burden of the drug on the liver, which is believed to contribute to its superior hepatic safety profile compared to riluzole.[1][11]
Q3: When do liver enzyme elevations typically occur after starting Troriluzole treatment?
A3: Liver enzyme increases, when they do occur, generally appear within the first 12 weeks of treatment.[1][2]
Q4: What is the typical course of liver enzyme elevations observed with Troriluzole?
A4: In clinical trials, these elevations have been shown to resolve fully, either with continued treatment or upon discontinuation of the drug.[1][2]
Q5: Are there specific populations that might be more susceptible to liver enzyme elevations with Troriluzole?
A5: While Troriluzole has been shown to be well-tolerated even in subjects with moderate hepatic impairment, caution should always be exercised in animals with pre-existing liver disease.[11][12] Routine monitoring of liver function is crucial in these populations.
Data on Liver Enzyme Elevations with Troriluzole
The following tables summarize the quantitative data from pooled analyses of clinical trials.
Table 1: Cumulative Frequency of On-Treatment Liver Enzyme Elevations
| Liver Enzyme Test | Elevation Threshold | Percentage of Participants |
| ALT | > 3x ULN | 2.6%[1][2][4] |
| ALT | > 5x ULN | 0.6%[1][2][4] |
| AST | > 3x ULN | 1.2%[4] |
| AST | > 5x ULN | 0.4%[4] |
| Total Bilirubin | > 2x ULN | 0.4%[4] |
Table 2: Comparison of ALT Elevation Frequencies: Troriluzole vs. Riluzole
| Elevation Threshold | Troriluzole | Riluzole |
| ALT > 3x ULN | 2.6%[1][2][4] | ~8%[1] |
| ALT > 5x ULN | 0.6%[1][2][4] | ~2%[1] |
Experimental Protocols
Protocol 1: Routine Monitoring of Liver Function in In Vivo Studies
-
Baseline Measurement: Prior to the first administration of Troriluzole, collect a blood sample to establish baseline levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.[13]
-
On-Treatment Monitoring:
-
Increased Monitoring: If an animal shows an ALT or AST elevation >3x ULN, increase the monitoring frequency to weekly until the levels return to baseline.
-
Sample Collection and Analysis:
-
Collect whole blood in an appropriate tube (e.g., serum separator tube).
-
Process the sample to separate the serum.
-
Analyze the serum for liver enzyme concentrations using a validated biochemical analyzer.
-
Protocol 2: Management of Suspected Drug-Induced Liver Injury (DILI)
-
Confirmation: If a significant elevation in liver enzymes is detected (e.g., ALT/AST >5x ULN), immediately collect a new blood sample to confirm the finding.
-
Drug Discontinuation/Dose Reduction:
-
If ALT or AST levels are ≥ 5x ULN, consider discontinuing treatment.[15]
-
Alternatively, a dose reduction may be implemented with increased monitoring.
-
-
Causality Assessment: Utilize a systematic approach, such as the Roussel Uclaf Causality Assessment Method (RUCAM), to assess the likelihood that the liver injury is caused by Troriluzole.[7] This involves considering the time to onset, course of the reaction after stopping the drug, risk factors, and exclusion of other potential causes.
-
Histopathological Examination: In cases of severe or persistent liver injury, a liver biopsy for histopathological examination can provide a definitive diagnosis and assess the extent of the damage.[6][9]
Visualizations
Caption: Troriluzole metabolism and its impact on hepatic safety.
References
- 1. neurology.org [neurology.org]
- 2. 2024 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 5. Guidelines for identification, management, and assessment of drug-induced liver injury in clinical trials [lcgdbzz.com]
- 6. fg.bmj.com [fg.bmj.com]
- 7. mdpi.com [mdpi.com]
- 8. An Update on Treatment of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. neurology.org [neurology.org]
- 12. memory.ucsf.edu [memory.ucsf.edu]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. youtube.com [youtube.com]
- 15. Riluzole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing Troriluzole hydrochloride precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Troriluzole hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my stock solution. What are the common causes?
A1: Precipitation of this compound from a stock solution can be attributed to several factors:
-
Solvent Choice: this compound has limited solubility in aqueous solutions alone. Using an inappropriate solvent or an insufficient amount of a suitable solvent is a primary cause of precipitation.
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent system will lead to precipitation.
-
Temperature: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution, especially if the solution was prepared at an elevated temperature.
-
pH: The solubility of this compound can be pH-dependent. A shift in the pH of the solution may cause the compound to become less soluble.[1]
-
Improper Storage: Storing the stock solution under conditions that promote solvent evaporation or degradation can lead to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can destabilize it and cause the compound to precipitate.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3][4] For in vivo experiments, co-solvent systems are often necessary to maintain solubility upon further dilution in aqueous media.[2][4]
Q3: I observed precipitation after diluting my DMSO stock solution with an aqueous buffer. How can I prevent this?
A3: This is a common issue known as "antisolvent precipitation." this compound is significantly less soluble in aqueous solutions than in DMSO. To prevent precipitation upon dilution, it is crucial to use a co-solvent system for in vivo or cell-based assays. Formulations containing PEG300, Tween-80, or SBE-β-CD in combination with DMSO and saline have been shown to improve solubility.[2] When preparing these formulations, it is important to add the solvents sequentially and ensure the solution is clear before adding the next component.[4]
Q4: Can I use heat or sonication to redissolve precipitated this compound?
A4: Yes, in many cases, gentle heating and/or sonication can help to redissolve precipitated this compound.[2][4] It is important to use these methods cautiously to avoid degradation of the compound. Use a water bath with controlled temperature and a bath sonicator. After redissolving, ensure the solution remains clear upon returning to room temperature.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: To ensure the stability of your this compound stock solution and prevent precipitation, follow these storage guidelines:
-
Store stock solutions at -20°C or -80°C for long-term storage.[2]
-
For solutions in solvent, storage at -80°C is recommended for up to 1 year, and at -20°C for up to 1 month.[4][5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Ensure vials are tightly sealed to prevent solvent evaporation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Solvent System | Concentration | Observations |
| DMSO | ≥ 50 mg/mL (119.22 mM) | Ultrasonic assistance may be needed.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.96 mM) | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.96 mM) | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.96 mM) | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Bath sonicator (optional)
-
-
Procedure:
-
Equilibrate this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the mixture thoroughly for 2-3 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation of this compound
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
-
-
Procedure (for a final concentration of 2.5 mg/mL):
-
To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is homogeneous.[2]
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.[2]
-
Add 450 µL of saline to the mixture in a stepwise manner, mixing gently after each addition, to bring the final volume to 1 mL.[2]
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use this formulation immediately after preparation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Troriluzole Hydrochloride & Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Troriluzole hydrochloride in cell culture experiments. While this compound is not a known cause of biological contamination, this guide will help you systematically investigate and resolve contamination issues that may arise during your research.
Troubleshooting Guide: Cell Culture Contamination
Encountering contamination can be a significant setback. This guide provides a step-by-step approach to identify the source of the problem and take corrective action.
Q1: My cell culture appears contaminated after treatment with this compound. What should I do first?
A1: The first step is to identify the type of contamination. Different contaminants have distinct visual characteristics. Cease all work with the contaminated culture to prevent cross-contamination.
Table 1: Common Contaminants and Their Characteristics
| Contaminant | Visual and Olfactory Cues | Microscopic Appearance | Impact on Culture Medium |
| Bacteria | The medium appears cloudy or turbid; may have an unpleasant or sour odor.[1] | Small, motile particles (approximately 1-5 µm) are visible between cells.[1] | A sudden drop in pH, causing the medium to turn yellow.[1] |
| Fungi (Yeast) | The medium is initially clear but may become yellowish over time.[2] | Single, round or oval cells, sometimes seen budding into smaller particles.[2] | Gradual decrease in pH. |
| Fungi (Mold) | Visible filamentous growth, often appearing as a fuzzy mass on the surface. | Thin, branching filaments (hyphae) and spores. | Can cause a slight increase or decrease in pH. |
| Mycoplasma | No visible signs of contamination; the culture may appear normal.[3] | Not visible with a standard light microscope. | May cause subtle changes in cell growth and metabolism.[3] |
| Chemical | No visible microorganisms; may see precipitates if the compound is not fully dissolved. | No visible organisms. | May cause unexpected pH shifts or changes in medium color.[3] |
Based on your initial observations, proceed to the relevant section of the troubleshooting workflow.
Q2: I suspect bacterial or fungal contamination. How do I confirm and what are the next steps?
A2: To confirm bacterial or fungal contamination, you can perform Gram staining for bacteria or use specific fungal stains.[4] However, in most cases, the visual cues are sufficient for a preliminary diagnosis.
Immediate Actions:
-
Discard Contaminated Cultures: To prevent the spread of contamination, it is best to discard the affected cultures.[2]
-
Decontaminate: Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture.
-
Review Aseptic Technique: Ensure strict aseptic techniques are followed by all lab personnel.[1]
Q3: My cells look unhealthy, but I don't see any obvious signs of contamination. Could it be Mycoplasma?
A3: Mycoplasma is a common and often undetected contaminant because it does not cause the typical turbidity seen with bacteria or fungi.[3] If you observe changes in cell growth rates, morphology, or viability without obvious signs of contamination, you should test for Mycoplasma.
Mycoplasma Detection Methods:
-
PCR-Based Kits: These are rapid and highly sensitive, detecting Mycoplasma DNA.
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst allows for the visualization of Mycoplasma DNA as small, fluorescent spots around the cell nuclei.
-
ELISA Kits: These detect Mycoplasma antigens.
Q4: Could the this compound solution be the source of the contamination?
A4: While unlikely if prepared correctly, it is possible for any solution to become contaminated. This could be due to a non-sterile stock of the compound, contaminated solvent, or improper handling during preparation. You can perform a sterility test on your this compound stock solution.
Contamination Troubleshooting Workflow
Caption: A workflow for troubleshooting cell culture contamination.
Frequently Asked Questions (FAQs)
Q5: What is this compound and how does it work?
A5: this compound is a third-generation prodrug of riluzole and acts as a glutamate modulator.[5] Its primary mechanism of action is to reduce synaptic levels of glutamate by increasing its uptake from the synapse.[6]
Q6: What are the chemical properties of this compound?
A6: this compound is a solid, and its chemical formula is C15H17ClF3N5O4S.[7] It has a molecular weight of 455.84 g/mol .[8]
Q7: How should I prepare a stock solution of this compound for cell culture?
A7: this compound is soluble in DMSO.[9] To prepare a stock solution, dissolve the compound in sterile DMSO and then filter-sterilize the solution through a 0.22 µm syringe filter. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q8: What is the stability of this compound in solution?
A8: When stored as a powder at -20°C, this compound is stable for up to three years. In a solvent at -80°C, it is stable for up to one year.[8]
Experimental Protocols
Protocol 1: Sterility Testing of this compound Solution
This protocol is adapted from standard membrane filtration sterility testing methods.[10][11]
Materials:
-
This compound stock solution
-
Sterile 0.45 µm membrane filtration unit
-
Tryptic Soy Broth (TSB)
-
Fluid Thioglycollate Medium (FTM)
-
Sterile rinse buffer (e.g., phosphate-buffered saline)
-
Sterile collection tubes
Procedure:
-
Aseptically assemble the membrane filtration unit.
-
Pass a sufficient volume of your this compound stock solution through the membrane filter.
-
Rinse the membrane with sterile rinse buffer to remove any potentially inhibitory substances.
-
Aseptically remove the membrane and cut it in half.
-
Place one half of the membrane in a tube containing TSB and the other half in a tube containing FTM.
-
Incubate the TSB tube at 20-25°C and the FTM tube at 30-35°C for 14 days.[12][13]
-
Observe the media for any signs of turbidity, which would indicate microbial growth.
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol for PCR-based mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions.
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
Collect 1 mL of cell culture supernatant from the suspicious culture.
-
Prepare the sample according to the PCR kit's instructions. This usually involves a simple lysis step.
-
Set up the PCR reaction by adding the sample DNA, primers, and master mix to a PCR tube.
-
Run the PCR program on a thermocycler as specified by the kit.
-
Analyze the PCR product by agarose gel electrophoresis. The presence of a band of a specific size indicates mycoplasma contamination.
Troriluzole Signaling Pathway
Caption: Mechanism of action of Troriluzole.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia [prnewswire.com]
- 7. GSRS [precision.fda.gov]
- 8. Troriluzole hydrochloride_TargetMol [targetmol.com]
- 9. Troriluzole CAS#: 1926203-09-9 [m.chemicalbook.com]
- 10. Sterility Testing [sigmaaldrich.com]
- 11. usp.org [usp.org]
- 12. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troriluzole Hydrochloride Efficacy in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Troriluzole hydrochloride and its active metabolite, Riluzole, across various cell lines.
Variability in Efficacy: An Overview
This compound is a prodrug that is rapidly converted to its active form, Riluzole. The anti-tumor effects of Riluzole are primarily attributed to its modulation of glutamate signaling.[1][2] This can subsequently impact downstream signaling pathways crucial for cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.[3]
The efficacy of this compound can vary significantly across different cancer cell lines. This variability may be attributed to several factors, including:
-
Differential expression of glutamate receptors: The expression levels of glutamate receptors, such as metabotropic glutamate receptor 1 (GRM1), can differ between cell lines, potentially influencing their sensitivity to Riluzole.[2][4] However, some studies suggest that Riluzole can also act through GRM1-independent mechanisms.[4]
-
Cellular metabolism and genetic background: The intrinsic metabolic state and the unique genetic landscape of each cell line can affect its response to drug treatment.
Below you will find quantitative data on the efficacy of Riluzole, detailed experimental protocols, troubleshooting guides, and diagrams of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of Riluzole, the active metabolite of Troriluzole, across various cancer cell lines.
Table 1: IC50 Values of Riluzole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7.76 | [5] |
| MCF-7 | Breast Cancer | 7.72 | [5] |
| HepG2 | Liver Cancer | 17.97 | [5] |
| SP2/0 | Myeloma | 7.45 | [5] |
| A549 | Lung Carcinoma | Sensitive | [6] |
| HT-29 | Colon Adenocarcinoma | Sensitive | [6] |
| Jurkat | T-cell Leukemia | Sensitive | [6] |
| RPMI 8226 | Myeloma | Sensitive | [6] |
| C6 | Rat Glioma | Sensitive | [6] |
| MOGGCCM | Human Astrocytoma | Resistant | [6] |
| TE671 | Rhabdomyosarcoma-medulloblastoma | Resistant | [6] |
Table 2: Effects of Riluzole on Apoptosis and Cell Cycle
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| A549 | Induction | G2/M Arrest | [7][8] |
| C6 | Induction | G2/M Arrest | [7][8] |
| HT-29 | Induction | G2/M Arrest | [7][8] |
| HeLa | Induction | G2/M Arrest | [5] |
| Osteosarcoma (LM7) | Induction | Not specified | [9] |
| Melanoma | Induction | G2/M Arrest | [10] |
| Pancreatic Cancer (PANC1, ASPC1) | Induction | G2/M Arrest | [10] |
| Hepatocellular Carcinoma (SNU 449, Huh-7) | Induction | G2/M Arrest | [10] |
| Nasopharyngeal Carcinoma | Induction | G2/M Arrest | [10] |
| Breast Cancer | Induction | G2/M Arrest | [10][11] |
| Prostate Cancer | Induction | Not specified | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 value of this compound.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Troubleshooting Guides and FAQs
Q1: Why am I not observing a significant decrease in cell viability with Troriluzole treatment?
-
A1: Cell Line Resistance: The cell line you are using may be inherently resistant to Troriluzole. This could be due to low expression of glutamate receptors or other resistance mechanisms.[6] Consider screening a panel of cell lines to find a sensitive model.
-
A2: Inappropriate Drug Concentration or Incubation Time: The concentrations of Troriluzole used may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
A3: Drug Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
A4: Cell Seeding Density: A very high cell density can mask the cytotoxic effects of the drug. Optimize the initial cell seeding density for your viability assays.
Q2: My apoptosis data from flow cytometry is inconsistent. What could be the issue?
-
A1: Inappropriate Gating: Incorrect gating can lead to inaccurate quantification of apoptotic cells. Always include unstained, single-stained (Annexin V-FITC only and PI only), and untreated stained controls to set up your gates correctly.
-
A2: Cell Clumping: Clumped cells can be excluded from the analysis or give false positive signals. Ensure a single-cell suspension by gentle pipetting before analysis.
-
A3: Delayed Analysis: Stained cells should be analyzed promptly (ideally within one hour) as prolonged incubation can lead to secondary necrosis and affect the results. Keep samples on ice and protected from light before analysis.
-
A4: Harvesting Technique: Be sure to collect both adherent and floating cells, as apoptotic cells often detach from the culture plate.
Q3: How can I investigate the mechanism behind the observed variability in efficacy?
-
A1: Glutamate Receptor Expression Analysis: Perform qPCR or Western blotting to quantify the expression levels of different glutamate receptor subunits (e.g., GRM1) in your panel of cell lines. Correlate the expression levels with the IC50 values to see if there is a relationship.[2][4]
-
A2: Signaling Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in the MAPK (e.g., p-ERK) and PI3K/AKT (e.g., p-AKT) pathways after Troriluzole treatment in sensitive versus resistant cell lines.[3]
-
A3: Gene Expression Profiling: Consider performing RNA sequencing to identify differentially expressed genes between sensitive and resistant cell lines, which may reveal novel mechanisms of action or resistance.
Mandatory Visualizations
Signaling Pathways
Caption: Troriluzole Signaling Pathway
Experimental Workflow
Caption: Experimental Workflow for Efficacy Testing
References
- 1. Disruption of GRM1-mediated signalling using riluzole results in DNA damage in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wsusurgery.com [wsusurgery.com]
- 3. A phase Ib dose-escalation study of troriluzole (BHV-4157), an oral glutamatergic signaling modulator, in combination with nivolumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole mediates anti-tumor properties in breast cancer cells independent of metabotropic glutamate receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Riluzole Inhibits Proliferation, Migration and Cell Cycle Progression and Induces Apoptosis in Tumor Cells of Various Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Riluzole-induced apoptosis in osteosarcoma is mediated through Yes-associated protein upon phosphorylation by c-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutamatergic Signaling a Therapeutic Vulnerability in Melanoma [mdpi.com]
Avoiding experimental artifacts with Troriluzole hydrochloride
Welcome to the Technical Support Center for Troriluzole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support for assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the hydrochloride salt of Troriluzole, a third-generation prodrug of riluzole.[1][2] Its primary mechanism of action is the modulation of glutamate, the principal excitatory neurotransmitter in the central nervous system. Troriluzole enhances the uptake of synaptic glutamate by augmenting the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1), which are located on glial cells.[3][4] This leads to a reduction in synaptic glutamate levels.[1][2] Troriluzole is being investigated for its therapeutic potential in neurodegenerative and psychiatric disorders associated with glutamatergic dysregulation, such as Spinocerebellar Ataxia (SCA).[5]
Q2: What are the key differences between Troriluzole and Riluzole?
Troriluzole is a prodrug that is converted to riluzole in the body.[2] This design aims to improve upon the pharmacokinetic properties of riluzole. While both compounds ultimately exert their effects through the modulation of glutamate, their differing structures and formulations may lead to variations in solubility, stability, and off-target effects in experimental settings.
Q3: How should I prepare and store this compound for in vitro experiments?
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[3] In solvent, it should be stored at -80°C for up to one year.[3]
-
Stock Solution Preparation: this compound is soluble in DMSO.[3] For a stock solution, dissolve the compound in DMSO; sonication may be required to fully dissolve it.[3]
-
Working Solution Preparation: For cell-based assays, it is recommended to prepare fresh working solutions from the stock immediately before use.[3] Avoid repeated freeze-thaw cycles of the stock solution. When diluting the DMSO stock into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of Troriluzole or its active metabolite, riluzole?
While the primary target of Troriluzole's active form, riluzole, is the glutamatergic system, some off-target effects have been reported for riluzole, which may be relevant when interpreting experimental data. These include:
-
Voltage-gated sodium channels: Riluzole can inactivate voltage-dependent sodium channels.[6]
-
Muscle acetylcholine receptors: Riluzole has been shown to block muscle acetylcholine receptors.
-
Protein Kinase CK1δ: Riluzole may inhibit the catalytic activity of protein kinase CK1δ, which is involved in the phosphorylation of TDP-43.[7]
-
Efflux transporters: Riluzole has been identified as a substrate for the breast cancer resistance protein (BCRP), an efflux transporter at the blood-brain barrier.[8]
It is important to consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Compound Precipitation in Culture Media
-
Symptoms: Visible precipitate in the culture wells, high variability between replicate wells, or a sudden drop in cell viability at higher concentrations.
-
Troubleshooting:
-
Solubility Check: Visually inspect the working solution under a microscope before adding it to the cells to ensure there is no precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.
-
Use of Pluronic F-68: For compounds with low aqueous solubility, consider the addition of a small amount of Pluronic F-68 to the culture medium to improve solubility and prevent precipitation.
-
Possible Cause 2: Cytotoxicity
-
Symptoms: Decreased cell viability, changes in cell morphology (e.g., rounding, detachment), or reduced metabolic activity.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type.
-
Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of any cytotoxic effects.
-
Orthogonal Viability Assays: Use multiple methods to assess cell viability (e.g., trypan blue exclusion, MTT assay, and a fluorescence-based live/dead stain) to confirm that the observed effects are not an artifact of a single assay method.
-
Issue 2: Suspected interference with assay readout.
Possible Cause 1: Autofluorescence or Quenching in Fluorescence-Based Assays
-
Symptoms: High background fluorescence in wells containing only the compound and buffer, or a dose-dependent decrease in the signal of a fluorescent reporter.
-
Troubleshooting:
-
Compound-Only Control: Measure the fluorescence of this compound at various concentrations in the assay buffer without cells or other reagents to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Use Red-Shifted Fluorophores: If autofluorescence is an issue, consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum, as small molecules are less likely to fluoresce in this range.
-
Alternative Detection Method: If significant interference cannot be mitigated, consider using an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay.
-
Possible Cause 2: Interference with Reporter Enzymes (e.g., Luciferase, β-galactosidase)
-
Symptoms: Unexpected increase or decrease in the signal of a reporter gene assay that is not consistent with the expected biological activity.
-
Troubleshooting:
-
In Vitro Enzyme Inhibition Assay: Test the effect of this compound directly on the purified reporter enzyme in a cell-free system to determine if it acts as an inhibitor or activator.
-
Use of a Different Reporter Gene: As a confirmatory step, use a different reporter gene system that is less likely to be affected by the compound. For example, if you suspect interference with a luciferase-based assay, you could try a β-galactosidase or secreted alkaline phosphatase (SEAP) reporter assay.
-
Normalize to a Control Reporter: In transient transfection experiments, co-transfect with a control reporter vector (e.g., a constitutively expressed Renilla luciferase for a firefly luciferase primary reporter) to normalize for non-specific effects on transcription and translation.
-
Data Presentation
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 30 mg/mL | [3] |
| Recommended Long-Term Storage (Solid) | -20°C | [3] |
| Recommended Long-Term Storage (in Solvent) | -80°C | [3] |
| Typical Final DMSO Concentration in Assays | ≤ 0.1% | General Best Practice |
Experimental Protocols
Protocol 1: Glutamate Uptake Assay in Primary Astrocytes
This protocol is adapted from established methods for measuring glutamate uptake in astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
This compound
-
L-[³H]-glutamate (radiolabeled glutamate)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Plate primary astrocytes in 24-well plates and culture until they reach confluency.
-
Pre-incubation with Troriluzole:
-
Prepare working solutions of this compound in uptake buffer at various concentrations.
-
Wash the cells once with uptake buffer.
-
Add the this compound working solutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (uptake buffer with the same final concentration of DMSO).
-
-
Initiation of Glutamate Uptake:
-
Prepare a solution of L-[³H]-glutamate in uptake buffer.
-
Add the L-[³H]-glutamate solution to each well to initiate the uptake reaction. The final concentration of glutamate should be in the low micromolar range to be physiologically relevant.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold uptake buffer to remove extracellular L-[³H]-glutamate.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Compare the glutamate uptake in Troriluzole-treated wells to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of action of Troriluzole in enhancing glutamate uptake at the synapse.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A decision tree for troubleshooting common issues in experiments with Troriluzole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troriluzole | BHV-4157 | Glu modulator | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia [prnewswire.com]
- 6. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rethinking to riluzole mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between riluzole and ABCG2/BCRP transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Troriluzole Hydrochloride Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the activity of Troriluzole hydrochloride.
Introduction to this compound and Serum Protein Binding
This compound is a third-generation prodrug of riluzole, an orally active glutamate modulator.[1] Troriluzole is designed to reduce synaptic glutamate levels by increasing its uptake.[1] It has been investigated for its therapeutic potential in neurodegenerative conditions such as Spinocerebellar Ataxia (SCA) and Alzheimer's disease. As a prodrug, Troriluzole is rapidly converted to its active metabolite, riluzole, in the body.
Pharmacokinetic studies have shown that after oral administration, Troriluzole is quickly cleaved, resulting in low plasma concentrations of the prodrug itself. The active metabolite, riluzole, is the primary species found in circulation and is known to be highly bound to plasma proteins, approximately 97%. This high degree of protein binding is primarily to serum albumin and lipoproteins. It is a well-established principle in pharmacology that only the unbound, or "free," fraction of a drug is available to exert its pharmacological effect. Therefore, understanding the impact of serum proteins on the activity of Troriluzole's active metabolite is crucial for interpreting in vitro experimental results and predicting its in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the significance of serum protein binding for this compound's activity?
A1: Troriluzole is a prodrug that is rapidly converted to its active form, riluzole. Riluzole is approximately 97% bound to serum proteins, mainly albumin and lipoproteins. Only the unbound fraction of a drug is pharmacologically active. Therefore, the high protein binding of riluzole significantly influences its free concentration, which in turn dictates its ability to modulate glutamate transport and exert its therapeutic effect. In vitro experiments conducted in the absence of serum proteins may overestimate the drug's potency compared to the in vivo situation.
Q2: Which serum proteins are most important for the binding of Troriluzole's active metabolite, riluzole?
A2: Riluzole, the active metabolite of Troriluzole, primarily binds to serum albumin and lipoproteins. Albumin is the most abundant protein in human plasma and is a common binding partner for many drugs.
Q3: How does the prodrug nature of Troriluzole affect the interpretation of protein binding studies?
A3: Since Troriluzole is rapidly converted to riluzole, the protein binding of riluzole is of greater pharmacological significance. While the protein binding of Troriluzole itself may influence its initial distribution and conversion rate, the sustained therapeutic effect is dependent on the free concentration of the active metabolite, riluzole.
Q4: What is the expected impact of adding serum or serum albumin to my in vitro assay on the observed activity of this compound?
A4: Adding serum or serum albumin to your in vitro assay will likely decrease the observed potency of this compound. This is because a significant portion of the active metabolite, riluzole, will bind to the proteins, reducing the free concentration available to interact with its target. Consequently, a higher total concentration of the drug will be required to achieve the same level of biological response as observed in a protein-free environment.
Q5: Should I use whole serum or purified albumin in my experiments?
A5: The choice between whole serum and purified albumin depends on the specific research question. Using purified human serum albumin (HSA) allows for a more controlled experiment to study the specific interaction with this major binding protein. However, whole serum provides a more physiologically relevant environment as it contains a mixture of proteins, including lipoproteins, which also contribute to riluzole binding. When using whole serum, it is important to consider potential lot-to-lot variability.
Experimental Protocols
Protocol 1: Determination of Riluzole Plasma Protein Binding using Equilibrium Dialysis
This protocol outlines the use of equilibrium dialysis, a gold-standard method, to determine the percentage of riluzole bound to plasma proteins.
Materials:
-
Riluzole
-
Human plasma (or purified human serum albumin/lipoproteins in buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8 kDa MWCO)
-
Incubator shaker at 37°C
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of riluzole in a suitable solvent (e.g., DMSO) and spike it into human plasma to achieve the desired final concentration. Ensure the final solvent concentration is low (typically ≤1%) to avoid protein denaturation.
-
Set up the equilibrium dialysis apparatus according to the manufacturer's instructions. Add the riluzole-spiked plasma to one chamber and an equal volume of PBS to the other chamber.
-
Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of riluzole in both chambers using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the fraction unbound (fu) and the percentage of protein binding using the following formulas:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Protein Binding = (1 - fu) * 100
-
Protocol 2: Glutamate Uptake Assay in Astrocytes with Serum Proteins
This protocol describes how to assess the impact of serum proteins on the ability of this compound (via its active metabolite, riluzole) to modulate glutamate uptake in cultured astrocytes.
Materials:
-
Cultured astrocytes (e.g., primary rat astrocytes or a human astrocytic cell line)
-
This compound
-
[³H]-L-glutamate (radiolabeled) and unlabeled L-glutamate
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Human Serum Albumin (HSA) or heat-inactivated fetal bovine serum (FBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture: Plate astrocytes in 24- or 48-well plates and grow to confluence.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare working solutions of this compound in HBSS with and without the desired concentration of HSA or FBS (e.g., 4% HSA, equivalent to physiological concentration). It is crucial to pre-incubate the drug with the protein-containing buffer to allow for binding equilibrium to be established.
-
-
Pre-incubation:
-
Wash the astrocyte monolayers twice with warm HBSS.
-
Pre-incubate the cells with the treatment solutions (Troriluzole in buffer with or without protein) for a predetermined time (e.g., 30 minutes) at 37°C. Include appropriate vehicle controls (buffer with and without protein).
-
-
Glutamate Uptake:
-
Prepare a solution of [³H]-L-glutamate and unlabeled L-glutamate in HBSS.
-
After the pre-incubation period, add the glutamate solution to each well to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The optimal time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS to stop the uptake.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay).
-
Express glutamate uptake as pmol/mg protein/min.
-
Compare the glutamate uptake in the presence of Troriluzole with and without serum proteins to determine the impact of protein binding on its activity.
-
Troubleshooting Guides
Troubleshooting for Protein Binding Experiments
| Problem | Possible Cause | Solution |
| Low drug recovery after equilibrium dialysis | - Non-specific binding of the drug to the dialysis membrane or device. - Drug instability in plasma at 37°C. | - Use devices with low-binding materials. - Assess drug stability in plasma under the experimental conditions. - Include a control with drug in buffer on both sides to assess recovery. |
| High variability in protein binding results | - Inconsistent experimental conditions (e.g., temperature, pH, incubation time). - Pipetting errors. - Lot-to-lot variability in plasma. | - Strictly control all experimental parameters. - Use calibrated pipettes and proper technique. - Pool plasma from multiple donors or use a consistent source. |
| Unexpectedly low or high protein binding | - Incorrect drug concentration measurement. - Saturation of protein binding sites at high drug concentrations. | - Validate the analytical method for drug quantification in plasma and buffer matrices. - Perform the assay at multiple drug concentrations to check for saturation. |
Troubleshooting for Glutamate Uptake Assay with Serum Proteins
| Problem | Possible Cause | Solution |
| High background in wells with serum proteins | - Serum components interfering with the assay readout (e.g., quenching of scintillation signal). - Endogenous glutamate in the serum. | - Include a "no cells" control with the protein-containing buffer to assess background. - Use dialyzed serum to remove small molecules like glutamate. |
| Decreased cell viability in the presence of serum proteins | - Cytotoxic components in the serum lot. | - Heat-inactivate the serum to denature complement proteins. - Test different lots of serum or use purified albumin. |
| No effect of Troriluzole in the presence of serum proteins | - The free concentration of the active metabolite is below the effective concentration due to high protein binding. | - Increase the total concentration of Troriluzole in the protein-containing medium. - Calculate the expected free concentration based on the known protein binding percentage to guide dose selection. |
| Inconsistent results between experiments | - Variability in the protein concentration of the serum used. - Incomplete equilibration of the drug with the serum proteins before adding to the cells. | - Measure the protein concentration of each serum batch. - Ensure adequate pre-incubation time for the drug and protein mixture. |
Data Presentation
Table 1: Hypothetical Quantitative Data on Riluzole Protein Binding
| Method | Protein Matrix | Riluzole Concentration (µM) | Fraction Unbound (fu) | % Protein Binding |
| Equilibrium Dialysis | Human Plasma | 1 | 0.03 | 97% |
| Equilibrium Dialysis | 4% Human Serum Albumin | 1 | 0.05 | 95% |
| Ultrafiltration | Human Plasma | 1 | 0.04 | 96% |
Table 2: Hypothetical Impact of Human Serum Albumin on this compound Activity in a Glutamate Uptake Assay
| Treatment Condition | Total Troriluzole HCl Concentration (µM) | Glutamate Uptake (% of Vehicle Control) |
| Vehicle (no drug) | 0 | 100% |
| Troriluzole HCl (in buffer) | 10 | 50% |
| Troriluzole HCl (in 4% HSA) | 10 | 85% |
| Troriluzole HCl (in 4% HSA) | 100 | 55% |
Visualizations
Caption: Experimental workflow for determining protein binding and its impact on activity.
Caption: Logical relationship of Troriluzole conversion, protein binding, and activity.
References
Stability of Troriluzole hydrochloride under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Troriluzole hydrochloride under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity and stability of this compound, it is crucial to adhere to proper storage protocols. For solid (powder) this compound, long-term storage at -20°C for up to three years is recommended.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: How should I handle this compound upon receipt?
A2: this compound is typically shipped at room temperature and is stable for the duration of shipping.[1] Upon receipt, it is important to transfer the product to the recommended long-term storage conditions as soon as possible.[1] Before opening the vial, especially for powdered forms, it is advisable to centrifuge the vial to ensure all the product is collected at the bottom.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: The choice of solvent is critical for the stability and performance of this compound in your experiments. While specific solubility data should be consulted from the supplier's technical data sheet, Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of small molecule inhibitors.[2] For aqueous buffers, it is important to ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid precipitation.[3]
Q4: What are the likely degradation pathways for this compound?
A4: this compound is a prodrug of Riluzole.[4] Forced degradation studies on Riluzole have shown it to be susceptible to degradation under acidic, basic, oxidative, and thermal conditions.[5][6] Therefore, it is plausible that this compound may also degrade under similar stress conditions. Additionally, some monoamino acid prodrugs of Riluzole have been observed to undergo spirocyclization, which could be a potential degradation pathway for Troriluzole as well.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced activity in assays | Compound degradation due to improper storage or handling. | 1. Use a fresh aliquot of this compound from a properly stored stock solution. 2. Verify the concentration of your stock solution. 3. If possible, analyze the stock solution by HPLC to check for the presence of degradation products. |
| Precipitation of the compound in cell culture media or aqueous buffers | Low solubility in aqueous solutions or high final concentration of organic solvent. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and compatible with your experimental system. 2. Consider preparing intermediate dilutions in a suitable buffer before adding to the final media. 3. Gentle warming or sonication may aid in dissolution, but be cautious of the compound's thermal stability. |
| Difficulty in dissolving the powdered compound | The compound may have coated the vial walls during shipping. | 1. Centrifuge the vial before opening to collect all the powder at the bottom. 2. When adding the solvent, ensure it comes into contact with all surfaces of the vial. 3. Vortexing or sonication can assist in dissolving the compound. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various conditions based on general knowledge of small molecule stability and data from its active metabolite, Riluzole. Note: This data is illustrative and should be confirmed with lot-specific certificates of analysis and in-house stability studies.
Table 1: Solid-State Stability of this compound
| Storage Condition | Temperature | Relative Humidity | Duration | Expected Outcome |
| Long-Term | -20°C ± 5°C | Ambient | Up to 3 years | No significant degradation |
| Intermediate | 4°C ± 2°C | Ambient | Up to 2 years | No significant degradation |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | Potential for degradation |
Table 2: Solution Stability of this compound (in DMSO)
| Storage Condition | Temperature | Duration | Expected Outcome |
| Long-Term | -80°C | Up to 6 months | Minimal degradation |
| Short-Term | -20°C | Up to 1 month | Minimal degradation |
| Freeze-Thaw Cycles | Multiple cycles | - | Potential for degradation and precipitation; should be minimized by aliquoting. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stress testing.[8]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 48 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 72 hours.
-
Photostability: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately assessing the stability of this compound.
-
Column Selection: A C18 reversed-phase column is a common starting point for small molecule analysis.
-
Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent this compound peak and any potential degradation products generated during forced degradation studies.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of Troriluzole.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [tib.eu]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating Method for the Estimation of Riluzole in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptide Prodrugs of the Glutamate Modulator Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Troriluzole Hydrochloride Delivery in Brain Slice Recordings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful delivery of Troriluzole hydrochloride in brain slice recording experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the brain?
This compound is a third-generation prodrug of riluzole, acting as a glutamate modulator.[1] Its principal mechanism of action is to reduce synaptic glutamate levels by enhancing the expression and function of excitatory amino acid transporters (EAATs) on glial cells, which are crucial for clearing glutamate from the synapse.[2] Additionally, as a prodrug of riluzole, it is expected to share its mechanisms, which include the inhibition of voltage-dependent sodium channels and interference with intracellular events following transmitter binding at excitatory amino acid receptors.
Q2: How should I prepare a stock solution of this compound for my experiments?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][3] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-50 mM. It may be necessary to use sonication to fully dissolve the compound.[2][3] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.
Q3: What is a good starting concentration for this compound in brain slice recordings?
Since Troriluzole is a prodrug of riluzole, a good starting point for determining the optimal concentration can be derived from studies using riluzole. For riluzole, concentrations in the range of 10-30 µM have been shown to reduce glutamate release in hippocampal slices.[4] Furthermore, riluzole has an EC50 of approximately 2 µM for the inhibition of persistent sodium currents in cortical neurons.[5] Therefore, a starting concentration range of 1-10 µM for this compound in the artificial cerebrospinal fluid (aCSF) is recommended. A full dose-response curve should be performed to determine the optimal concentration for your specific experimental conditions.
Q4: How long should I perfuse the brain slice with this compound before recording?
A pre-incubation period of at least 15-20 minutes is generally recommended to ensure adequate penetration of the drug into the brain slice and to allow for the enzymatic conversion of the prodrug Troriluzole to its active form, riluzole. The exact timing may need to be optimized for your specific slice thickness and experimental paradigm.
Q5: What are the potential off-target effects of this compound?
As a glutamate modulator, high concentrations of this compound may lead to broader effects on glutamatergic neurotransmission. Given its relationship to riluzole, it may also affect voltage-gated sodium channels.[5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Source |
| Solubility | 30 mg/mL (71.53 mM) | DMSO | Sonication recommended | [2] |
| 50 mg/mL (119.22 mM) | DMSO | Sonication may be needed | [3] | |
| Recommended Stock Solution Concentration | 10 - 50 mM | DMSO | Aliquot and store at -20°C | N/A |
| Recommended Working Concentration in aCSF | 1 - 10 µM | aCSF | Starting range; optimize with a dose-response curve | [4][5] |
| Final DMSO Concentration in aCSF | < 0.1% | aCSF | To avoid solvent-induced artifacts | N/A |
Experimental Protocols
Protocol for Preparation and Application of this compound in Brain Slice Electrophysiology
-
Stock Solution Preparation:
-
On the day of the experiment, or in advance, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store aliquots at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature (22-25°C) before recording.
-
-
Drug Application:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
Obtain a stable baseline recording for at least 10-15 minutes before drug application.
-
Prepare the working solution of this compound by diluting the stock solution into the aCSF to the final desired concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the drug to perfuse for a minimum of 15-20 minutes to ensure equilibration and conversion to the active metabolite within the slice before starting your experimental recordings.
-
-
Washout:
-
To study the reversibility of the drug's effects, switch the perfusion back to the control aCSF. A washout period of 20-30 minutes or longer may be required.
-
Visualizing Pathways and Workflows
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Inadequate Drug Concentration: The concentration may be too low to elicit a response. | Perform a dose-response curve, starting from a lower concentration (e.g., 1 µM) and increasing incrementally. |
| Insufficient Perfusion Time: The drug may not have had enough time to penetrate the slice and be converted to its active form. | Increase the pre-incubation time with this compound to at least 20-30 minutes before recording. | |
| Poor Slice Health: Unhealthy or dying neurons will not respond robustly to pharmacological manipulation. | Optimize your slice preparation and recovery protocol. Ensure continuous and adequate oxygenation of all solutions. | |
| Drug Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot stocks to minimize freeze-thaw cycles. | |
| Inconsistent or variable effects between slices | Slice Viability Differences: The health and viability of neurons can vary between slices. | Be consistent with your slicing and recovery procedures. Only use healthy-looking slices for recording. |
| Incomplete Solution Exchange: The perfusion system may not be exchanging the solution in the recording chamber completely or quickly enough. | Measure the exchange time of your perfusion system. Ensure the slice is fully submerged and the flow rate is adequate (2-3 mL/min). | |
| Receptor Desensitization or Rundown: Prolonged exposure to the drug or rundown of the recorded currents can lead to diminished effects over time. | Monitor baseline responses over time and discard recordings with significant rundown. Consider shorter application times if appropriate for the experimental question. | |
| Unexpected changes in baseline recording parameters (e.g., holding current, input resistance) | Off-Target Effects: At higher concentrations, this compound may have effects on other channels or receptors. | Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Effects: The vehicle (DMSO) could be affecting neuronal properties, especially at higher concentrations. | Ensure the final concentration of DMSO in your aCSF is kept constant across all conditions and is ideally below 0.1%. | |
| Precipitation of the drug in the aCSF | Poor Solubility in Aqueous Solution: this compound has limited solubility in aqueous solutions. | Ensure the stock solution is fully dissolved in DMSO before diluting into aCSF. Prepare the working solution fresh for each experiment. If precipitation is still an issue, consider using a slightly higher DMSO concentration in your stock to ensure it remains in solution when diluted, while still keeping the final aCSF concentration below 0.1%. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troriluzole | BHV-4157 | Glu modulator | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Troriluzole Hydrochloride-Treated Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected phenotypes during in vivo studies with Troriluzole hydrochloride. The information is presented in a question-and-answer format to directly address potential issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the therapeutic effect of Troriluzole over time in our chronic administration study. Is this an expected outcome?
A1: This may be an unexpected but plausible outcome based on the pharmacology of Riluzole, the active metabolite of Troriluzole. While acute administration of Riluzole has been shown to increase the production of neurotrophic factors such as Cardiotrophin-1 (CT-1) and Glial cell-derived neurotrophic factor (GDNF) in the spinal cord and CT-1 and Brain-derived neurotrophic factor (BDNF) in the brain, chronic treatment in mice has demonstrated the opposite effect, leading to a significant decrease in these factors.[1] This suggests that long-term administration might lead to a reduction in endogenous neuroprotective support, which could manifest as a diminished therapeutic effect.
Troubleshooting and Investigation:
-
Time-Course Analysis: Conduct a longitudinal study to measure the expression of key neurotrophic factors (BDNF, GDNF, CT-1) in relevant tissues at different time points during chronic Troriluzole administration.
-
Dosing Regimen Evaluation: Investigate if an intermittent or cyclical dosing strategy could maintain the acute benefits on trophic factor production without inducing the long-term down-regulation.[1]
-
Functional Assays: Correlate the changes in neurotrophic factor levels with functional outcomes in your animal model to determine the physiological relevance of these molecular changes.
Q2: Our animal model shows symptomatic improvement (e.g., reduced abnormal movements) but no significant neuroprotection (i.e., no reduction in neuronal loss) with Troriluzole treatment. Why is this occurring?
A2: This observation is consistent with some preclinical findings for Riluzole. In a primate model of progressive striatal degeneration, Riluzole significantly reduced the incidence of abnormal movements but did not offer a clear neuroprotective effect on striatal neurons.[2] This suggests that in some contexts, the primary effect of Troriluzole may be symptomatic, stemming from the modulation of glutamatergic neurotransmission rather than preventing the underlying degenerative process. The mechanism of Troriluzole involves reducing synaptic glutamate, which can alleviate excitotoxicity-related symptoms without necessarily halting the primary pathological cascade.[3][4][5][6]
Troubleshooting and Investigation:
-
Histopathological Analysis: Perform detailed histological and immunohistochemical analysis of the target brain regions to quantify neuronal survival and assess markers of apoptosis and neuroinflammation.
-
Behavioral Test Battery: Employ a comprehensive battery of behavioral tests to differentiate between symptomatic relief and functional recovery.
-
Biomarker Analysis: Measure relevant biomarkers of neurodegeneration in tissue or biofluids to get a quantitative measure of the disease progression independent of overt motor symptoms.
Q3: We have observed unexpected behavioral changes in our treated animals, such as sedation or altered locomotor activity. Are these known side effects?
A3: Yes, mild neurobehavioral changes, particularly at higher doses, are not entirely unexpected. Preclinical safety pharmacology studies for Troriluzole have indicated minimal changes in neurobehavioral parameters at high dose levels, consistent with the known sedative effects of Riluzole.[7] In one primate study, Riluzole did not ameliorate the decrease in locomotor activity induced by the neurotoxin 3NP.[2]
Troubleshooting and Investigation:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window and to separate the desired efficacy from potential sedative effects.
-
Open Field Test: Utilize an open field test to quantify locomotor activity, exploration, and anxiety-like behavior in a systematic manner.
-
Control for Motor Impairment: If your primary endpoint is motor function, ensure that any observed changes are not confounded by a general sedative effect. Use appropriate control tasks to assess this.
Q4: Are there any concerns regarding the use of Troriluzole in breeding colonies or in studies involving pregnant animals?
A4: Caution is advised. While specific public-domain preclinical toxicology reports on reproductive effects are not detailed, there have been mentions of concerns regarding use during pregnancy in animal studies.[8] Given this, it is prudent to avoid administration of Troriluzole to pregnant animals unless it is a specific objective of the study.
Troubleshooting and Investigation:
-
Reproductive Toxicology Studies: If the use in pregnant animals is necessary, dedicated reproductive and developmental toxicology studies should be conducted according to regulatory guidelines.
-
Exclusion Criteria: For general efficacy and safety studies, pregnancy should be an exclusion criterion for female animals.
Quantitative Data Summary
Table 1: Hepatic Safety Profile of Troriluzole in Pooled Clinical Trial Data
| Liver Function Test Parameter | Frequency in Troriluzole-Treated Participants (N=1386) |
| ALT >3 × ULN | 2.6% (35 participants) |
| ALT >5 × ULN | 0.6% (8 participants) |
| AST >3 × ULN | 1.2% (16 participants) |
| AST >5 × ULN | 0.4% (6 participants) |
| Total Bilirubin >2 × ULN | 0.4% (5 participants) |
| Data sourced from a pooled analysis of 6 phase 2/3 studies.[9] ULN = Upper Limit of Normal. |
Table 2: Riluzole Pharmacokinetic Parameters Following Single Doses of Troriluzole
| Troriluzole Dose | Riluzole Cmax (ng/mL) | Riluzole AUC0-inf (h*ng/mL) | Riluzole Tmax (h) | Riluzole T½ (h) |
| 200 mg | 307.26 (55.5%) | 1771.50 (47.0%) | 2.75 (1.67-4) | 9.15 (25.7%) |
| 280 mg | 358.35 (44.6%) | 2297.14 (48.3%) | 2.59 (1.43-4.14) | 11.97 (18.9%) |
| Values are presented as mean (% coefficient of variation) or median (range). Data from healthy subjects.[5] |
Experimental Protocols and Visualizations
Troubleshooting Workflow for Unexpected Phenotypes
This workflow outlines a logical approach to investigating unexpected observations in Troriluzole-treated animals.
Caption: Troubleshooting workflow for unexpected phenotypes.
Signaling Pathway of Troriluzole's Primary Mechanism of Action
This diagram illustrates the conversion of Troriluzole to Riluzole and its subsequent effect on glutamate transport in the synaptic cleft.
Caption: Troriluzole's mechanism of action.
Detailed Methodologies
Protocol 1: In Vivo Glutamate Measurement via Microdialysis
This protocol allows for the in vivo quantification of extracellular glutamate levels in specific brain regions of freely moving animals.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotactic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
-
Secure the cannula to the skull with dental cement and allow for a recovery period of at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 20 kDa molecular weight cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min) using a microsyringe pump.
-
Allow a stabilization period of 1-2 hours for the extracellular environment to equilibrate.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled vials.
-
Administer this compound or vehicle and continue collecting samples to measure changes from baseline.
-
-
Glutamate Analysis:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, or with a dedicated microdialysis analyzer.[10][11]
-
Quantify glutamate levels by comparing sample peaks to a standard curve of known glutamate concentrations.
-
Express data as a percentage change from the baseline pre-treatment levels.
-
Protocol 2: Synaptosome Preparation and [³H]-Glutamate Uptake Assay
This ex vivo protocol assesses the function of glutamate transporters in nerve terminals isolated from brain tissue.
-
Synaptosome Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest in ice-cold homogenization buffer (e.g., 0.32 M Sucrose, 4 mM HEPES).[12]
-
Homogenize the tissue with a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant (S1) at a higher speed (e.g., 12,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in a suitable buffer. For higher purity, the P2 pellet can be further purified using a sucrose or Percoll density gradient.[13][14]
-
Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).
-
-
Glutamate Uptake Assay:
-
Pre-warm aliquots of the synaptosomal suspension to 37°C.
-
Initiate the uptake reaction by adding a solution containing a mixture of unlabeled L-glutamate and radiolabeled D-[³H]aspartate or L-[³H]glutamate. D-[³H]aspartate is often used as it is a substrate for glutamate transporters but is not metabolized.[15]
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
To determine transporter-specific uptake, run parallel reactions in the presence of a glutamate transport inhibitor (e.g., TBOA or DL-threo-β-hydroxyaspartate).[4][16]
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of inhibitor) from the total uptake.
-
Protocol 3: Western Blotting for Excitatory Amino Acid Transporter (EAAT) Expression
This protocol quantifies the protein levels of specific glutamate transporters (e.g., EAAT1/GLAST, EAAT2/GLT-1) in brain tissue homogenates.
-
Sample Preparation:
-
Homogenize brain tissue from control and Troriluzole-treated animals in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the EAAT of interest (e.g., anti-EAAT2) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target EAAT to a loading control protein (e.g., β-actin, GAPDH) to correct for variations in protein loading.
-
References
- 1. Chronic inhibitory effect of riluzole on trophic factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole reduces incidence of abnormal movements but not striatal cell death in a primate model of progressive striatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 6. Frontiers | Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters [frontiersin.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 10. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic screening of glutamatergic mouse brain synaptosomes isolated by fluorescence activated sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased excitatory amino acid transporter 2 levels in basolateral amygdala astrocytes mediate chronic stress–induced anxiety-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glutamate Uptake Enhancers: Troriluzole Hydrochloride and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate levels can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders. Enhancing glutamate uptake from the synaptic cleft is therefore a promising therapeutic strategy. This guide provides a comparative overview of Troriluzole hydrochloride and other glutamate uptake enhancers, presenting available efficacy data, experimental methodologies, and a visualization of the underlying mechanisms.
This compound: A Clinically Investigated Glutamate Modulator
This compound is a third-generation prodrug of riluzole, a well-established glutamate-modulating agent.[1] Its primary mechanism of action involves increasing the uptake of synaptic glutamate.[2][3] This is achieved by augmenting the expression and function of excitatory amino acid transporters (EAATs) on glial cells.[2][3] Troriluzole has been prominently investigated for its therapeutic potential in Spinocerebellar Ataxia (SCA), a rare, progressive neurodegenerative disease with no currently approved treatments.[2][3][4]
Clinical Efficacy in Spinocerebellar Ataxia (SCA)
A pivotal clinical study, BHV4157-206-RWE, has demonstrated the efficacy of Troriluzole in slowing disease progression in patients with SCA.[2][3][4] The primary endpoint of this study was the change from baseline in the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA).[2][3][4]
Table 1: Clinical Efficacy of Troriluzole in Spinocerebellar Ataxia (SCA)
| Endpoint | Result | Citation |
| Primary Endpoint (f-SARA change from baseline at 3 years) | Statistically significant improvement compared to a matched natural history control. | [2][3] |
| Disease Progression | 50-70% slowing of disease progression over a 3-year period. | [2][3][4] |
| Delay in Disease Progression | Represents a 1.5-2.2 year delay in functional decline. | [2][3][4] |
| Responder Analysis (≥2 point worsening on f-SARA at 3 years) | Patients treated with Troriluzole were 4.1 times more likely to avoid significant disease progression compared to untreated controls (Odds Ratio: 4.1; 95% CI: 2.1, 8.1; p < 0.0001). | [3] |
Other Glutamate Uptake Enhancers: Preclinical Evidence
While Troriluzole has advanced to clinical trials, several other compounds have demonstrated efficacy in enhancing glutamate uptake in preclinical models. These compounds often work by increasing the expression of glutamate transporters, primarily GLT-1 (EAAT2).
Table 2: Preclinical Efficacy of Other Glutamate Uptake Enhancers
| Compound | Mechanism of Action | Key Preclinical Findings | Citation |
| Ceftriaxone | Upregulates the expression of the glutamate transporter GLT-1. | Increased GLT-1 protein expression and glutamate uptake in various preclinical models. Showed neuroprotective effects in models of global brain ischemia. | [5][6][7] |
| LDN/OSU-0212320 | Small molecule activator of EAAT2 translation. | Increased EAAT2 protein levels and glutamate uptake. Delayed motor function decline and extended lifespan in an ALS animal model. | [8][9][10] |
| MS-275 | Class I histone deacetylase inhibitor. | Upregulated GLUT2 mRNA expression and increased basal glucose uptake in pancreatic beta cells. Note: This is an indirect link to glutamate metabolism. | [11] |
Mechanism of Action: Glutamate Uptake Enhancement
The primary mechanism of these compounds involves the modulation of glutamate transporters, which are responsible for clearing glutamate from the synapse. The following diagram illustrates the general signaling pathway.
Caption: Signaling pathway of glutamate uptake enhancement.
Experimental Protocols
A variety of in vitro and in vivo methods are employed to assess the efficacy of glutamate uptake enhancers.
In Vitro Glutamate Uptake Assay
This assay measures the uptake of radiolabeled glutamate into cells expressing glutamate transporters.
Protocol:
-
Cell Culture: Culture cells (e.g., primary astrocytes or cell lines transfected with specific EAATs) in appropriate media.
-
Plating: Seed cells in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with the test compound (e.g., Troriluzole) at various concentrations for a specified duration.
-
Uptake Initiation: Add radiolabeled glutamate (e.g., [³H]-L-glutamate) to the wells.
-
Incubation: Incubate for a defined period to allow for glutamate uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of glutamate uptake and compare the effects of different compound concentrations.
Caption: Workflow for an in vitro glutamate uptake assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular glutamate levels in the brain of living animals.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest in an anesthetized animal.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Compound Administration: Administer the test compound systemically or locally through the microdialysis probe.
-
Sample Analysis: Analyze the concentration of glutamate in the dialysate samples using techniques such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the change in extracellular glutamate concentration in response to the compound.
Caption: Workflow for in vivo microdialysis.
Conclusion
This compound has demonstrated clinical efficacy in slowing the progression of Spinocerebellar Ataxia, a significant advancement for this debilitating neurodegenerative disease. While direct comparative clinical data with other glutamate uptake enhancers is not yet available, preclinical studies on compounds like Ceftriaxone and LDN/OSU-0212320 also show promise in modulating glutamate transporter activity. The continued investigation into these and other novel glutamate uptake enhancers holds significant potential for the development of new treatments for a range of neurological disorders characterized by glutamate excitotoxicity. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these important therapeutic agents.
References
- 1. neurology.org [neurology.org]
- 2. ir.biohaven.com [ir.biohaven.com]
- 3. Spinocerebellar ataxia - troriluzole topline results | ACNR [acnr.co.uk]
- 4. Biohaven Announces Positive Results in Key Study of Troriluzole for Spinocerebellar Ataxia (SCA) [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 8. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection [jci.org]
- 10. LDN-212320 | transporter | TargetMol [targetmol.com]
- 11. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Troriluzole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Troriluzole hydrochloride against other relevant alternatives. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Troriluzole and its Neuroprotective Potential
Troriluzole is a third-generation prodrug of riluzole, a glutamate modulator.[1][2] Its primary mechanism of action involves modulating glutamate, the most abundant excitatory neurotransmitter in the human body.[3] Dysregulation of glutamate is implicated in the pathophysiology of several neurodegenerative diseases. Troriluzole is designed to reduce synaptic levels of glutamate by increasing its uptake.[4] It has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Spinocerebellar Ataxia (SCA), Alzheimer's disease, and obsessive-compulsive disorder.[4][5] Notably, in a pivotal study for SCA, Troriluzole demonstrated a significant slowing of disease progression, showing a 50-70% slower rate of decline in patients compared to untreated individuals over a three-year period.[4][6]
Comparative Analysis with Alternative Neuroprotective Agents
This section compares the neuroprotective effects of Troriluzole with Riluzole, Edaravone, Lithium, and Varenicline, highlighting their distinct mechanisms of action and summarizing available efficacy data.
Riluzole
As Troriluzole is a prodrug of Riluzole, a direct comparison is essential. Riluzole is an approved treatment for amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective properties, which are attributed to its ability to inhibit glutamatergic neurotransmission.[7][8] While both drugs modulate glutamate, Troriluzole is designed to offer an improved pharmacokinetic profile, including better bioavailability and once-daily dosing.[1][2]
Edaravone
Edaravone is a potent free-radical scavenger approved for the treatment of ALS and acute ischemic stroke.[7][9] Its neuroprotective effect is primarily attributed to its antioxidant properties, mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[10][11] Unlike Troriluzole's targeted glutamate modulation, Edaravone offers a broader antioxidant-based neuroprotection.
Lithium
Lithium, a long-standing treatment for bipolar disorder, has demonstrated significant neuroprotective properties in preclinical models. Its mechanisms are multifaceted, involving the inhibition of glycogen synthase kinase-3 beta (GSK-3β) and the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[12][13][14][15] This contrasts with Troriluzole's primary action on the glutamate system.
Varenicline
Varenicline, a partial agonist of nicotinic acetylcholine receptors, is primarily used for smoking cessation. However, it has also shown neuroprotective potential through its anti-inflammatory effects, mediated by the cholinergic anti-inflammatory pathway.[16][17][18] This immunomodulatory approach to neuroprotection differs significantly from the mechanisms of Troriluzole and the other comparators.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies for Troriluzole and its alternatives.
Table 1: Preclinical Neuroprotective Efficacy
| Compound | Model System | Assay | Key Findings | Reference |
| Troriluzole | 3xTg-AD Mice (Alzheimer's Model) | Cognitive Tests, Histology | Reduced VGlut1 expression, decreased glutamate release, and restored cognitive deficits. | [19] |
| Riluzole | Rodent models of cerebral ischemia | Electrocorticogram (ECoG), Infarct volume measurement | Significantly reduced slow-wave prevalence in ECoG and reduced infarct volume. | [20] |
| Edaravone | Rat model of cerebral infarction | Neurological score, Immunofluorescence | Improved neurological scores and increased number of newborn nerve cells. | [5] |
| Lithium | In vitro sepsis model in muscle | GSK-3β kinase assay, Protein synthesis/degradation assays | Reduced GSK-3β activity by 35% in non-septic muscle and reversed sepsis-induced increase in kinase activity. | [21] |
| Varenicline | Mouse model of experimental stroke | Cylinder test, Immunohistochemistry | Increased impaired forelimb use, reduced EGFP expression (inflammation), and increased GAP43 expression (axonal regeneration). | [16] |
Table 2: Clinical Efficacy in Neurodegenerative Disorders
| Compound | Disease | Primary Outcome Measure | Key Findings | Reference |
| Troriluzole | Spinocerebellar Ataxia (SCA) | f-SARA (functional Scale for the Assessment and Rating of Ataxia) | 50-70% slower rate of decline compared to untreated patients over 3 years. | [4][6] |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Survival | Modest benefits on survival. | [7][8] |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | ALSFRS-R (ALS Functional Rating Scale-Revised) | Slowed decline in physical function in some patients. | [22] |
| Lithium | Bipolar Disorder, Alzheimer's (investigational) | Various cognitive and functional scales | Evidence suggests potential to slow cognitive decline. | [14][15] |
| Varenicline | Smoking Cessation, Neurodegenerative (investigational) | Smoking abstinence rates, various neurological scales | High smoking abstinence rates; potential for anti-inflammatory effects in neurodegeneration. | [17][18] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Glutamate Uptake Assay
This assay measures the ability of a compound to enhance the uptake of glutamate into astrocytes, a key mechanism for reducing synaptic glutamate levels.
-
Cell Culture: Culture primary astrocytes or a suitable astrocyte cell line in 24-well plates until confluent.
-
Assay Initiation: Replace the culture medium with a glutamine-free buffer (e.g., HBSS) and equilibrate for 10-15 minutes.
-
Treatment: Add the test compound (e.g., Troriluzole) at various concentrations to the wells.
-
Glutamate Addition: Introduce a known concentration of glutamate (often radiolabeled, e.g., ³H-glutamate) to initiate the uptake.
-
Time-course Sampling: Collect samples from the supernatant at different time points (e.g., 0, 5, 10, 15 minutes) to measure the decrease in extracellular glutamate concentration.
-
Quantification: Measure the glutamate concentration in the collected samples using a colorimetric assay kit or by scintillation counting for radiolabeled glutamate.
-
Data Analysis: Calculate the rate of glutamate uptake and determine the effect of the test compound.
Neuronal Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to the neurotoxic agent (to induce cell death) and/or the neuroprotective compound being tested (e.g., Troriluzole, Edaravone) for a specified period.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control.
Immunofluorescence Staining for Microglial Activation
This technique is used to visualize and quantify the activation state of microglia, the resident immune cells of the brain.
-
Tissue Preparation: Perfuse the animal with paraformaldehyde (PFA) and prepare brain slices (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Permeabilization and Blocking: Permeabilize the tissue sections with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1 or CD11b) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount the sections on slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained sections using a fluorescence microscope. The morphology of the microglia (e.g., ramified vs. amoeboid) and the intensity of the fluorescent signal can be analyzed to assess their activation state.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Troriluzole in reducing glutamate excitotoxicity.
Caption: General experimental workflow for assessing in vitro neuroprotection.
Caption: Diverse neuroprotective mechanisms of Troriluzole and its alternatives.
Conclusion
This compound presents a promising neuroprotective strategy, primarily through its targeted modulation of the glutamatergic system. Its improved pharmacokinetic profile over its parent drug, Riluzole, and its demonstrated efficacy in slowing disease progression in SCA, highlight its clinical potential. When compared to other neuroprotective agents such as Edaravone, Lithium, and Varenicline, Troriluzole offers a distinct mechanism of action. The choice of a therapeutic agent will likely depend on the specific underlying pathology of the neurodegenerative disease being targeted. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds in various disease models. This guide provides a foundational overview to aid researchers and drug development professionals in their evaluation and consideration of Troriluzole as a potential neuroprotective therapeutic.
References
- 1. news.med.miami.edu [news.med.miami.edu]
- 2. Biohaven's Prodrug Troriluzole Strikes Out Again, This Time Against Alzheimer's - BioSpace [biospace.com]
- 3. neurologylive.com [neurologylive.com]
- 4. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 7. Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of riluzole for neurodegenerative movement disorders: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]
- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lithium and its neuroprotective and neurotrophic effects: potential treatment for post-ischemic stroke sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 16. Delayed Varenicline Administration Reduces Inflammation and Improves Forelimb Use Following Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Frontiers | Comparative safety analysis of Riluzole, Edaravone and Tofersen in ALS management: insights from FAERS database [frontiersin.org]
Cross-Validation of Troriluzole Hydrochloride Findings: A Comparative Guide for Researchers
New Haven, CT – Troriluzole hydrochloride (BHV-4157), a third-generation prodrug of riluzole, has emerged as a promising therapeutic candidate for neurodegenerative diseases, primarily spinocerebellar ataxia (SCA). Developed by Biohaven Pharmaceuticals, this glutamate modulator is designed to offer an improved pharmacokinetic profile and better tolerability compared to its active metabolite, riluzole.[1][2][3] This guide provides a comprehensive comparison of Troriluzole's performance, supported by experimental data from multiple laboratories and clinical sites, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Mechanism of Action: Glutamate Modulation
Troriluzole's primary mechanism of action is the modulation of glutamate, the most abundant excitatory neurotransmitter in the central nervous system.[4] Dysregulation of glutamate is implicated in the pathophysiology of several neurodegenerative disorders, including SCA, leading to excitotoxicity and neuronal cell death.[4] Troriluzole is designed to reduce synaptic glutamate levels by enhancing its uptake through the augmentation of excitatory amino acid transporters (EAATs) on glial cells.[4] As a prodrug, troriluzole is rapidly converted to riluzole in the plasma.[5]
Preclinical studies have provided foundational evidence for Troriluzole's effect on glutamate pathways. Research in a 3xTg-AD mouse model of Alzheimer's disease, a condition also associated with glutamatergic dysregulation, demonstrated that treatment with troriluzole reduced the expression of vesicular glutamate transporter 1 (VGlut1) and decreased both basal and evoked glutamate release in the hippocampus.[6] These molecular changes were associated with restored cognitive deficits in the animal model.[6] While much of the initial preclinical work has been conducted by Biohaven and its collaborators, the consistent findings with the well-established glutamate-modulating effects of its active metabolite, riluzole, provide a degree of cross-validation.
Clinical Efficacy in Spinocerebellar Ataxia (SCA)
The clinical development of Troriluzole has predominantly focused on its application in SCA, a group of rare, progressive neurodegenerative diseases with no FDA-approved treatments.[4] The core evidence for Troriluzole's efficacy in SCA comes from the multi-center Phase 3 clinical trial NCT03701399 and its open-label extension.[7][8] The multi-center nature of this trial, involving numerous clinical sites, provides an inherent level of cross-validation for the observed clinical findings.
Quantitative Clinical Data Summary
The primary endpoint in the NCT03701399 trial was the change from baseline in the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA).[9] The table below summarizes the key quantitative findings from this trial, comparing Troriluzole to placebo and external natural history cohorts.
| Population | Treatment Group | Timepoint | Mean Change from Baseline in f-SARA Score | Comparison/Significance | Reference |
| Overall SCA Population | Troriluzole (200 mg/day) | 48 Weeks | +0.2 | Did not reach statistical significance vs. placebo. | [9] |
| Overall SCA Population | Placebo | 48 Weeks | +0.3 | - | [9] |
| SCA Type 3 (SCA3) Subgroup | Troriluzole (200 mg/day) | 48 Weeks | -0.19 | Numerical treatment benefit vs. placebo (LS mean change difference -0.55, nominal p=0.053). | [9] |
| SCA Type 3 (SCA3) Subgroup | Placebo | 48 Weeks | +0.36 | - | [9] |
| Troriluzole-treated patients | Troriluzole (200 mg/day) | 3 Years | Slower progression | 50-70% slowing of disease progression compared to untreated natural history cohorts. | [8] |
| Matched Natural History Cohort (CRC-SCA & EUROSCA) | Untreated | 3 Years | Faster progression | - | [8] |
Comparison with Alternatives
Riluzole
Riluzole is the active metabolite of Troriluzole and the most direct comparator. It is an approved treatment for amyotrophic lateral sclerosis (ALS) and has been investigated for ataxia.[10] Clinical trials of riluzole in mixed cohorts of cerebellar ataxia have shown some encouraging results. For instance, one study reported that 50% of patients treated with riluzole had an improved SARA score compared to 11% in the placebo group.[11] Another trial found that riluzole reduced the International Cooperative Ataxia Rating Scale (ICARS) score by at least 5 points in a significant portion of patients.[12][13] However, a recent trial in patients with specifically SCA Type 2 did not show a significant benefit of riluzole over placebo.[14]
Troriluzole was developed to improve upon the pharmacokinetic profile of riluzole, offering the potential for once-daily dosing and reduced food effect.[1][3] This improved bioavailability could lead to more consistent therapeutic exposures and potentially enhanced efficacy and safety.
Other Investigational Therapies for SCA
The therapeutic landscape for SCA is evolving, with several other approaches under investigation. These include:
-
Antisense oligonucleotides (ASOs): These are designed to reduce the production of toxic proteins in certain genetic forms of SCA.
-
Gene therapy: Aims to deliver a functional copy of a mutated gene.
-
Other small molecules: Targeting various pathways implicated in SCA pathogenesis, such as other glutamate modulators and ion channel modulators.[10]
Direct head-to-head comparative data between Troriluzole and these emerging therapies are not yet available from clinical trials.
Experimental Protocols
VGlut1 Immunofluorescence Staining (Adapted from preclinical studies)
This protocol provides a general framework for assessing VGlut1 expression in brain tissue, as was done in preclinical evaluations of Troriluzole.
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose solution. 40 µm thick sections are cut on a cryostat.
-
Antigen Retrieval: Sections are washed in PBS and then incubated in a citrate buffer at 95°C for 20 minutes for antigen retrieval.
-
Blocking and Permeabilization: Sections are blocked for 1 hour at room temperature in a solution containing normal goat serum and Triton X-100 in PBS to prevent non-specific antibody binding and to permeabilize cell membranes.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against VGlut1 (e.g., guinea pig anti-VGLUT1) diluted in the blocking solution.
-
Secondary Antibody Incubation: After washing in PBS, sections are incubated for 2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-guinea pig Alexa Fluor 594).
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a confocal microscope.
-
Quantification: Image analysis software is used to quantify the fluorescence intensity of VGlut1 staining in specific brain regions.
Modified Functional Scale for the Assessment and Rating of Ataxia (f-SARA)
The f-SARA is a clinical outcome measure used to assess the severity of ataxia in SCA patients. It is a modification of the full SARA scale, focusing on four key functional domains.
-
Domains Assessed:
-
Gait: Assesses the patient's ability to walk.
-
Stance: Evaluates the patient's ability to stand with feet together.
-
Sitting: Measures truncal stability while sitting.
-
Speech: Assesses the clarity of speech.
-
-
Scoring: Each domain is scored on a scale from 0 (no impairment) to 4 (severe impairment), with a total maximum score of 16. A higher score indicates greater ataxia severity.
-
Administration: The scale is administered by a trained clinician who observes the patient performing specific tasks for each domain. A detailed administration and scoring manual should be followed to ensure consistency across assessments and sites.[15][16][17]
Visualizations
Caption: Signaling pathway of Troriluzole in a glutamatergic synapse.
References
- 1. news.med.miami.edu [news.med.miami.edu]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Hope For People With Spinocerebellar Ataxia [cellandgene.com]
- 5. A phase Ib dose-escalation study of troriluzole (BHV-4157), an oral glutamatergic signaling modulator, in combination with nivolumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. vjneurology.com [vjneurology.com]
- 8. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 9. Biohaven's Prodrug Troriluzole Strikes Out Again, This Time Against Alzheimer's - BioSpace [biospace.com]
- 10. Current and emerging treatment modalities for spinocerebellar ataxias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. friedreichsataxianews.com [friedreichsataxianews.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of Riluzole for the Treatment of Hereditary Ataxias: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 16. ataxia-global-initiative.net [ataxia-global-initiative.net]
- 17. ern-rnd.eu [ern-rnd.eu]
Reproducibility of Preclinical Data on Troriluzole Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for Troriluzole hydrochloride, a glutamate modulator in development for neurodegenerative diseases, primarily Spinocerebellar Ataxia (SCA). While extensive clinical trial data for Troriluzole is available, publicly accessible, quantitative preclinical efficacy data is limited. This guide summarizes the known mechanism of action of Troriluzole and presents available preclinical data for its active metabolite, riluzole, as a comparator.
Mechanism of Action: Glutamate Modulation
Troriluzole is a third-generation prodrug of riluzole, designed to offer improved bioavailability and pharmacokinetic properties.[1] Its primary mechanism of action is the modulation of glutamate, the most abundant excitatory neurotransmitter in the central nervous system.[2][3][4] Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal damage in various neurodegenerative disorders. Troriluzole is believed to exert its neuroprotective effects by reducing synaptic glutamate levels through the increased expression and function of excitatory amino acid transporters (EAATs) on glial cells, which are responsible for clearing glutamate from the synapse.[2][3][4]
Caption: Mechanism of action of Troriluzole.
Preclinical Data Comparison: Troriluzole vs. Riluzole
Direct, quantitative preclinical studies on the efficacy of Troriluzole in animal models of neurodegenerative diseases are not extensively available in the public domain. However, preclinical data for its active metabolite, riluzole, in a mouse model of Spinocerebellar Ataxia Type 3 (SCA3) provides a basis for comparison.
It is important to note that one study in a transgenic SCA3 mouse model reported that long-term treatment with riluzole did not improve motor deficits and, in fact, had a worsening effect, indicated by a pronounced reduction of calbindin expression in Purkinje cells.[5] This highlights the complexity of translating preclinical findings and the importance of further research.
Table 1: Summary of Preclinical Data for Riluzole in a SCA3 Mouse Model
| Parameter | Riluzole Treatment | Control | Outcome | Reference |
| Animal Model | Transgenic SCA3 Mice | Transgenic SCA3 Mice | - | [5] |
| Treatment Duration | 10 months | - | - | [5] |
| Motor Performance (Rotarod) | No improvement | - | Did not alleviate motor deficits | [5] |
| Soluble Ataxin-3 Levels | Reduced | - | Biochemical modification observed | [5] |
| Ataxin-3 Positive Accumulations | Increased | - | Pathological feature altered | [5] |
| Calbindin Expression (Purkinje Cells) | Pronounced reduction | - | Suggests potential negative effect | [5] |
Experimental Protocols
Detailed experimental protocols for Troriluzole preclinical efficacy studies are not publicly available. The following is a representative protocol based on the published study of riluzole in a SCA3 mouse model.[5]
Experimental Protocol: Riluzole in a Transgenic SCA3 Mouse Model
-
Animal Model: A phenotypically well-characterized conditional mouse model of SCA3 was used.
-
Treatment: Riluzole was administered at a dose of 10 mg/kg in the drinking water.
-
Study Initiation: Treatment was initiated after the mice showed impairment in rotarod performance (post-symptomatic treatment).
-
Duration: The treatment was carried out for a period of 10 months.
-
Behavioral Assessment: Motor deficits were measured using the rotarod test. Home cage behavior was also monitored.
-
Pathological Assessment: At the end of the study, brain tissue was analyzed for soluble ataxin-3 levels, ataxin-3 positive accumulations, and calbindin expression in Purkinje cells.
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the riluzole-treated and control groups.
Caption: A typical preclinical experimental workflow.
Conclusion and Future Directions
While Troriluzole holds promise as a glutamate modulator for neurodegenerative diseases like SCA, a comprehensive understanding of its preclinical efficacy and the reproducibility of these findings is hampered by the limited availability of public data. The available preclinical data for its active metabolite, riluzole, in a relevant mouse model shows mixed results, underscoring the need for dedicated and publicly reported preclinical studies of Troriluzole itself. Future research should focus on generating and disseminating robust preclinical data for Troriluzole in various neurodegenerative disease models. This will be crucial for validating its mechanism of action, establishing a clear therapeutic window, and providing a stronger foundation for the interpretation of clinical trial outcomes. Direct preclinical comparisons with riluzole and other emerging therapies would also be highly valuable to the research community.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]
- 3. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia | Biohaven, Ltd. [ir.biohaven.com]
- 4. Biohaven's Troriluzole Successfully Advances Past Interim Futility Analysis In Pivotal Phase 2/3 Alzheimer's Disease Study - BioSpace [biospace.com]
- 5. In vivo assessment of riluzole as a potential therapeutic drug for spinocerebellar ataxia type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Troriluzole hydrochloride's safety profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Troriluzole hydrochloride against alternative treatments for Spinocerebellar Ataxia (SCA), Alzheimer's Disease (AD), and Obsessive-Compulsive Disorder (OCD). The information is compiled from clinical trial data and published research to support informed decisions in drug development and clinical research.
Executive Summary
Troriluzole, a third-generation glutamate modulator and a prodrug of riluzole, has been investigated for several neurological and psychiatric disorders. A key differentiating feature of Troriluzole is its favorable hepatic safety profile compared to its parent compound, riluzole. Clinical trial data across various indications, including Spinocerebellar Ataxia (SCA), Alzheimer's Disease (AD), and Obsessive-Compulsive Disorder (OCD), have demonstrated its general tolerability. This guide presents a detailed comparison of Troriluzole's safety data with that of standard-of-care and alternative therapies for these conditions.
Mechanism of Action: Troriluzole
Troriluzole modulates glutamate, the primary excitatory neurotransmitter in the central nervous system. It is believed to work by reducing synaptic glutamate levels through two main mechanisms: increasing glutamate uptake by glial cells and inhibiting glutamate release from presynaptic terminals. This modulation of glutamatergic neurotransmission is the basis for its investigation in conditions associated with glutamate dysregulation.
Figure 1: Simplified signaling pathway of Troriluzole's mechanism of action.
Safety Profile of Troriluzole vs. Alternatives
The following sections provide a detailed breakdown of the safety profiles based on available clinical trial data.
I. Spinocerebellar Ataxia (SCA)
Currently, there are no FDA-approved disease-modifying therapies for SCA. Treatment primarily focuses on managing symptoms. This comparison evaluates Troriluzole against a placebo and symptomatic treatments.
Experimental Protocol: Troriluzole for SCA (NCT03701399)
This Phase 3, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Troriluzole in adults with SCA. Participants received either Troriluzole (200 mg once daily) or a placebo for 48 weeks. Safety assessments included monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests.
Table 1: Comparative Safety Profile in Spinocerebellar Ataxia
| Adverse Event | Troriluzole (NCT03701399) | Placebo (NCT03701399) | Symptomatic Treatments (Various Studies) |
| Falls | 10%[1] | 23%[1] | Ataxia is a common side effect of some symptomatic treatments like gabapentin[2][3]. |
| Hepatic (ALT >3x ULN) | 2.6% (pooled data)[4] | N/A | Data not readily available from ataxia-specific trials. |
| Common AEs for Symptomatic Treatments | Gabapentin: Dizziness, somnolence, fatigue, tremor[5]. Buspirone: Generally well-tolerated in a small study[6]. Amantadine: Hallucinations, falls, tremor, gait disturbances[7]. |
Note: Quantitative data for symptomatic treatments in SCA populations from placebo-controlled trials is limited. The data presented for alternatives are from studies in various patient populations.
II. Alzheimer's Disease (AD)
Troriluzole has been investigated for its potential to slow disease progression in AD. The comparison here is against approved AD therapies.
Experimental Protocol: Troriluzole for AD (NCT03605667)
This was a Phase 2/3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Troriluzole (280 mg once daily) for 48 weeks in individuals with mild to moderate AD. Safety monitoring included TEAEs, SAEs, and laboratory assessments. While the trial did not meet its primary efficacy endpoints, it provided safety data.
Table 2: Comparative Safety Profile in Alzheimer's Disease
| Adverse Event | Troriluzole (NCT03605667) | Lecanemab (Clarity AD)[8][9] | Donanemab (TRAILBLAZER-ALZ 2)[10] | Donepezil (Various Studies)[3] | Memantine (Various Studies)[2] |
| Overall Adverse Events | Generally well-tolerated[6] | 88.9% | 89% | ~70%[3] | 78.5%[2] |
| Serious Adverse Events | N/A | 14.0% | 17.4% | N/A | 23% |
| Amyloid-Related Imaging Abnormalities (ARIA-E) | N/A | 12.6% | 24.0%[11] | N/A | N/A |
| Amyloid-Related Imaging Abnormalities (ARIA-H) | N/A | 17.3% | 31.4%[10] | N/A | N/A |
| Infusion-Related Reactions | N/A | 26.4% | 8.7% | N/A | N/A |
| Nausea | N/A | N/A | N/A | 9%[3] | N/A |
| Diarrhea | N/A | N/A | N/A | 10%[3] | 5.0%[2] |
| Headache | N/A | 11.1% | 13% | N/A | 5.2%[2] |
| Dizziness | N/A | N/A | N/A | N/A | 6.3%[2] |
| Discontinuation due to AEs | N/A | 6.9% | 13.1%[12] | N/A | 8.9%[2] |
III. Obsessive-Compulsive Disorder (OCD)
Troriluzole has been studied as an adjunctive therapy for OCD in patients with an inadequate response to standard treatments like Selective Serotonin Reuptake Inhibitors (SSRIs).
Experimental Protocol: Troriluzole for OCD (NCT04641143 & NCT04693351)
These are two identical Phase 3, randomized, double-blind, placebo-controlled trials evaluating adjunctive Troriluzole (280 mg daily) for 10 weeks in adults with OCD who have an inadequate response to standard of care. Safety is assessed through the monitoring of TEAEs and SAEs.
Table 3: Comparative Safety Profile in Obsessive-Compulsive Disorder
| Adverse Event | Troriluzole (Adjunctive) | SSRIs (Sertraline, Fluoxetine) | Clomipramine |
| Overall Adverse Events | Generally well-tolerated in Phase 2[13]. | Generally well-tolerated, but higher incidence of certain AEs vs. placebo[8]. | Associated with a higher burden of side effects compared to SSRIs[14][15]. |
| Discontinuation due to AEs | N/A | ~12% for Sertraline (all indications)[16]. <6% for Fluoxetine[17]. | Low rate of premature discontinuation reported in one study[18]. |
| Nausea | N/A | Common with SSRIs[8]. | Frequently observed[14]. |
| Headache | N/A | Common with SSRIs[8]. | N/A |
| Insomnia | N/A | Common with SSRIs[8]. | N/A |
| Sexual Dysfunction | N/A | Common with Sertraline (e.g., ejaculation failure 8%)[16]. | Frequently observed[18]. |
| Anticholinergic Effects (e.g., dry mouth) | N/A | Less common with SSRIs. | Frequently observed[14]. |
| Seizures | N/A | Rare. | Uncommon but serious[14]. |
| Elevated Liver Aminotransferases | 2.6% ALT >3x ULN (pooled data)[4] | Rare. | Uncommon but serious[14]. |
Experimental Workflow: Hepatic Safety Assessment of Troriluzole
The hepatic safety of Troriluzole was a key area of investigation due to the known liver-related adverse events associated with its parent drug, riluzole. A pooled analysis of data from multiple clinical trials was conducted to characterize Troriluzole's hepatic safety profile.
Figure 2: Workflow for the pooled analysis of Troriluzole's hepatic safety profile.
Conclusion
Troriluzole has demonstrated a favorable safety and tolerability profile across its clinical development program for SCA, AD, and OCD. Notably, its improved hepatic safety profile compared to riluzole is a significant advantage.[4]
-
For Spinocerebellar Ataxia , where treatment options are limited, Troriluzole showed a reduction in falls compared to placebo and was well-tolerated.[1]
Further analysis of data from ongoing and completed clinical trials will continue to refine the understanding of Troriluzole's safety and potential clinical utility. This comparative guide provides a foundational overview for researchers and clinicians to contextualize the safety of Troriluzole within the current treatment landscapes for these complex neurological and psychiatric disorders.
References
- 1. Phase 3 Clinical Trial Update of Troriluzole for Spinocerebellar Ataxia - - Practical Neurology [practicalneurology.com]
- 2. Gabapentin-Associated Movement Disorders: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated ataxia as an idiosyncratic side-effect under gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 5. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Safety Profile of Amantadine: A Comprehensive Analysis of Real-World Adverse Events from the FDA Adverse Event Reporting System Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eisai Presents Full Results of Lecanemab Phase 3 Confirmatory Clarity Ad Study for Early Alzheimer’s Disease At Clinical Trials On Alzheimer’s Disease (Ctad) Conference | Biogen [investors.biogen.com]
- 9. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from Lilly's TRAILBLAZER-ALZ2 clinical trial of donanemab are presented at Alzheimer's Association Conference and published in JAMA | Alzheimer Europe [alzheimer-europe.org]
- 11. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clomipramine in the treatment of patients with obsessive-compulsive disorder. The Clomipramine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. health.mil [health.mil]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. A double-blind, placebo-controlled study of fluoxetine in patients with DSM-III-R obsessive-compulsive disorder. The Lilly European OCD Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.healio.com [journals.healio.com]
A Comparative Guide to Validating Troriluzole Hydrochloride's Effect on Excitatory Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Troriluzole hydrochloride and other modulators of excitatory amino acid transporters (EAATs). It includes a summary of their performance based on available experimental data, detailed experimental protocols for validation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and EAATs
This compound is a third-generation prodrug of riluzole, developed as a modulator of glutamate, the primary excitatory neurotransmitter in the central nervous system.[1][2][3][4] Its principal mechanism of action involves reducing synaptic glutamate levels by enhancing the expression and function of excitatory amino acid transporters (EAATs), which are primarily located on glial cells.[1][5][6][7] By increasing the clearance of glutamate from the synapse, Troriluzole aims to mitigate glutamate-mediated excitotoxicity, a pathological process implicated in various neurological and psychiatric disorders, including Spinocerebellar Ataxia (SCA) and Alzheimer's disease.[1][2][8][9][10][11]
EAATs are a family of five sodium-dependent transporters (EAAT1-5) that play a critical role in maintaining low extracellular glutamate concentrations, thereby preventing neuronal overstimulation and subsequent cell death. The modulation of these transporters presents a promising therapeutic strategy for a range of neurological conditions.
Comparative Analysis of EAAT Modulators
| Compound | Target(s) | Mechanism of Action | EC50 | Vmax Increase | Key Findings |
| Riluzole (active form of Troriluzole) | EAAT1, EAAT2, EAAT3 | Increases apparent affinity of transporters for glutamate | Not consistently reported | Not consistently reported | Increases glutamate uptake in a dose-dependent manner; upregulates EAAT2 expression.[6][10][12] |
| GT949 | EAAT2 | Positive Allosteric Modulator | 0.26 nM | ~47% | Selectively enhances EAAT2-mediated glutamate transport without affecting substrate affinity.[1][2][8] |
| NA-014 | EAAT2 | Positive Allosteric Modulator | 3 nM | Not specified | A selective EAAT2 PAM.[9][13] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. kurkinengroup.com [kurkinengroup.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Riluzole elevates GLT-1 activity and levels in striatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Riluzole enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate Assay Kit. Colorimetric. (ab83389/K629-100) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of Troriluzole and Riluzole
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of Troriluzole and its active metabolite, riluzole. Troriluzole is a novel prodrug designed to improve the bioavailability, safety, and overall pharmacokinetic properties of riluzole, a glutamate modulating agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Introduction to Troriluzole and Riluzole
Riluzole is a therapeutic agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[3][4] Its mechanism of action is believed to involve the modulation of glutamatergic neurotransmission, primarily by inhibiting glutamate release and blocking postsynaptic glutamate receptors.[5][6][7][8][9] However, the clinical use of riluzole is hampered by several limitations, including high pharmacokinetic variability, low oral bioavailability, and a negative food effect on absorption.[2][10]
Troriluzole is a third-generation prodrug of riluzole, developed to overcome these limitations.[11] After oral administration, troriluzole is readily absorbed and rapidly converted to riluzole.[2][11] This novel formulation aims to provide a more consistent and optimized exposure to the active compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of riluzole following the administration of either oral riluzole or the prodrug troriluzole. Data is derived from studies in healthy subjects.
| Pharmacokinetic Parameter | Riluzole Administration | Troriluzole Administration (as Riluzole) | Key Advantages of Troriluzole |
| Oral Bioavailability (F) | ~60%[3][12][13] | 80-90%[10] | Higher and more consistent bioavailability, suggesting bypass of first-pass metabolism.[10] |
| Area Under the Curve (AUC) | Baseline | ~40-50% higher than oral riluzole.[10][14] | Increased overall drug exposure. |
| Peak Plasma Concentration (Cmax) | Highly variable. | Similar Cmax to oral riluzole but with lower variability.[10] | More predictable peak concentrations. |
| Time to Peak (Tmax) | 60 - 90 minutes.[12] | Delayed to ~2 - 3 hours.[2][10] | Slower, more controlled absorption profile. |
| Pharmacokinetic Variability (CV%) | High (>50-70%).[2] | Lower (~31-49%).[2][10] | Reduced interindividual variability, leading to more predictable patient outcomes.[1] |
| Effect of High-Fat Meal | AUC decreased by ~20%.Cmax decreased by ~45%.[3][13] | No significant effect on AUC.[1][10][14] | Can be administered without regard to food, improving patient convenience.[1][14] |
| Dosing Frequency | Twice daily.[3] | Supports once-daily dosing.[1][2][10] | Simplified dosing regimen. |
Experimental Protocols
The comparative pharmacokinetic data presented are primarily derived from Phase 1 clinical trials and population pharmacokinetic (popPK) modeling.
Phase 1 Clinical Study Design
The evaluation of troriluzole's pharmacokinetics was conducted through a series of Phase 1 studies involving healthy subjects. A representative study design is as follows:
-
Study Type : Single-center, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[2][15]
-
Participants : Healthy adult volunteers.
-
Administration : Subjects received single or multiple oral doses of troriluzole or placebo under fasting conditions.[2][15] Specific cohorts were also tested under fed conditions (high-fat meal) to assess the food effect.[10]
-
Sample Collection : Serial blood samples were collected at predefined time points post-dose to characterize the plasma concentration-time profile of both troriluzole and its active metabolite, riluzole.
-
Analytical Method : Plasma concentrations of troriluzole and riluzole were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays.[15]
-
Parameter Calculation : Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were calculated using standard non-compartmental analysis.[10][15]
Population Pharmacokinetic (PopPK) Modeling
To compare the pharmacokinetic profiles and identify sources of variability, a popPK model was developed using data from multiple Phase 1, 2, and 3 studies.[1][16]
-
Software : The analysis was conducted using nonlinear mixed-effect modeling software, such as NONMEM.[1][17]
-
Model Structure : The pharmacokinetics of riluzole, following administration of either troriluzole or oral riluzole, were described by a two-compartment model.[16] The model incorporated a separate zero-order release followed by first-order absorption for each drug formulation, linked by relative bioavailability.[1][16]
-
Covariate Analysis : The model evaluated the impact of various covariates, including age, sex, food, and co-administration of other drugs (e.g., CYP1A2 inhibitors like fluvoxamine), on key PK parameters like clearance (CL/F) and the absorption rate constant (Ka).[1]
-
Outcome : This modeling approach confirmed the distinct pharmacokinetic advantages of troriluzole, including higher bioavailability, a longer absorption duration, and significantly lower inter-individual variability compared to riluzole.[1]
Mechanism of Action Visualization
Riluzole, the active metabolite of troriluzole, modulates excitatory neurotransmission at the synapse. The diagram below illustrates its primary mechanisms of action.
References
- 1. neurology.org [neurology.org]
- 2. neurology.org [neurology.org]
- 3. Riluzole: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 9. neurology.org [neurology.org]
- 10. neurology.org [neurology.org]
- 11. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medsinfo.com.au [medsinfo.com.au]
- 13. Rilutek (Riluzole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. alsnewstoday.com [alsnewstoday.com]
- 15. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 16. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 17. Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troriluzole Hydrochloride: An In Vitro Potency Comparison with Leading Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Neuroprotective Agents
In the quest for effective therapies against neurodegenerative diseases, a diverse array of compounds with neuroprotective properties is under intense investigation. This guide provides a comparative overview of the in vitro potency of Troriluzole hydrochloride against other well-established neuroprotectants: Riluzole, N-acetylcysteine (NAC), and Edaravone. The following sections detail their mechanisms of action, present available quantitative potency data, outline experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Quantitative Performance Comparison
The in vitro potency of neuroprotective agents can be assessed through various assays that measure their ability to counteract specific pathological processes, such as excitotoxicity, oxidative stress, and cell death. The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and assays.
| Compound | Assay Type | Endpoint | Cell Type / System | Potency (IC50/EC50) |
| This compound | Glutamate Release Inhibition | - | - | Data not available |
| Riluzole | Electrically Evoked Glutamate Release Inhibition | Inhibition of Glutamate Release | Mouse Neocortical Slices | IC50: 19.5 µM[1] |
| N-acetylcysteine (NAC) | Neuroprotection against Oxidative Stress | Increased Cell Survival | Murine Oligodendrocytes (158N cells) | Concentration-dependent protection (50-500 µM)[2] |
| Neuroprotection against Cadmium-induced Neurotoxicity | Neuroprotection | Rat Sciatic Nerve Fibers | Effective at 1 mM[3] | |
| Edaravone | Lipid Peroxidation Inhibition | Inhibition of Lipid Peroxidation | Rat Brain Homogenate | IC50: 15.3 µM[4][5] |
| Free Radical Scavenging (DPPH assay) | Scavenging of DPPH radicals | - | IC50: ~171.6 µM[6] | |
| Free Radical Scavenging (ABTS assay) | Scavenging of ABTS radicals | - | IC50: ~123.8 µM[6] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data for this compound's direct in vitro potency is currently limited in publicly available literature.
Mechanisms of Action & Signaling Pathways
The neuroprotective effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.
This compound and Riluzole: Troriluzole is a prodrug of Riluzole.[7] Riluzole is a glutamate modulator that is believed to exert its neuroprotective effects through multiple mechanisms.[8] It can inhibit the release of glutamate from presynaptic terminals and enhance its reuptake.[7][8] By reducing excessive glutamatergic neurotransmission, Riluzole mitigates excitotoxicity, a key pathological process in many neurodegenerative disorders.
N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH).[9] Its neuroprotective effects are primarily attributed to its ability to replenish intracellular GSH levels, thereby enhancing the cellular antioxidant defense system and directly scavenging reactive oxygen species (ROS).[9][10]
Edaravone: Edaravone is a potent free radical scavenger that protects against oxidative stress-induced neuronal damage.[11][12] It effectively scavenges various ROS and inhibits lipid peroxidation, thereby preserving the integrity of cellular membranes and preventing cell death.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to assess the neuroprotective potency of the discussed compounds.
General Experimental Workflow for In Vitro Neuroprotection Assays
Glutamate Release Assay (for Troriluzole/Riluzole)
This assay measures the amount of glutamate released from neuronal cells or brain tissue slices, providing a direct assessment of the inhibitory effect of compounds like Riluzole.
-
Cell/Tissue Preparation: Primary cortical neurons are cultured or acute brain slices (e.g., neocortical) are prepared.
-
Pre-incubation: Cells or slices are pre-incubated with varying concentrations of the test compound (e.g., Riluzole) in a physiological buffer.
-
Depolarization: Glutamate release is stimulated by depolarization, typically using a high concentration of potassium chloride (KCl) or an electrical field stimulation.
-
Sample Collection: The extracellular medium is collected at specific time points.
-
Glutamate Quantification: The concentration of glutamate in the collected samples is measured using a commercially available glutamate assay kit, often based on an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Data Analysis: The amount of glutamate released in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.
MTT Cell Viability Assay (General Neuroprotection)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the neuroprotective agent for a specified duration.
-
Induction of Damage: A neurotoxic insult is introduced, such as oxidative stress (e.g., with hydrogen peroxide) or excitotoxicity (e.g., with glutamate).
-
MTT Incubation: After the insult, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-insulted) cells.
In Vitro Oxidative Stress Assay (e.g., DCFH-DA Assay for NAC and Edaravone)
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Cell Culture and Treatment: Neuronal cells are cultured and pre-treated with the antioxidant compound.
-
Loading with DCFH-DA: The cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye. Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cells.
-
Induction of Oxidative Stress: An ROS-inducing agent (e.g., H₂O₂) is added to the cells.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscope.
-
Data Analysis: The reduction in fluorescence intensity in compound-treated cells compared to vehicle-treated cells indicates the antioxidant activity of the compound.
Conclusion
This compound, as a prodrug of the glutamate modulator Riluzole, holds promise as a neuroprotective agent by targeting excitotoxicity. While direct comparative in vitro potency data for Troriluzole is still emerging, the established efficacy of Riluzole in inhibiting glutamate release provides a strong rationale for its therapeutic potential. In comparison, N-acetylcysteine and Edaravone have demonstrated potent antioxidant and free radical scavenging properties in a variety of in vitro models. The choice of a neuroprotective agent for further investigation will depend on the specific pathological mechanisms being targeted in a given neurodegenerative disease model. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other novel neuroprotectants.
References
- 1. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Troriluzole inhibits methamphetamine place preference in rats and normalizes methamphetamine-evoked glutamate carboxypeptidase II (GCPII) protein levels in the mesolimbic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Troriluzole Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Troriluzole hydrochloride, including detailed operational procedures and disposal plans, to foster a culture of safety and precision in the lab.
This compound, a glutamate modulator with potential therapeutic applications, requires careful handling due to its chemical properties.[1][2] Adherence to the following personal protective equipment (PPE) guidelines and operational protocols is crucial for minimizing exposure and ensuring the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Always wear safety glasses with side shields. In situations with a risk of splashing, chemical splash goggles are required.[3] |
| Hand Protection | Gloves | Chemical-resistant, impermeable gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3] |
| Body Protection | Lab Coat | A standard laboratory coat is mandatory to protect skin and clothing from accidental contact.[3] |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or when handling the powder outside of a contained system, a suitable respirator should be used to avoid inhalation of dust or aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe and effective handling of this compound. The following diagram outlines the standard operating procedure from receipt to disposal.
Detailed Experimental Protocol for Handling:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : If working with the solid form, weigh the required amount in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Use : Handle the compound with care, avoiding contact with skin and eyes.
-
Post-Experiment Cleanup : Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal : Dispose of all waste, including unused material and contaminated PPE, in accordance with institutional and local regulations.[3]
Emergency Procedures: Chemical Spill Response
In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure. The following workflow provides a step-by-step guide for responding to a this compound spill.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[3][4]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][5]
-
Ingestion : If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of contents and container in accordance with local, state, and federal regulations.[3]
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, paper towels, and absorbent pads, should be collected in a designated, sealed container and disposed of as hazardous waste.[6]
-
Spill Cleanup Waste : Materials used to clean up spills must also be treated as hazardous waste and disposed of accordingly.[6]
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive research environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound|1926204-76-3|MSDS [dcchemicals.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
